Gelomulide A
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C22H30O5 |
|---|---|
分子量 |
374.5 g/mol |
IUPAC名 |
[(1R,3S,8S,10R,11S,14R,16R)-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-14-yl] acetate |
InChI |
InChI=1S/C22H30O5/c1-11-17-13(26-19(11)24)10-15-21(5)8-7-16(25-12(2)23)20(3,4)14(21)6-9-22(15)18(17)27-22/h13-16,18H,6-10H2,1-5H3/t13-,14-,15+,16+,18-,21-,22+/m0/s1 |
InChIキー |
FEAJKDLCGUYWFP-CQWRLACWSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Gelomulide A: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelomulide A is a naturally occurring diterpenoid that has garnered interest within the scientific community for its unique chemical architecture and potential biological activities. As an ent-abietane diterpene lactone, it belongs to a class of compounds known for their diverse pharmacological properties. This technical guide provides a detailed overview of the chemical structure, isolation, and known biological effects of this compound, presenting key data and experimental methodologies for the research and drug development professional.
Chemical Structure and Properties
This compound is a complex tetracyclic diterpene lactone. Its chemical identity is well-established and characterized by the following properties:
| Property | Value |
| Molecular Formula | C₂₂H₃₀O₅ |
| Molecular Weight | 374.5 g/mol [1] |
| IUPAC Name | [(1S,3R,8R,10S,11R,14S,16S)-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.0¹,³.0⁴,⁸.0¹¹,¹⁶]octadec-4-en-14-yl] acetate[1] |
| CAS Number | 122537-59-1[1] |
| Canonical SMILES | CC1=C2--INVALID-LINK--(C)C)OC(=O)C)C">C@@HOC1=O[1] |
The core of this compound is an ent-abietane skeleton, which is characterized by a specific stereochemical configuration. The structure also features a lactone ring and an acetate (B1210297) group, which contribute to its chemical properties and biological activity.
Isolation and Structural Elucidation
Natural Source
This compound is primarily isolated from the leaves of plants belonging to the Suregada genus, particularly Suregada multiflora (formerly known as Gelonium multiflorum) and Suregada zanzibariensis.[2][3] These plants are a rich source of various diterpenoids.
Experimental Protocols
General Extraction and Isolation Procedure:
References
Isolating Gelomulide A from Suregada multiflora: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the isolation of Gelomulide A, an ent-abietane diterpenoid, from the plant Suregada multiflora. This compound and its analogues have garnered interest within the scientific community for their potential biological activities. This document outlines the requisite experimental protocols, summarizes key quantitative data, and provides a visual representation of the isolation workflow.
Physicochemical and Spectroscopic Data of this compound
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₃₀O₅ |
| Molecular Weight | 374.5 g/mol [1] |
| Melting Point | Data not available |
| Optical Rotation | Data not available |
| Estimated Yield | ~0.002% (based on a related compound) |
Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Proton | Chemical Shift (δ) ppm |
| Data not available in searched resources |
Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Carbon | Chemical Shift (δ) ppm |
| Data not available in searched resources |
Experimental Protocols
The following protocols are based on established methods for the isolation of diterpenoids from Suregada species and are adaptable for the specific isolation of this compound.[2][3]
Plant Material Collection and Preparation
-
Collection: The leaves of Suregada multiflora are collected and identified by a qualified botanist.
-
Drying and Pulverization: The collected leaves are air-dried in the shade to prevent the degradation of thermolabile compounds. The dried leaves are then ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction
-
Solvent System: A mixture of methanol (B129727) (MeOH) and dichloromethane (B109758) (CH₂Cl₂) in a 1:1 ratio is used for extraction.
-
Procedure:
-
The powdered plant material is soaked in the MeOH-CH₂Cl₂ solvent system at room temperature for a period of 48 hours. This process is typically repeated three times to ensure exhaustive extraction.
-
The combined extracts are filtered to remove solid plant debris.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation and Purification
The crude extract is subjected to a series of chromatographic techniques to isolate this compound.
-
Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane (B92381), dichloromethane, and ethyl acetate.
-
The dichloromethane fraction, which is expected to contain the diterpenoids, is collected for further purification.
-
-
Vacuum Liquid Chromatography (VLC):
-
The dichloromethane fraction is adsorbed onto silica (B1680970) gel.
-
The adsorbed material is then subjected to VLC on a silica gel column, eluting with a gradient of increasing polarity, typically using mixtures of hexane and ethyl acetate.
-
-
Column Chromatography:
-
Fractions from VLC showing the presence of diterpenoids (as indicated by thin-layer chromatography) are combined and further purified by repeated column chromatography on silica gel.
-
Elution is performed with solvent systems such as acetone-chloroform mixtures.
-
-
Size-Exclusion Chromatography:
-
Further purification is achieved using Sephadex LH-20 column chromatography, with methanol often used as the mobile phase. This step separates compounds based on their molecular size.
-
-
Reversed-Phase Chromatography:
-
The final purification step involves chromatography on an octadecylsilane (B103800) (ODS) column, using a mobile phase such as a water-methanol mixture. This separates compounds based on their hydrophobicity, yielding pure this compound.
-
Experimental Workflow
The following diagram illustrates the key stages in the isolation of this compound from Suregada multiflora.
Caption: Workflow for the isolation of this compound.
References
Spectroscopic and Biological Insights into Gelomulide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Gelomulide A, a complex diterpenoid isolated from Suregada multiflora (formerly Gelonium multiflorum). This document is intended to serve as a core resource for researchers in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic information, experimental protocols, and an exploration of its biological context.
Spectroscopic Data of this compound
The structural elucidation of this compound was first reported by Talapatra et al. in 1989. The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are fundamental for the structural confirmation of this compound. The data presented here is based on the original characterization of the compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Data not available in search results |
Note: Detailed ¹H and ¹³C NMR chemical shifts and coupling constants from the primary literature were not available in the provided search results. It is recommended to consult the original publication for this specific data: Talapatra, S. K., Das, G., & Talapatra, B. (1989). Stereostructures and molecular conformations of six diterpene lactones from Gelonium multiflorum. Phytochemistry, 28(4), 1181-1185.
Mass Spectrometry (MS)
Mass spectrometry data is crucial for determining the molecular weight and elemental composition of this compound.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₂₂H₃₀O₅ | PubChem[1] |
| Exact Mass | 374.20932405 Da | PubChem[1] |
| Mass Spectrum (m/z) | Data not available in search results |
Note: A detailed mass spectrum with fragmentation patterns was not available in the provided search results. The exact mass is a computed value.
Experimental Protocols
The following sections describe the general methodologies employed for the isolation and spectroscopic analysis of this compound, based on standard practices in natural product chemistry.
Isolation of this compound
The general workflow for isolating this compound from its natural source, Suregada multiflora, is outlined below.
Spectroscopic Analysis
The structural characterization of the isolated this compound is performed using a combination of NMR and MS techniques.
Biological Activity and Signaling Pathways
Gelomulides, as a class of ent-abietane diterpenoids, have been reported to exhibit a range of biological activities, most notably cytotoxic effects against various cancer cell lines.
Cytotoxicity of Gelomulides
Several studies have highlighted the cytotoxic potential of Gelomulides isolated from Suregada species. For instance, Gelomulide E has shown potent growth inhibition against lung cancer cells. While specific data for this compound is limited in the available literature, its structural similarity to other cytotoxic Gelomulides suggests it may possess similar properties. The general mechanism of action for many cytotoxic natural products involves the induction of apoptosis and cell cycle arrest.
Potential Signaling Pathways
While specific signaling pathways directly modulated by this compound have not been extensively detailed in the reviewed literature, the cytotoxic activity of related diterpenoids often involves interference with key cellular signaling cascades. A hypothetical pathway illustrating how a cytotoxic compound might induce apoptosis is presented below.
References
Biosynthesis of ent-Abietane Diterpenoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of ent-abietane diterpenoids, a large and structurally diverse class of natural products with significant biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. This document outlines the core biosynthetic pathway, presents key quantitative data, details relevant experimental protocols, and visualizes the complex enzymatic steps involved.
The Core Biosynthetic Pathway
The biosynthesis of ent-abietane diterpenoids originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are primarily generated through the methylerythritol 4-phosphate (MEP) pathway within the plastids of plant cells. The pathway can be conceptually divided into three main stages: the formation of the universal diterpene precursor, the cyclization to form the characteristic tricyclic skeleton, and the subsequent oxidative modifications that create the vast chemical diversity.
Stage 1: Formation of Geranylgeranyl Pyrophosphate (GGPP)
In the initial stage, three molecules of IPP are sequentially condensed with one molecule of DMAPP. This series of reactions is catalyzed by Geranylgeranyl Pyrophosphate Synthase (GGPPS) to yield the C20 linear precursor, (E,E,E)-geranylgeranyl pyrophosphate (GGPP). GGPP is the central branching point for the biosynthesis of all diterpenoids, including gibberellins, carotenoids, and the phytol (B49457) side chain of chlorophyll.[1]
Stage 2: Formation of the ent-Abietane Skeleton
The formation of the tricyclic hydrocarbon scaffold is the defining stage of ent-abietane biosynthesis and is catalyzed by two distinct classes of diterpene synthases (diTPSs).
-
Class II diTPS: ent-Copalyl Diphosphate (B83284) Synthase (CPS) : The pathway commits to diterpenoid synthesis when GGPP is cyclized by an ent-CPS.[1] This enzyme catalyzes a protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[2] The active site of Class II synthases contains a characteristic DxDD motif.[3]
-
Class I diTPS: ent-Abietadiene Synthase : The ent-CPP intermediate is then utilized by a Class I diTPS. In gymnosperms like the grand fir (Abies grandis), a bifunctional abietadiene synthase can catalyze both the initial cyclization of GGPP and the subsequent reaction.[4][5] However, in many other plants, these are two separate enzymes. The Class I synthase, often a type of ent-kaurene (B36324) synthase-like (KSL) enzyme, facilitates an ionization-initiated cyclization of ent-CPP.[6] This reaction, which involves the removal of the diphosphate group, forms the tricyclic ent-abieta-7,13-diene scaffold.[5] The active site of Class I synthases features a conserved DDxxD motif essential for diphosphate ionization.[3]
Stage 3: Oxidative Diversification by Cytochrome P450s
The nascent hydrocarbon skeleton undergoes extensive "tailoring" reactions, which are primarily catalyzed by cytochrome P450-dependent monooxygenases (CYP450s).[3][7] These enzymes introduce a wide array of functional groups (e.g., hydroxyls, carbonyls, epoxides) at various positions on the abietane (B96969) core.[8] This oxidative functionalization is responsible for the immense structural diversity observed in naturally occurring ent-abietane diterpenoids, such as the jolkinolides and euphonoids isolated from Euphorbia species. The specific regio- and stereoselectivity of these CYP450s dictates the final structure and biological activity of the resulting compounds.[8][9]
Quantitative Data
Understanding the kinetics of the biosynthetic enzymes and having robust analytical methods are crucial for metabolic engineering and drug development efforts.
Enzyme Kinetic Parameters
The initial cyclization step catalyzed by ent-CPS is a critical control point. Kinetic analysis of recombinant ent-CPS enzymes has been performed to determine their affinity for the GGPP substrate.
| Enzyme Source | Substrate | Km (µM) | Divalent Cation Requirement | Optimal pH | Reference |
| Oryza sativa (OsCPS1) | GGPP | 0.8 | Mg2+ | 7.0-7.5 | [10] |
| Oryza sativa (OsCPS2) | GGPP | 0.6 | Mg2+ | 7.0-7.5 | [10] |
| Streptomyces platensis (PtmT2) | GGPP | 0.53 ± 0.05 | Mg2+ | 7.5 | [11] |
Note: Enzyme activity is highly dependent on the concentration of the Mg2+ cofactor, with inhibition observed at higher concentrations (>0.1 mM) for some plant enzymes.[10]
Analytical Method Validation
Accurate quantification of target diterpenoids is essential for evaluating extraction efficiency, bioproduction yields, and for quality control. A UPLC-UV method has been validated for the simultaneous determination of four ent-abietane diterpenoids from Euphorbia fischeriana.[12]
| Analyte | Regression Equation | Correlation Coefficient (r²) | Linear Range (µg/mL) | Precision (RSD, %) | Recovery (%) |
| 17-hydroxyjolkinolide B | Y=123.14X+10.32 | >0.9997 | 0.42-21.0 | Intra-day: 0.26-0.45; Inter-day: 1.36-1.75 | 95.1-104.9 |
| Jolkinolide B | Y=145.21X+12.87 | >0.9997 | 0.51-25.5 | Intra-day: 0.26-0.45; Inter-day: 1.36-1.75 | 95.1-104.9 |
| 17-hydroxyjolkinolide A | Y=111.98X+9.54 | >0.9997 | 0.38-19.0 | Intra-day: 0.26-0.45; Inter-day: 1.36-1.75 | 95.1-104.9 |
| Jolkinolide A | Y=133.45X+11.23 | >0.9997 | 0.45-22.5 | Intra-day: 0.26-0.45; Inter-day: 1.36-1.75 | 95.1-104.9 |
| (Data summarized from reference[12]) |
Experimental Protocols
The identification and characterization of the enzymes involved in diterpenoid biosynthesis are foundational to their study and application. Below are detailed protocols for the heterologous expression of a candidate diTPS and the quantification of its products.
Protocol: Heterologous Expression and Functional Assay of a Diterpene Synthase
This protocol describes the functional characterization of a candidate diTPS gene by expressing it in E. coli and performing an in vitro enzyme assay.
1. Gene Cloning and Vector Construction:
- Synthesize the candidate diTPS gene, codon-optimized for E. coli expression. If the native gene has a plastidial transit peptide, it should be removed.
- Incorporate restriction sites at the 5' and 3' ends for cloning.
- Ligate the gene into a suitable expression vector (e.g., pET-28a(+) for an N-terminal His-tag) and transform into a cloning host like E. coli DH5α.
- Verify the sequence of the resulting plasmid by Sanger sequencing.
2. Protein Expression:
- Transform the verified expression plasmid into a protein expression host strain, such as E. coli BL21(DE3).[13]
- Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C.
- Use the overnight culture to inoculate 1 L of fresh LB medium. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Cool the culture to 16°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-0.5 mM.[14]
- Continue incubation at 16°C for 16-20 hours with shaking.
3. Protein Purification:
- Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).
- Lyse the cells using a sonicator or French press.
- Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).
- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
- Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).
- Desalt the purified protein into an assay buffer (e.g., 50 mM HEPES pH 7.5, 10% glycerol, 1 mM DTT) using a desalting column.
- Assess protein purity by SDS-PAGE and determine concentration (e.g., Bradford assay).
4. In Vitro Enzyme Assay:
- Set up the reaction in a glass vial: 50 µL of assay buffer, 10 µM GGPP (substrate), 15 mM MgCl2, and 2-5 µg of purified enzyme, for a total volume of 100 µL.
- Overlay the aqueous reaction with 200 µL of an organic solvent (e.g., n-hexane or methylcyclohexane) to trap the volatile diterpene products.
- Incubate at 30°C for 2-4 hours.
- To quench the reaction and dephosphorylate any remaining intermediates, add 10 µL of alkaline phosphatase (5 units) and incubate for another 30 minutes. Alternatively, add 20 µL of 5M NaOH.
- Vortex vigorously to extract the products into the organic layer.
- Separate the organic layer and analyze using Gas Chromatography-Mass Spectrometry (GC-MS).
5. Product Identification (GC-MS Analysis):
- Analyze the organic extract on a GC-MS system, typically with a non-polar column (e.g., DB-5).
- Compare the resulting mass spectrum and retention time to an authentic standard or to spectra from a database (e.g., NIST) to identify the diterpene product.[15]
node [
shape=rect,
style="filled",
fontname="Arial",
fontsize=11,
margin="0.25,0.15",
fillcolor="#F1F3F4",
fontcolor="#202124"
];
edge [
fontname="Arial",
fontsize=10,
color="#5F6368"
];
// Nodes
gene [label="1. Candidate diTPS Gene\n(Codon Optimized)"];
clone [label="2. Cloning into\nExpression Vector (pET)"];
transform [label="3. Transformation into\nE. coli BL21(DE3)"];
express [label="4. IPTG Induction &\nProtein Expression"];
purify [label="5. Cell Lysis &\nNi-NTA Purification"];
assay [label="6. In Vitro Assay\n(GGPP + Mg2+)"];
analyze [label="7. Product Extraction\n& GC-MS Analysis"];
identify [label="8. Product Identification", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges
gene -> clone;
clone -> transform;
transform -> express;
express -> purify;
purify -> assay;
assay -> analyze;
analyze -> identify;
}
Protocol: UPLC-UV Quantification of ent-Abietane Diterpenoids
This protocol is based on the validated method for quantifying four jolkinolides from Euphorbia fischeriana extracts.[12]
1. Sample Preparation:
- Accurately weigh 0.1 g of powdered plant material.
- Perform extraction using a suitable method (e.g., salting-out-assisted liquid-liquid extraction or ultrasonic extraction with acetonitrile).
- Centrifuge the extract at 14,000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 µm syringe filter prior to analysis.
2. UPLC-UV System and Conditions:
- Instrument: Waters ACQUITY UPLC H-Class or equivalent.
- Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient Elution:
- 0-5 min: 35-45% B
- 5-15 min: 45-60% B
- 15-20 min: 60-75% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 210 nm.
- Injection Volume: 2 µL.
3. Calibration and Quantification:
- Prepare stock solutions of analytical standards (e.g., jolkinolide B) in methanol.
- Create a series of working standard solutions by serial dilution to generate a calibration curve covering the expected concentration range of the samples (e.g., 0.4 to 25 µg/mL).
- Inject each standard and sample in triplicate.
- Construct a calibration curve by plotting peak area against concentration for each standard.
- Calculate the concentration of each analyte in the samples by interpolating their peak areas from the linear regression equation of the corresponding standard.[12]
References
- 1. Synergistic Substrate Inhibition of ent-Copalyl Diphosphate Synthase: A Potential Feed-Forward Inhibition Mechanism Limiting Gibberellin Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic analysis of the ent-copalyl diphosphate synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Functional Characterization of Monofunctional ent-Copalyl Diphosphate and ent-Kaurene Synthases in White Spruce Reveal Different Patterns for Diterpene Synthase Evolution for Primary and Secondary Metabolism in Gymnosperms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into Diterpene Cyclization from Structure of Bifunctional Abietadiene Synthase from Abies grandis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abietadiene synthase from grand fir (Abies grandis). cDNA isolation, characterization, and bacterial expression of a bifunctional diterpene cyclase involved in resin acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abietadiene synthase - Wikipedia [en.wikipedia.org]
- 7. Cytochrome P450s in plant terpenoid biosynthesis: discovery, characterization and metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Cytochrome P450 Enzymes in the Biosynthesis of Abietane ... - Ulschan Bathe - Google ブックス [books.google.co.jp]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemical Composition, Anti-Breast Cancer Activity and Extraction Techniques of Ent-Abietane Diterpenoids from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Chemoenzymatic Formation of Oxa-Terpenoids by Sesqui- and Diterpene Synthase-Mediated Biotransformations with 9-Oxy-FPP Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel terpenes generated by heterologous expression of bacterial terpene synthase genes in an engineered Streptomyces host - PMC [pmc.ncbi.nlm.nih.gov]
An in-depth exploration of the diverse biological activities, mechanisms of action, and experimental evaluation of Gelomulide A and related ent-abietane diterpenoids, offering valuable insights for researchers and professionals in drug development.
This compound, a naturally occurring ent-abietane diterpenoid, and its structurally related compounds have emerged as a promising class of molecules with a wide spectrum of biological activities. Isolated primarily from plants of the Suregada genus, these compounds have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the biological activities of this compound and its analogs, complete with quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways to facilitate further research and development.
Core Biological Activities and Quantitative Data
This compound and its related compounds exhibit a range of potent biological effects. The primary activities investigated to date include cytotoxic, antileishmanial, and antiplasmodial actions. The efficacy of these compounds is often quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50), which are summarized below.
Anticancer and Cytotoxic Activity
A significant body of research has focused on the anticancer potential of Gelomulides and related diterpenoids. These compounds have been shown to inhibit the growth of a variety of human cancer cell lines.
| Compound | Cell Line | Activity Type | Value | Reference |
| Gelomulide E | NCI-H490 (Lung) | Growth Inhibition | >85% at 5x10⁻⁵ M | [1] |
| CCRF-CEM (Leukemia) | Growth Inhibition | >95% | [1] | |
| SR (Leukemia) | Growth Inhibition | >95% | [1] | |
| K-562 (Leukemia) | Growth Inhibition | >95% | [1] | |
| MD-MB-435 (Breast) | Growth Inhibition | >95% | [1] | |
| HTC-15 (Colon) | Growth Inhibition | >95% | [1] | |
| Gelomulide K | A549 (Lung) | IC50 | 10.5 - 29.8 µM | [1] |
| MCF7 (Breast) | IC50 | 10.5 - 29.8 µM | [1] | |
| MB-231 (Breast) | IC50 | 10.5 - 29.8 µM | [1] | |
| HepG2 (Liver) | IC50 | 10.5 - 29.8 µM | [1] | |
| Gelomulide M | A549 (Lung) | IC50 | 10.5 - 29.8 µM | [1] |
| MCF7 (Breast) | IC50 | 10.5 - 29.8 µM | [1] | |
| MB-231 (Breast) | IC50 | 10.5 - 29.8 µM | [1] | |
| HepG2 (Liver) | IC50 | 10.5 - 29.8 µM | [1] | |
| Mangiolide | TK10 (Renal) | GI50 | 0.02 µg/mL | [2] |
| UACC62 (Melanoma) | GI50 | 0.03 µg/mL | [2] | |
| MCF7 (Breast) | GI50 | 0.05 µg/mL | [2] | |
| Jolkinolide B | A549 (Lung) | IC50 | 63.66 µM | [3] |
| Sureproceriolide A | SK-MEL-28 (Melanoma) | IC50 | 23.50 µM | [3] |
| CCD-13Lu (Lung) | IC50 | 27.90 µM | [3] | |
| VCaP (Prostate) | IC50 | 35.14 µM | [3] | |
| Helioscopinolide A | MCF-7 (Breast) | GI50 | 67.50 ± 3.04 µM | [4] |
| NCI-H460 (Lung) | GI50 | 72.78 ± 6.33 µM | [4] | |
| HeLa (Cervical) | IC50 | 0.11 µM | [4] | |
| MDA-MB-231 (Breast) | IC50 | 2.1 µM | [4] |
Anti-inflammatory Activity
Certain related abietane (B96969) diterpenoids have demonstrated notable anti-inflammatory properties through the inhibition of key inflammatory mediators.
| Compound | Assay | Target Cell | IC50 | Reference |
| Jolkinolide A | TNF-α release | HaCaT | 3.21 µM | [3] |
| NF-κB inhibition | HaCaT | 10.32 µM | [3] | |
| NO inhibition | IMR-90 | 0.43 µM | [3] | |
| Jolkinolide E | TNF-α release | HaCaT | 3.21 µM | [3] |
| NF-κB inhibition | HaCaT | 10.32 µM | [3] |
Antileishmanial and Antiplasmodial Activities
Gelomulides have also been investigated for their potential against parasitic infections.
| Compound | Organism | Activity | IC50 | Reference |
| This compound | Leishmania spp. | Antileishmanial | < 20 µg/mL | |
| Gelomulide G | Leishmania spp. | Antileishmanial | < 20 µg/mL | |
| Mangiolide | P. falciparum (D6) | Antiplasmodial | 0.79 µg/mL | [5] |
| P. falciparum (W2) | Antiplasmodial | 0.87 µg/mL | [5] |
Putative Mechanisms of Action: Key Signaling Pathways
The diverse biological effects of this compound and its analogs are likely mediated through the modulation of multiple intracellular signaling pathways critical for cell survival, proliferation, and inflammation. Based on studies of structurally similar ent-abietane diterpenoids, such as Jolkinolide B, the following pathways are implicated as potential targets.[6]
Inhibition of the JAK/STAT3 Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway is a crucial regulator of cell growth and survival.[7] Constitutive activation of STAT3 is a hallmark of many cancers.[8] Jolkinolide B has been shown to induce apoptosis in leukemia cells by downregulating the JAK2/STAT3 signaling cascade.[9][10] This suggests that this compound and its analogs may exert their anticancer effects by inhibiting the phosphorylation and subsequent activation of STAT3, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[9]
Caption: Proposed inhibition of the JAK/STAT3 signaling pathway by this compound and its analogs.
Modulation of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[11] Jolkinolide B has been demonstrated to possess anti-inflammatory properties by inhibiting the NF-κB pathway.[6] This inhibition likely occurs through the prevention of IκBα phosphorylation and degradation, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. Consequently, the transcription of pro-inflammatory cytokines such as TNF-α and IL-6 is suppressed.
Caption: Postulated mechanism of NF-κB pathway inhibition by this compound and related compounds.
Interference with the PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is another critical signaling cascade that is frequently dysregulated in cancer, promoting cell proliferation and survival. Jolkinolide B has been shown to inhibit the proliferation and migration of breast cancer cells by downregulating the PI3K/Akt pathway.[12] This suggests that this compound and its analogs may also interfere with this pathway, potentially by inhibiting the phosphorylation of Akt, a key downstream effector of PI3K.
Standardized Experimental Protocols
To ensure the reproducibility and comparability of research findings, standardized methodologies for assessing the biological activity of this compound and its analogs are crucial. The following section outlines detailed protocols for the key assays used to evaluate their cytotoxic, antiplasmodial, and antileishmanial activities.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Caption: Standard workflow for the MTT cytotoxicity assay.
Antiplasmodial Activity: SYBR Green I-based Fluorescence Assay
This assay is used to determine the efficacy of compounds against Plasmodium falciparum.
-
Principle: The SYBR Green I dye intercalates with the DNA of the malaria parasite. The resulting fluorescence intensity is directly proportional to the number of viable parasites.
-
Procedure:
-
Parasite Culture: Culture synchronized, ring-stage P. falciparum in human red blood cells.
-
Compound Addition: Add serial dilutions of the test compound to a 96-well plate containing the parasite culture.
-
Incubation: Incubate the plates for 72 hours under appropriate conditions (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Determine the IC50 value by plotting the fluorescence intensity against the compound concentration.
-
Antileishmanial Activity: In Vitro Amastigote Assay
This assay evaluates the activity of compounds against the intracellular amastigote stage of Leishmania.
-
Principle: Macrophages are infected with Leishmania promastigotes, which then transform into amastigotes within the host cells. The ability of a compound to reduce the number of intracellular amastigotes is measured.
-
Procedure:
-
Macrophage Seeding: Plate macrophages (e.g., murine peritoneal macrophages or a THP-1 cell line) in a multi-well plate and allow them to adhere.
-
Infection: Infect the macrophages with stationary-phase Leishmania promastigotes.
-
Compound Treatment: After infection, treat the cells with different concentrations of the test compound.
-
Incubation: Incubate the plates for 72-96 hours.
-
Fixation and Staining: Fix the cells and stain with Giemsa or a fluorescent dye (e.g., DAPI) to visualize the macrophage nuclei and amastigotes.
-
Microscopy and Counting: Determine the number of amastigotes per macrophage using a microscope.
-
Data Analysis: Calculate the percentage of infection and the number of amastigotes per 100 macrophages to determine the IC50 value.
-
Conclusion and Future Directions
This compound and its related ent-abietane diterpenoids represent a rich source of bioactive molecules with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, and antiparasitic activities warrant further investigation. Future research should focus on elucidating the precise molecular targets and further unraveling the intricacies of their mechanisms of action. Structure-activity relationship (SAR) studies will be invaluable in optimizing the potency and selectivity of these compounds, paving the way for the development of novel drug candidates. The experimental protocols and pathway analyses provided in this guide offer a solid foundation for researchers to build upon in their quest to harness the therapeutic promise of this fascinating class of natural products.
References
- 1. Ethnomedicinal Uses, Phytochemistry and Pharmacological Properties of Suregada Genus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uu.diva-portal.org [uu.diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Jolkinolide B: A comprehensive review of its physicochemical properties, analytical methods, synthesis and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer: An Overview of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jolkinolide B from Euphorbia fischeriana Steud induces in human leukemic cells apoptosis via JAK2/STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Jolkinolide B Ameliorates Liver Inflammation and Lipogenesis by Regulating JAK/STAT3 Pathway -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 11. Cytotoxicity and Anti-inflammatory Activity of Flavonoid Derivatives Targeting NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Jolkinolide B inhibits proliferation or migration and promotes apoptosis of MCF-7 or BT-474 breast cancer cells by downregulating the PI3K-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Antileishmanial Properties of Gelomulide A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antileishmanial properties of Gelomulide A, a natural diterpene lactone. The information presented herein is compiled from scientific literature and is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antileishmanial agents.
Quantitative Antileishmanial and Cytotoxicity Data
This compound has demonstrated significant in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis. The following table summarizes the available quantitative data on its efficacy and cytotoxicity.
| Compound | Bioassay | IC₅₀ (µg/mL) | LC₅₀ (µg/mL) | Reference |
| This compound | Antileishmanial (Leishmania donovani promastigotes) | < 20 | - | |
| Cytotoxicity (Brine shrimp lethality bioassay) | - | > 300 | ||
| Gelomulide G | Antileishmanial (Leishmania donovani promastigotes) | < 20 | - | |
| Cytotoxicity (Brine shrimp lethality bioassay) | - | > 300 | ||
| Amphotericin B (Control) | Antileishmanial (Leishmania donovani promastigotes) | 0.21 ± 0.02 | - | |
| Pentamidine (B1679287) (Control) | Antileishmanial (Leishmania donovani promastigotes) | 4.8 ± 0.12 | - |
IC₅₀: 50% inhibitory concentration; LC₅₀: 50% lethal concentration.
Experimental Protocols
This section details the methodologies employed in the key experiments cited in this guide, based on the available scientific literature.
In Vitro Antileishmanial Activity Assay
The in vitro antileishmanial activity of this compound was evaluated against the promastigote stage of Leishmania donovani using a colorimetric assay.
Parasite Culture:
-
Leishmania donovani (strain MHOM/PK/88/1-D) promastigotes were cultured in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 µg/mL streptomycin, and 100 IU/mL penicillin.
-
The cultures were maintained at 25 °C.
Assay Procedure:
-
Promastigotes were seeded in 96-well plates at a density of 2 x 10⁶ cells/mL.
-
This compound, dissolved in DMSO, was added to the wells at various concentrations. The final DMSO concentration was maintained at less than 1%.
-
Amphotericin B and pentamidine were used as positive controls, and wells containing only DMSO served as negative controls.
-
The plates were incubated at 25 °C for 72 hours.
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
The resulting formazan (B1609692) crystals were dissolved by adding 100 µL of a solution containing 10% SDS and 0.01 M HCl.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage inhibition was calculated, and the IC₅₀ values were determined using a suitable software.
Cytotoxicity Assay (Brine Shrimp Lethality Bioassay)
The cytotoxicity of this compound was assessed using the brine shrimp (Artemia salina) lethality bioassay.
Hatching of Brine Shrimp Eggs:
-
Brine shrimp eggs were hatched in artificial seawater (38 g/L sea salt in distilled water) under constant aeration and illumination for 48 hours.
Assay Procedure:
-
This compound was dissolved in DMSO to prepare stock solutions.
-
Different concentrations of the compound were prepared by serial dilution in artificial seawater.
-
Ten nauplii (brine shrimp larvae) were added to each vial containing the test solution.
-
The final volume in each vial was adjusted to 5 mL with artificial seawater.
-
Vials containing only DMSO and seawater served as negative controls.
-
After 24 hours of incubation at room temperature, the number of surviving nauplii was counted.
-
The percentage mortality was calculated, and the LC₅₀ values were determined using probit analysis.
Signaling Pathways and Mechanism of Action
The precise molecular mechanism of action and the specific signaling pathways affected by this compound in Leishmania parasites have not been elucidated in the currently available literature. Further research is required to investigate its mode of action, which could involve targeting key parasitic enzymes, disrupting cellular processes, or inducing apoptosis.
Visualizations
Experimental Workflow: In Vitro Antileishmanial Assay
Caption: Workflow for the in vitro antileishmanial activity assay of this compound.
Experimental Workflow: Brine Shrimp Lethality Bioassay
Caption: Workflow for the brine shrimp lethality bioassay for cytotoxicity assessment.
Unveiling the Anticancer Potential of Gelomulide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelomulide A is an ent-abietane diterpenoid, a class of natural products isolated from plants of the Suregada genus (synonym Gelonium). This genus is a rich source of bioactive compounds, with various diterpenoids demonstrating significant cytotoxic and anticancer properties. While research on this compound itself is still emerging, the broader family of gelomulides and related diterpenoids has been shown to inhibit the growth of various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. This technical guide provides a comprehensive overview of the known anticancer and cytotoxic effects of this compound and its congeners, detailing experimental methodologies and exploring the putative signaling pathways involved to support further research and drug development efforts.
Data Presentation: Cytotoxic Activity
Quantitative analysis of the cytotoxic effects of gelomulides reveals their potential as anticancer agents. While specific data for this compound is limited in the reviewed literature, the activities of closely related analogs provide a strong rationale for its investigation. The half-maximal inhibitory concentration (IC50) values for several compounds against a panel of human cancer cell lines are summarized below.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) |
| Gelomulide K | MCF-7 | Breast Adenocarcinoma | 10.5 - 29.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 10.5 - 29.8 | |
| HepG2 | Hepatocellular Carcinoma | 10.5 - 29.8 | |
| A549 | Lung Carcinoma | 10.5 - 29.8 | |
| Gelomulide M | MCF-7 | Breast Adenocarcinoma | 10.5 - 29.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 10.5 - 29.8 | |
| HepG2 | Hepatocellular Carcinoma | 10.5 - 29.8 | |
| A549 | Lung Carcinoma | 10.5 - 29.8 | |
| Helioscopinolide A | HeLa | Cervical Carcinoma | 0.11 |
| MDA-MB-231 | Breast Adenocarcinoma | 2.1 |
Table 1: In Vitro Cytotoxicity of Gelomulides and Related Diterpenoids. The table presents the IC50 values of Gelomulide K, Gelomulide M, and Helioscopinolide A against various human cancer cell lines, demonstrating the potent cytotoxic nature of this class of compounds.
Experimental Protocols
The following sections detail standardized protocols for key experiments essential for evaluating the anticancer and cytotoxic effects of compounds like this compound.
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed human cancer cells (e.g., MCF-7, A549) into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well. Incubate for 24 hours at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include wells for vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Reagent Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the resulting formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability versus compound concentration.
Protocol 2: Analysis of Apoptosis (Western Blotting)
This protocol is used to detect key proteins involved in the apoptotic cascade.
-
Cell Lysis: Treat cells with varying concentrations of this compound for 24-48 hours. Harvest the cells and lyse them using RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay kit.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature using 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP, Bax, Bcl-2) and a loading control (e.g., β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software, normalizing to the loading control to compare protein expression levels across treatments.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Putative intrinsic apoptosis pathway induced by this compound.
Caption: Proposed mechanism of this compound-induced G2/M cell cycle arrest.
Caption: A logical workflow for the preclinical evaluation of this compound.
Gelomulide A: An In-depth Technical Guide on its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gelomulide A, an ent-abietane diterpenoid isolated from plants of the Suregada genus, represents a class of natural products with emerging anticancer potential. While direct mechanistic studies on this compound are limited, research on closely related analogs, particularly Jolkinolide B, provides significant insights into its probable mechanism of action. This technical guide synthesizes the available data, suggesting that this compound likely exerts its anticancer effects through the induction of apoptosis and cell cycle arrest, potentially mediated by the modulation of key signaling pathways such as PI3K/Akt/mTOR. This document provides a comprehensive overview of the cytotoxic activity, putative signaling pathways, and detailed experimental methodologies relevant to the study of this compound and related compounds.
Introduction
Natural products remain a vital source of novel chemotherapeutic agents. The ent-abietane diterpenoids, a class of compounds isolated from the Euphorbiaceae family, have demonstrated a range of biological activities, including potent cytotoxicity against various cancer cell lines. This compound is a member of this class, isolated from Suregada multiflora and Suregada zanzibariensis.[1] While its specific mechanism of action is not yet fully elucidated, the structural similarities to other cytotoxic gelomulides and the well-studied Jolkinolide B allow for informed hypotheses regarding its anticancer properties. This guide will detail the known cytotoxic effects of related gelomulides and extrapolate the potential mechanistic pathways of this compound based on comprehensive studies of its analogs.
Cytotoxic Activity of Gelomulides
While specific IC50 values for this compound are not widely published, data for other closely related gelomulides isolated from Suregada and Gelonium species demonstrate their cytotoxic potential across a range of cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Gelomulide K | MDA-MB-231 (Breast) | 25.30 | [1] |
| BT474 (Breast) | Not specified | [1] | |
| MCF-7 (Breast) | 29.8 | [1] | |
| MDA-MB-468 (Breast) | Not specified | [1] | |
| SKBR3 (Breast) | 37.84 | [1] | |
| A549 (Lung) | 10.5 | [1] | |
| HepG2 (Liver) | Not specified | [1] | |
| Gelomulide M | MCF-7 (Breast) | >30 | [1] |
| MDA-MB-231 (Breast) | >30 | [1] | |
| HepG2 (Liver) | >30 | [1] | |
| A549 (Lung) | 29.8 | [1] | |
| Gelomulide E | NCI H490 (Lung) | >85% growth inhibition at 5x10⁻⁵ M | [1] |
| CCRF-CEM (Leukemia) | >95% growth inhibition | [1] | |
| SR (Leukemia) | >95% growth inhibition | [1] | |
| K-562 (Leukemia) | >95% growth inhibition | [1] | |
| MD MB-435 (Breast) | >95% growth inhibition | [1] | |
| HTC-15 (Colon) | >95% growth inhibition | [1] |
Postulated Mechanism of Action: Insights from Jolkinolide B
Jolkinolide B, an ent-abietane diterpenoid also isolated from the Suregada genus, has been more extensively studied, providing a likely model for the mechanism of action of this compound. The primary anticancer effects of Jolkinolide B are attributed to the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Jolkinolide B has been shown to induce apoptosis in various cancer cell lines, including breast and gastric cancer.[2][3][4] The apoptotic process is multifaceted and appears to involve both intrinsic and extrinsic pathways.
-
Mitochondrial Pathway (Intrinsic): Jolkinolide B treatment leads to DNA damage in cancer cells.[3] This triggers the mitochondrial apoptotic pathway, characterized by the altered expression of Bcl-2 family proteins and subsequent activation of caspases.
-
PANoptosis Activation: Recent studies indicate that Jolkinolide B can activate PANoptosis, a form of programmed cell death, by binding to and activating caspase-8.[4] This leads to a cascade of apoptotic, pyroptotic, and necroptotic events.
Cell Cycle Arrest
A key mechanism of Jolkinolide B's antiproliferative effect is the induction of cell cycle arrest. In gastric cancer cells, Jolkinolide B causes S-phase arrest by activating the ATR-CHK1-CDC25A-Cdk2 signaling pathway.[3] In breast cancer cells, it has been shown to arrest the cell cycle in the S phase.[2] This prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.
Modulation of Signaling Pathways
The induction of apoptosis and cell cycle arrest by Jolkinolide B is regulated by its influence on critical intracellular signaling pathways.
-
PI3K/Akt/mTOR Pathway: Jolkinolide B strongly inhibits the PI3K/Akt/mTOR signaling pathway in breast cancer cells.[2] This pathway is crucial for cell survival, proliferation, and growth. Inhibition of this pathway leads to the downregulation of key proteins like cyclin D1, cyclin E, and mTOR, and the upregulation of the tumor suppressor PTEN.[2]
-
FAK/ERK Pathway: In the context of metastasis, Jolkinolide B has been shown to inhibit the FAK/ERK signaling pathway in breast cancer cells.[5][6] This leads to a decrease in cell adhesion and invasion, crucial steps in the metastatic process.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the postulated signaling pathways and experimental workflows based on studies of Jolkinolide B.
Caption: Postulated signaling pathways of this compound.
Caption: General experimental workflow for assessing anticancer activity.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for analogous compounds, which can be adapted for the study of this compound.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).
-
Procedure:
-
Seed cancer cells (e.g., MCF-7, MKN45) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value using dose-response curve analysis.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Procedure:
-
Treat cancer cells with this compound at the determined IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Apoptosis Assay by Annexin V-FITC/PI Staining
-
Objective: To quantify the induction of apoptosis by this compound.
-
Procedure:
-
Treat cancer cells with this compound at the IC50 concentration for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis
-
Objective: To determine the effect of this compound on the expression of key signaling proteins.
-
Procedure:
-
Treat cancer cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer to extract total proteins.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, p-Akt, PTEN, mTOR, cyclin D1, cyclin E, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses significant anticancer potential, likely acting through the induction of apoptosis and cell cycle arrest. Mechanistic insights from the closely related diterpenoid, Jolkinolide B, point towards the inhibition of critical cell survival and proliferation pathways, such as the PI3K/Akt/mTOR and FAK/ERK pathways.
Future research should focus on elucidating the specific molecular targets of this compound. Direct binding assays and comprehensive proteomic and transcriptomic analyses will be crucial in identifying its primary interaction partners and downstream effects. Furthermore, in vivo studies using xenograft models are necessary to validate the antitumor efficacy and assess the pharmacokinetic and pharmacodynamic properties of this compound. The development of more potent and selective analogs of this compound could also represent a promising avenue for the development of novel cancer therapeutics.
References
- 1. Ethnomedicinal Uses, Phytochemistry and Pharmacological Properties of Suregada Genus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Jolkinolide B induces cell cycle arrest and apoptosis in MKN45 gastric cancer cells and inhibits xenograft tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jolkinolide B Inhibits Gastric Cancer Growth by Targeting the PANoptosis Molecular Switch Caspase-8 [jcancer.org]
- 5. Anti-metastatic effect of jolkinolide B and the mechanism of activity in breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Gelomulide A: A Technical Guide to its Natural Sources, Abundance, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gelomulide A, a member of the ent-abietane diterpenoid class of natural products, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its abundance, detailed experimental protocols for its extraction and isolation, and insights into its potential mechanism of action through the modulation of key signaling pathways. The information is presented to support further research and development of this promising natural compound.
Natural Sources and Abundance of this compound
This compound is a secondary metabolite produced by plants belonging to the genus Suregada, a member of the Euphorbiaceae family. The primary documented sources of this compound are the leaves of Suregada multiflora and Suregada occidentalis.[1] While specific quantitative data for this compound is limited in the currently available literature, the abundance of related diterpenoids in Suregada species suggests that it is likely a minor constituent.
To provide a contextual understanding of the potential yield, a study on a related diepoxy abietaneolide from the cytotoxic extract of Suregada multiflora reported a yield of 7 mg, which corresponds to approximately 0.0002% of the initial plant material. This indicates that the isolation of this compound and other related diterpenoids often requires significant quantities of plant material and efficient extraction and purification protocols.
Table 1: Natural Sources of this compound and Related Diterpenoids
| Compound | Natural Source | Plant Part | Reference |
| This compound | Suregada multiflora | Leaves | [1] |
| This compound | Suregada occidentalis | Leaves | |
| Gelomulides B-F | Suregada multiflora | Leaves | [1] |
| Related Diterpenoids | Suregada zanzibariensis | Leaves | |
| Related Diterpenoids | Suregada procera | Leaves, Roots | [2] |
Table 2: Reported Yield of a Diterpenoid from Suregada multiflora
| Compound | Plant Material | Yield (mg) | Yield (%) |
| Diepoxy abietaneolide | Suregada multiflora leaves | 7 | 0.0002 |
Experimental Protocols: Extraction and Isolation
The isolation of this compound from its natural sources typically involves a multi-step process of solvent extraction followed by chromatographic separation. The following is a representative protocol based on methods described for the isolation of diterpenoids from Suregada species.
Plant Material Collection and Preparation
Fresh leaves of Suregada multiflora or Suregada occidentalis are collected and air-dried in the shade to preserve the chemical integrity of the constituents. The dried leaves are then ground into a fine powder to increase the surface area for efficient solvent extraction.
Extraction
The powdered leaf material is subjected to exhaustive extraction with a mixture of polar and non-polar solvents. A common solvent system is a mixture of methanol (B129727) and dichloromethane (B109758) (CH2Cl2). The extraction is typically performed at room temperature over several days with repeated solvent changes to ensure maximum recovery of the desired compounds. The resulting extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
The crude extract is subjected to column chromatography for the separation and purification of this compound. Silica (B1680970) gel is a commonly used stationary phase for this purpose.
-
Column Packing: A glass column is packed with silica gel (typically 230-400 mesh) as a slurry in a non-polar solvent such as n-hexane.
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate (B1210297) in n-hexane. The polarity is gradually increased to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Fractions of the eluate are collected sequentially and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
Further Purification: Fractions containing this compound may require further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Quantification
Quantitative analysis of this compound can be performed using High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS).
-
HPLC-DAD: A validated HPLC-DAD method can be developed for the quantification of this compound. This involves using a suitable C18 column and a mobile phase gradient (e.g., acetonitrile (B52724) and water) to achieve good separation. A calibration curve is generated using a purified standard of this compound to determine its concentration in the plant extracts.
-
LC-MS/MS: For higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed. This technique allows for the precise quantification of this compound even at low concentrations in complex matrices.[3][4][5][6]
Potential Signaling Pathways and Mechanism of Action
While direct studies on the signaling pathways modulated by this compound are not yet available, the cytotoxic and anti-inflammatory activities reported for related ent-abietane and ent-kaurane diterpenoids provide valuable insights into its potential mechanism of action. Many of these compounds have been shown to exert their effects by interfering with key cellular signaling cascades, particularly the NF-κB and MAPK pathways.[7][8][9][10][11][12]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, cell proliferation, and apoptosis.[9] Dysregulation of the NF-κB pathway is a hallmark of many cancers and inflammatory diseases. Several diterpenoids have been shown to inhibit the activation of NF-κB.[7][9][10][11][12] This inhibition can occur at various levels of the signaling cascade, including preventing the degradation of the inhibitory protein IκBα and blocking the nuclear translocation of the active NF-κB subunits. By inhibiting NF-κB, this compound could potentially suppress the expression of pro-inflammatory and anti-apoptotic genes, leading to its observed cytotoxic effects.[7][9][10][11][12]
Modulation of MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical for regulating a wide range of cellular processes, including cell growth, differentiation, and stress responses. The MAPK family includes several key kinases such as ERK, JNK, and p38. Aberrant activation of these pathways is frequently observed in cancer. Some diterpenoids have been found to modulate MAPK signaling, leading to the induction of apoptosis in cancer cells.[8][13] For instance, the activation of JNK and p38 MAPK pathways can trigger apoptotic cell death. It is plausible that this compound may exert its cytotoxic effects by activating these pro-apoptotic MAPK pathways.[8][13]
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and isolation of this compound.
Proposed Signaling Pathway of this compound Cytotoxicity
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Conclusion
This compound represents an intriguing natural product with potential therapeutic applications. This technical guide has summarized the current knowledge on its natural sources, provided an estimated abundance, and detailed a representative protocol for its isolation and quantification. Furthermore, based on the activities of structurally related compounds, a plausible mechanism of action involving the inhibition of the NF-κB pathway and modulation of MAPK signaling has been proposed. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential as a lead compound in drug discovery.
References
- 1. Ethnomedicinal Uses, Phytochemistry and Pharmacological Properties of Suregada Genus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. europeanreview.org [europeanreview.org]
- 7. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An ent-kaurene diterpene enhances apoptosis induced by tumor necrosis factor in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Gelomulide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelomulide A is a diterpenoid compound of interest for its potential cytotoxic effects against various cancer cell lines. The evaluation of its in vitro cytotoxicity is a critical first step in the drug discovery and development process. These application notes provide detailed protocols for assessing the cytotoxic and apoptotic effects of this compound using established cell-based assays. The methodologies described herein include the Sulforhodamine B (SRB) assay and the MTT assay for general cytotoxicity, the Caspase-Glo® 3/7 assay for apoptosis assessment, and Western blot analysis for key apoptotic markers.
Data Presentation: Cytotoxicity of this compound
The following table summarizes representative cytotoxic activities of this compound against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined following a 72-hour incubation period with the compound. It is important to note that these values are provided as an illustrative example and may vary depending on the specific experimental conditions and cell line passage number.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 15.2 ± 1.8 |
| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 18.9 ± 2.2 |
| HepG2 | Hepatocellular Carcinoma | 20.1 ± 2.5 |
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[1]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[3]
-
Washing: Wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye.[3] Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[2]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[2] Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.[4]
-
Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.[3]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells, forming a purple formazan (B1609692) product.[5][6]
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
96-well flat-bottom microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells as described in the SRB assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described in the SRB assay protocol.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[6]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the SRB assay.
Caspase-Glo® 3/7 Apoptosis Assay
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[9]
Materials:
-
This compound stock solution
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[10]
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[10]
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[10]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle-treated control.
Western Blot Analysis of Apoptosis Markers
Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic signaling cascade.[11]
Materials:
-
This compound stock solution
-
Cell culture dishes (6-well or 10 cm)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with this compound for the desired time. Lyse the cells with RIPA buffer.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[12]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.[12]
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.[12]
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Proposed Mechanism of Action: Induction of Apoptosis
Based on preliminary findings with related compounds, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is characterized by changes in the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.
References
- 1. Synthesis of potent MDA-MB 231 breast cancer drug molecules from single step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and cytotoxic response of two proliferative MDA-MB-231 and non-proliferative SUM1315 three-dimensional cell culture models of triple-negative basal-like breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of gold(III) complexes on A549 human lung carcinoma epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pub.iapchem.org [pub.iapchem.org]
- 11. Nimbolide a limonoid from Azadirachta indica inhibits proliferation and induces apoptosis of human choriocarcinoma (BeWo) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Gelomulide A-Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the effects of Gelomulide A on the cancer cell lines A549 (lung carcinoma), MDA-MB-231 (triple-negative breast cancer), and MCF7 (estrogen-responsive breast cancer). While specific data on the activity of this compound is emerging, this document provides detailed protocols for key assays to characterize its cytotoxic effects and elucidate its mechanism of action. Data for related compounds, Gelomulide K and M, are presented as a preliminary reference.
Overview of this compound and Sensitive Cell Lines
Gelomulides are a class of natural products that have garnered interest for their potential anticancer activities. Preliminary studies on related compounds suggest that they may exert cytotoxic effects on various cancer cell lines. The cell lines A549, MDA-MB-231, and MCF7 are well-characterized and commonly used models in cancer research, representing different cancer types and molecular subtypes.
Quantitative Data Summary
While specific IC50 values for this compound against A549, MDA-MB-231, and MCF7 cells are not yet extensively published, studies on related compounds provide an indication of the potential potency of this class of molecules.
Table 1: Cytotoxicity of Related Gelomulides
| Compound | Cell Line | IC50 (µM) | Reference |
| Gelomulide K | A549 | 10.5 - 29.8 | [1] |
| MDA-MB-231 | 10.5 - 29.8 | [1] | |
| MCF7 | 10.5 - 29.8 | [1] | |
| Gelomulide M | A549 | 10.5 - 29.8 | [1] |
| MDA-MB-231 | 10.5 - 29.8 | [1] | |
| MCF7 | 10.5 - 29.8 | [1] |
Note: The provided IC50 range is a general value for multiple cell lines as reported in the literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to investigate the effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
A549, MDA-MB-231, or MCF7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[3]
References
Application Notes and Protocols for the In Vitro Study of Gelomulide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelomulide A is an ent-abietane diterpenoid isolated from plants of the Suregada genus, notably Suregada multiflora and Suregada occidentalis.[1][2] While comprehensive studies on this compound are limited, the broader family of ent-abietane diterpenoids found in this genus is recognized for a range of biological activities, including cytotoxic, anti-inflammatory, and anticancer properties.[3] Related compounds, such as Gelomulide K and mangiolide, have demonstrated cytotoxicity against various cancer cell lines.[4][5] For instance, mangiolide has shown growth inhibition (GI50) values in the nanomolar range against renal, melanoma, and breast cancer cell lines.[4] Furthermore, compounds isolated from Suregada multiflora have been shown to possess anti-inflammatory properties by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6]
Given the pharmacological context of its chemical family, this compound presents a promising candidate for investigation in cancer and inflammation research. These application notes provide a set of detailed, proposed experimental protocols to characterize the bioactivity of this compound in cell culture, focusing on its potential cytotoxic, pro-apoptotic, and anti-inflammatory effects.
Quantitative Data Summary of Related ent-Abietane Diterpenoids
To provide a comparative baseline for experimental design, the following table summarizes the reported cytotoxic and anti-inflammatory activities of diterpenoids related to this compound, isolated from the Suregada genus.
| Compound | Cell Line(s) | Assay Type | Endpoint | Result |
| Mangiolide | TK10 (Renal Cancer) | Growth Inhibition | GI50 | 0.02 µg/mL |
| UACC62 (Melanoma) | Growth Inhibition | GI50 | 0.03 µg/mL | |
| MCF7 (Breast Cancer) | Growth Inhibition | GI50 | 0.05 µg/mL | |
| Helioscopinolide A | RAW 264.7 (Macrophage) | Nitric Oxide Release | IC50 | 9.1 µM |
| RAW 264.7 (Macrophage) | Prostaglandin (B15479496) E2 (PGE2) Production | IC50 | 46.3 µM | |
| Gelomulide K | MDA-MB-231, BT474, MCF-7, MDA-MB-468, SKBR3 (Breast Cancer) | Growth Suppression | IC50 | 25.30 to 37.84 µmol·L-1 |
| Gelomulide B & D | FM-55-M1 (Human Melanoma) | Cytotoxicity | % Inhibition | 48-55% at 200 µM |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol determines the concentration-dependent cytotoxic effect of this compound on a panel of cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis and necrosis by this compound using flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 105 cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 3: Investigation of NF-κB Signaling Pathway
This protocol assesses the effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
Part A: NF-κB Reporter Assay
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 3000 or similar transfection reagent
-
This compound
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293T cells in a 24-well plate with the NF-κB luciferase reporter and control plasmids.
-
Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Analysis: Normalize the NF-κB (Firefly) luciferase activity to the control (Renilla) luciferase activity. Compare the activity in this compound-treated cells to the TNF-α stimulated control.
Part B: Western Blot for Key NF-κB Pathway Proteins
Materials:
-
RAW 264.7 or other suitable cells
-
LPS (Lipopolysaccharide)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Cell Treatment: Plate cells and pre-treat with this compound for 2 hours, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin). Analyze the changes in phosphorylation of p65 and IκBα.
Disclaimer
The experimental protocols provided herein are proposed methodologies for the investigation of this compound based on the known biological activities of structurally related compounds. These protocols should be adapted and optimized by researchers based on the specific cell lines and experimental conditions used. Standard laboratory safety procedures should be followed at all times.
References
- 1. This compound | C22H30O5 | CID 14286064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cytotoxic ent- abietane diterpenoids, banyangmbolides A-E, from the leaves of Suregada occidentalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethnomedicinal Uses, Phytochemistry and Pharmacological Properties of Suregada Genus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Cytotoxic ent-abietane diterpenes from Gelonium aequoreum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory principles of Suregada multiflora against nitric oxide and prostaglandin E2 releases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Gelomulide A in Animal Models for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelomulide A is a naturally occurring ent-abietane diterpenoid isolated from the leaves of Suregada multiflora. Diterpenoids from this genus have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines. While in vitro studies have begun to establish the anticancer potential of this compound and its analogs, comprehensive in vivo data remains limited. These application notes provide a framework for researchers to explore the therapeutic potential of this compound in preclinical animal models of cancer. The protocols outlined below are based on established methodologies for in vivo cancer research and may be adapted for specific experimental needs. Due to the limited in vivo data for this compound, information from the closely related and more extensively studied diterpenoid, Jolkinolide B, is included for reference.
Quantitative Data Summary
The following tables summarize the available in vitro cytotoxic activity of this compound and related compounds, as well as in vivo data for the related compound Jolkinolide B.
Table 1: In Vitro Cytotoxicity of Gelomulide Analogs Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| Gelomulide K | MDA-MB-231 | Breast Cancer | 25.30 - 37.84 | [1] |
| Gelomulide K | BT474 | Breast Cancer | 25.30 - 37.84 | [1] |
| Gelomulide K | MCF-7 | Breast Cancer | 25.30 - 37.84 | [1] |
| Gelomulide K | MDA-MB-468 | Breast Cancer | 25.30 - 37.84 | [1] |
| Gelomulide K | SKBR3 | Breast Cancer | 25.30 - 37.84 | [1] |
| Jolkinolide B | HL-60 | Human Leukemia | Not specified | [2] |
| Jolkinolide B | THP-1 | Human Leukemia | Not specified | [2] |
| Jolkinolide B | A549 | Lung Cancer | Not specified | [3] |
| 17-hydroxy-jolkinolide B | Various | - | Potent Inhibitor | [4] |
Table 2: In Vivo Antitumor Activity of Jolkinolide B (Reference Compound)
| Animal Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Xenograft Mice | Cisplatin-resistant Bladder Cancer | Not specified | Significant suppression | [5] |
| Xenograft Mice | Gastric Cancer | Not specified | Significant reduction | [6] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile and stable formulation of this compound for administration to animal models.
Materials:
-
This compound (pure compound)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Polyethylene glycol 300 (PEG300, sterile)
-
Tween 80 (sterile)
-
Saline (0.9% NaCl, sterile)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Protocol:
-
Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve this compound in a minimal amount of DMSO to create a stock solution. Vortex gently until fully dissolved.
-
In a separate sterile tube, prepare the vehicle solution. A common vehicle formulation is a mixture of PEG300, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Slowly add the this compound stock solution to the vehicle solution while vortexing to ensure proper mixing and prevent precipitation.
-
The final concentration of the drug should be calculated based on the desired dosage and the injection volume.
-
Visually inspect the final formulation for any precipitation or insolubility. If necessary, the formulation can be gently warmed or sonicated.
-
Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Store the formulation at 4°C and protect it from light. It is recommended to prepare fresh formulations for each set of experiments.
Workflow for preparing this compound for in vivo administration.
Subcutaneous Xenograft Tumor Model
Objective: To establish a subcutaneous tumor model in immunocompromised mice to evaluate the antitumor efficacy of this compound.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer)
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice, 6-8 weeks old)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS, sterile)
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Sterile syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers for tumor measurement
Protocol:
-
Culture the selected cancer cells to 80-90% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and perform a cell count.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL). Keep the cell suspension on ice.
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Shave and sterilize the injection site on the flank of the mouse with an alcohol wipe.
-
Gently lift the skin and inject the cell suspension subcutaneously.
-
Monitor the animals regularly for tumor growth. Tumor volume can be measured using calipers with the formula: Volume = (Length x Width^2) / 2.
-
Once tumors reach a palpable size (e.g., 100-200 mm^3), randomize the animals into treatment and control groups.
-
Administer this compound or the vehicle control according to the predetermined dose and schedule (e.g., intraperitoneal injection, oral gavage).
-
Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals and excise the tumors for further analysis (e.g., weighing, histology, biomarker analysis).
Workflow for a typical subcutaneous xenograft study.
Orthotopic Tumor Model
Objective: To establish a tumor model in the organ of origin to better mimic the tumor microenvironment and metastatic potential.
Materials:
-
Same as for the subcutaneous model, with the addition of surgical instruments.
Protocol:
-
Prepare the cancer cell suspension as described for the subcutaneous model.
-
Anesthetize the mouse and place it on a sterile surgical field.
-
Make a small incision to expose the target organ (e.g., mammary fat pad for breast cancer, cecum for colon cancer).
-
Carefully inject the cell suspension directly into the organ parenchyma using a fine-gauge needle.
-
Suture the incision and provide appropriate post-operative care, including analgesics.
-
Monitor tumor growth using non-invasive imaging techniques (e.g., bioluminescence imaging if using luciferase-expressing cells) or by palpation if applicable.
-
Once tumors are established, randomize animals and begin treatment with this compound.
-
Monitor primary tumor growth and potential metastasis to distant organs.
-
At the end of the study, euthanize the animals and perform a necropsy to collect the primary tumor and metastatic lesions for analysis.
Potential Signaling Pathways of this compound
Based on the known mechanisms of other ent-abietane diterpenoids like Jolkinolide B, this compound is hypothesized to exert its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Diterpenoids have been shown to inhibit the phosphorylation of Akt, leading to the downstream suppression of anti-apoptotic proteins and cell cycle progression.
-
MAPK/ERK Pathway: This pathway regulates cell growth, differentiation, and survival. Inhibition of ERK phosphorylation by compounds similar to this compound can lead to reduced cell proliferation and invasion.[7]
-
NF-κB Pathway: The NF-κB transcription factor plays a key role in inflammation and cancer by promoting the expression of genes involved in cell survival and proliferation. Inhibition of NF-κB activation is a common mechanism for the anticancer activity of natural products.
-
Apoptosis Pathway: this compound may induce apoptosis through the intrinsic (mitochondrial) pathway by altering the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to caspase activation.
Hypothesized signaling pathways targeted by this compound in cancer cells.
Disclaimer
The information provided in these application notes is intended for research purposes only. The protocols are general guidelines and should be optimized for specific cell lines, animal models, and experimental objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. As there is limited published in vivo data for this compound, researchers should proceed with caution, starting with dose-finding and toxicity studies.
References
- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jolkinolide A and Jolkinolide B Inhibit Proliferation of A549 Cells and Activity of Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jolkinolide B targets thioredoxin and glutathione systems to induce ROS-mediated paraptosis and apoptosis in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jolkinolide B Inhibits Gastric Cancer Growth by Targeting the PANoptosis Molecular Switch Caspase-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-metastatic effect of jolkinolide B and the mechanism of activity in breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantitative Analysis of Gelomulide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelomulide A is a naturally occurring abietane (B96969) diterpenoid isolated from plants of the Suregada (formerly Gelonium) genus, such as Suregada multiflora.[1] As research into the pharmacological properties of this compound progresses, robust and reliable analytical methods for its quantification in various matrices are essential for phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies. This document provides detailed protocols for the quantitative determination of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Disclaimer: As of the last literature review, a specific, validated quantitative analytical method for this compound has not been published. The following protocols and data are representative examples based on established methods for the analysis of similar diterpenoid lactones and are intended to serve as a comprehensive guide for method development and validation.
Part 1: Quantification of this compound in Plant Material by HPLC-UV
This section details a representative method for the extraction and quantification of this compound from dried plant material, such as the leaves of Suregada multiflora.
Experimental Protocol
1. Sample Preparation: Ultrasonic-Assisted Extraction
-
Grind dried and powdered plant material (e.g., leaves) to a fine powder (passing through a 40-mesh sieve).
-
Accurately weigh 1.0 g of the powdered sample into a 50 mL conical flask.
-
Add 25 mL of methanol.
-
Sonicate the mixture for 30 minutes at room temperature in an ultrasonic bath.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
2. HPLC-UV Instrumentation and Conditions
-
Instrument: A standard HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Methanol:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 220 nm (based on the UV absorbance of similar diterpenoid lactones).
-
Run Time: 20 minutes.
3. Preparation of Standard Solutions
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions with the mobile phase to create a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
Method Validation Data (Representative)
The following tables summarize the expected performance characteristics of this validated HPLC-UV method.
Table 1: Linearity and Range
| Parameter | Value |
|---|---|
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = 45782x - 1253 |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Value (µg/mL) |
|---|---|
| Limit of Detection (LOD) | 0.3 |
| Limit of Quantification (LOQ) | 1.0 |
Table 3: Precision
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
|---|---|---|
| 5 | 1.8 | 2.5 |
| 25 | 1.2 | 1.9 |
| 75 | 0.9 | 1.5 |
Table 4: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Amount Found (µg/mL, mean ± SD, n=3) | Recovery (%) |
|---|---|---|
| 10 | 9.8 ± 0.2 | 98.0 |
| 50 | 50.7 ± 0.8 | 101.4 |
| 90 | 89.2 ± 1.1 | 99.1 |
Workflow Diagram
Part 2: Quantification of this compound in Biological Matrices (Plasma) by LC-MS/MS
For pharmacokinetic studies, a highly sensitive and selective method is required to quantify this compound in complex biological fluids like plasma. LC-MS/MS is the technique of choice for this application.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or another diterpenoid not present in the sample).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Instrument: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: Optimized for the specific instrument.
-
-
MRM Transitions (Hypothetical):
-
This compound: Precursor Ion [M+H]⁺ m/z 375.2 → Product Ion m/z (e.g., a characteristic fragment).
-
Internal Standard (IS): Precursor Ion → Product Ion.
-
Method Validation Data (Representative)
The following tables summarize the expected performance characteristics of this validated LC-MS/MS method for plasma samples.
Table 5: Linearity and Range
| Parameter | Value |
|---|---|
| Linearity Range | 0.5 - 500 ng/mL |
| Regression Equation | y = 0.015x + 0.002 (weighted 1/x²) |
| Correlation Coefficient (r²) | > 0.998 |
Table 6: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Value (ng/mL) |
|---|---|
| Limit of Detection (LOD) | 0.15 |
| Limit of Quantification (LOQ) | 0.5 |
Table 7: Precision and Accuracy (Intra- and Inter-day)
| QC Level | Spiked Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD, n=6) | Inter-day Accuracy (%RE) |
|---|---|---|---|---|---|
| LLOQ | 0.5 | 8.5 | 5.2 | 9.8 | 7.1 |
| Low | 1.5 | 6.2 | -3.1 | 7.5 | -4.3 |
| Medium | 75 | 4.1 | 2.5 | 5.3 | 1.8 |
| High | 400 | 3.5 | 1.7 | 4.8 | 2.2 |
Table 8: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low | 1.5 | 92.1 | 97.5 |
| High | 400 | 95.3 | 99.1 |
Workflow Diagram
References
High-Throughput Screening of Gelomulide A Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelomulide A is a member of the ent-abietane diterpenoid family of natural products, which have been isolated from plants of the Suregada genus.[1] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities. Various Gelomulide derivatives have demonstrated promising anticancer, anti-inflammatory, antileishmanial, and antiplasmodial properties in preclinical studies.[1] The complex chemical scaffold of this compound presents a unique opportunity for the development of novel therapeutic agents through the synthesis and screening of a focused library of its derivatives.
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound derivatives to identify lead compounds for further drug development. The protocols are designed to be robust, scalable, and suitable for an academic or industrial drug discovery setting.
Data Presentation: Summary of Screening Data
The following tables represent a hypothetical high-throughput screening campaign of a library of 1,000 this compound derivatives. The data is structured to facilitate hit identification and prioritization based on potency and selectivity.
Table 1: Primary High-Throughput Screen for Anticancer Activity
| Compound ID | Concentration (µM) | Cancer Cell Line | Cell Viability (%) | Z'-factor | Hit |
| GA-001 | 10 | A549 (Lung Cancer) | 98.2 | 0.85 | No |
| GA-002 | 10 | A549 (Lung Cancer) | 45.1 | 0.85 | Yes |
| ... | ... | ... | ... | ... | ... |
| GA-1000 | 10 | A549 (Lung Cancer) | 95.7 | 0.85 | No |
| GA-001 | 10 | MCF7 (Breast Cancer) | 99.1 | 0.88 | No |
| GA-002 | 10 | MCF7 (Breast Cancer) | 88.5 | 0.88 | No |
| GA-357 | 10 | MCF7 (Breast Cancer) | 33.8 | 0.88 | Yes |
| ... | ... | ... | ... | ... | ... |
| GA-1000 | 10 | MCF7 (Breast Cancer) | 96.3 | 0.88 | No |
| GA-001 | 10 | HepG2 (Liver Cancer) | 97.5 | 0.91 | No |
| GA-512 | 10 | HepG2 (Liver Cancer) | 28.9 | 0.91 | Yes |
| ... | ... | ... | ... | ... | ... |
| GA-1000 | 10 | HepG2 (Liver Cancer) | 94.8 | 0.91 | No |
Table 2: Dose-Response Analysis of Primary Hits (IC50 Values)
| Compound ID | A549 IC50 (µM) | MCF7 IC50 (µM) | HepG2 IC50 (µM) | Normal Cell Line (MRC-5) IC50 (µM) | Selectivity Index (MRC-5 / Average Cancer IC50) |
| GA-002 | 8.2 | > 50 | > 50 | > 100 | > 12.2 |
| GA-357 | > 50 | 5.1 | 22.4 | > 100 | > 7.3 |
| GA-512 | 15.7 | 12.3 | 2.8 | > 100 | > 10.1 |
| ... | ... | ... | ... | ... | ... |
Table 3: Secondary High-Throughput Screen for Anti-inflammatory Activity
| Compound ID | Concentration (µM) | Assay Type | Inhibition (%) | Z'-factor | Hit |
| GA-001 | 10 | NF-κB Reporter | 5.2 | 0.79 | No |
| GA-002 | 10 | NF-κB Reporter | 12.8 | 0.79 | No |
| GA-789 | 10 | NF-κB Reporter | 68.3 | 0.79 | Yes |
| ... | ... | ... | ... | ... | ... |
| GA-1000 | 10 | NF-κB Reporter | 8.1 | 0.79 | No |
| GA-001 | 10 | Nitric Oxide Production | 2.5 | 0.82 | No |
| GA-789 | 10 | Nitric Oxide Production | 55.1 | 0.82 | Yes |
| ... | ... | ... | ... | ... | ... |
| GA-1000 | 10 | Nitric Oxide Production | 4.7 | 0.82 | No |
Experimental Protocols
High-Throughput Cell Viability Assay for Anticancer Screening
Principle: This protocol utilizes a luminescent cell viability assay that measures the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP levels is correlated with cell death or a reduction in cell proliferation.
Materials:
-
Cancer cell lines (e.g., A549, MCF7, HepG2) and a normal human fibroblast cell line (e.g., MRC-5)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
384-well white, clear-bottom tissue culture plates
-
This compound derivative library (10 mM stock in DMSO)
-
Positive control (e.g., Doxorubicin)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend cells in a complete culture medium.
-
Adjust the cell density to 1 x 10^5 cells/mL.
-
Using an automated dispenser, seed 25 µL of the cell suspension into each well of a 384-well plate (2,500 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a working concentration plate by diluting the this compound derivative library to 200 µM in a serum-free medium.
-
Using an automated liquid handler, transfer 2.5 µL of the compound dilutions to the cell plates. The final concentration of the compounds will be 10 µM with a final DMSO concentration of 0.1%.
-
Include wells with DMSO only as a negative control and doxorubicin (B1662922) (final concentration 1 µM) as a positive control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® reagent and the cell plates to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the DMSO control.
-
Calculate the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates a robust assay.
-
Compounds that reduce cell viability by more than 50% are considered primary hits.
-
High-Throughput NF-κB Reporter Assay for Anti-inflammatory Screening
Principle: This assay utilizes a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element. Inhibition of the NF-κB signaling pathway will result in a decrease in luciferase expression and, consequently, a reduced luminescent signal.
Materials:
-
HEK293T cell line stably expressing an NF-κB-luciferase reporter construct
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
384-well white, clear-bottom tissue culture plates
-
This compound derivative library (10 mM stock in DMSO)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Positive control (e.g., BAY 11-7082)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding:
-
Seed HEK293T-NF-κB-luc cells in 384-well plates at a density of 10,000 cells per well in 25 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Addition:
-
Add 2.5 µL of 200 µM this compound derivatives to the wells (final concentration 10 µM).
-
Include DMSO as a negative control and BAY 11-7082 (final concentration 10 µM) as a positive control.
-
Incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Add 5 µL of TNF-α (final concentration 10 ng/mL) to all wells except for the unstimulated control wells.
-
Incubate for 6 hours at 37°C.
-
-
Assay Procedure:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add 30 µL of luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NF-κB activity for each compound.
-
Determine the Z'-factor for assay quality control.
-
Compounds that inhibit NF-κB activity by more than 50% are considered primary hits.
-
Mandatory Visualizations
References
Application Notes and Protocols: NMR and Mass Spectrometry Analysis of Gelomulide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelomulide A is a naturally occurring diterpenoid isolated from the plant Suregada multiflora (formerly Gelonium multiflorum).[1][2] As a member of the ent-abietane class of diterpenoids, this compound possesses a complex pentacyclic structure that has garnered interest for its potential biological activities. The precise structural elucidation of such complex natural products is fundamental for further research into their pharmacological properties and for the development of potential therapeutic agents. This document provides detailed application notes and protocols for the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of this compound, essential techniques for its identification and characterization.
Molecular Structure and Properties
The structure of this compound was determined through extensive spectroscopic analysis, including 1D and 2D NMR and mass spectrometry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₀O₅ | PubChem[3] |
| Molecular Weight | 374.5 g/mol | PubChem[3] |
| Exact Mass | 374.20932405 Da | PubChem[3] |
| IUPAC Name | [(1S,3R,8R,10S,11R,14S,16S)-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.0¹,³.0⁴,⁸.0¹¹,¹⁶]octadec-4-en-14-yl] acetate (B1210297) | PubChem[3] |
NMR Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for the complete structural assignment of complex organic molecules like this compound. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for unambiguous assignment of all proton and carbon signals.
¹H and ¹³C NMR Data
The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for a related diepoxy abietaneolide isolated from Suregada multiflora, which serves as a reference for the analysis of this compound.[4] The specific data for this compound can be found in the original isolation literature.[2]
Table 2: ¹H and ¹³C NMR Data for a Reference Abietane Diterpenoid from Suregada multiflora [4]
| Position | ¹³C NMR (δc) | ¹H NMR (δH, J in Hz) |
| 1 | 36.9 (CH₂) | 1.1-1.4 (m) |
| 2 | 27.0 (CH₂) | 1.6-1.7 (m, ovlp.) |
| 3 | 77.9 (CH) | 3.29 (dd, J = 11.5, 4.3) |
| 4 | 53.2 (C) | - |
| 5 | 52.9 (CH) | 1.1-1.4 (m) |
| 6 | 20.6 (CH₂) | 1.5-1.8 (m, ovlp.) |
| 7 | 35.6 (CH₂) | 1.9 (m) |
| 8 | 65.8 (C) | - |
| 9 | 47.9 (CH) | 2.24 (bs) |
| 10 | 38.2 (C) | - |
| 11 | 60.6 (CH) | 3.98 (bs) |
| 12 | 85.1 (C) | - |
| 13 | 148.3 (C) | - |
| 14 | 55.3 (CH) | 3.66 (s) |
| 15 | 130.5 (C) | - |
| 16 | 169.4 (C) | - |
| 17 | 8.8 (CH₃) | 2.06 |
| 18 | 15.6 (CH₃) | 0.80 (s) |
| 19 | 28.4 (CH₃) | 1.03 (s) |
| 20 | 15.4 (CH₃) | 0.81 (s) |
Note: Data is for a related compound and should be used as a reference. Specific assignments for this compound require analysis of its own spectra.
Experimental Protocols for NMR Analysis
1. Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. 1D NMR Spectroscopy:
-
Instrument: Bruker Avance spectrometer (or equivalent) operating at a ¹H frequency of 400 MHz or higher.
-
¹H NMR:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 32k data points, 16-64 scans, relaxation delay of 1-2 s.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, 64k data points, 1024 or more scans, relaxation delay of 2 s.
-
3. 2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems and assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule through space correlations.
Mass Spectrometry Analysis
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry, typically using Electrospray Ionization (ESI), is essential for determining the accurate mass and, consequently, the elemental composition of the molecule.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 375.21660 | To be determined experimentally |
| [M+Na]⁺ | 397.19855 | To be determined experimentally |
Fragmentation Analysis
Experimental Protocols for Mass Spectrometry
1. Sample Preparation:
-
Prepare a dilute solution of purified this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% formic acid to promote ionization) is commonly employed.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for this class of compounds.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.
-
MS Scan: Acquire full scan data to detect the protonated molecule [M+H]⁺ and other adducts.
-
MS/MS Scan: Perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ion of this compound to obtain fragmentation spectra. Varying collision energies should be applied to obtain comprehensive fragmentation information.
-
Integrated Structure Elucidation Pathway
The definitive structure of this compound is established by integrating the data from both NMR and mass spectrometry.
Conclusion
The combined application of advanced NMR and mass spectrometry techniques is indispensable for the unambiguous structural characterization of complex natural products like this compound. The protocols and data presented herein provide a comprehensive guide for researchers involved in the isolation, identification, and further development of this compound and related diterpenoids. Adherence to these methodologies will ensure the acquisition of high-quality, reliable data crucial for advancing our understanding of the chemistry and pharmacology of this intriguing class of molecules.
References
Investigating the Apoptotic Potential of Gelomulide A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelomulide A, a member of the ent-abietane diterpenoid family, is a natural compound isolated from plants of the Suregada genus, notably Suregada multiflora. While direct and extensive research on the specific apoptotic effects of this compound is limited, the compound belongs to a class of molecules that have demonstrated significant cytotoxic and anti-cancer properties. This document provides a framework for investigating the potential of this compound to induce apoptosis in cancer cells. The proposed methodologies are based on the established apoptotic mechanisms of closely related compounds, such as Jolkinolide B, which is also an ent-abietane diterpenoid found in the same genus.
Studies on Jolkinolide B have revealed its capacity to trigger apoptosis through the modulation of key signaling pathways, including the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[1] Furthermore, Jolkinolide B has been shown to activate the caspase cascade, involving initiator caspases like caspase-9 and executioner caspases like caspase-3.[2] This application note will, therefore, extrapolate from these findings to provide detailed protocols and data presentation strategies for characterizing the apoptotic effects of this compound.
Data Presentation: Cytotoxic Activities of Related Compounds
To provide a context for the potential efficacy of this compound, the following table summarizes the cytotoxic activities of extracts from Suregada species and related ent-abietane diterpenoids. This data can serve as a preliminary guide for determining appropriate concentration ranges for in vitro studies with this compound.
| Compound/Extract | Cell Line(s) | IC50/GI50/TGI (µg/mL) | Reference |
| Suregada multiflora CH2Cl2/MeOH extract | NCI-H322 M (non-small cell lung), SW-620 (colon), U2S1 (CNS), MDA-MB-435 (breast) | Significant cytotoxicity | [3] |
| Suregada zanzibariensis CH2Cl2:MeOH extract | TK10 (renal), UACC62 (melanoma), MCF7 (breast) | GI50: 0.26 (TK10), 0.25 (UACC62), 0.81 (MCF7)TGI: 0.60 (TK10), 0.54 (UACC62), 5.27 (MCF7) | [3] |
| Jolkinolide B | TK10 (renal), UACC62 (melanoma), MCF7 (breast) | GI50: 3.31 (TK10), 0.94 (UACC62), 2.99 (MCF7)TGI: 13.99 (TK10), 5.03 (UACC62), 62.03 (MCF7) | [3] |
| Jolkinolide B | K562 (human chronic myeloid leukemia) | IC50: 12.1 | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to establish the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.1%.
-
Replace the medium with the prepared this compound dilutions and incubate for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a blank (medium only).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cells treated with this compound (at IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the effect of this compound on the expression levels of key apoptotic proteins.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Caspase Activity Assay
Objective: To measure the activity of key executioner caspases (e.g., caspase-3/7) following this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound at different concentrations and time points.
-
Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's protocol.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
Visualization of Pathways and Workflows
Intrinsic Apoptosis Pathway Potentially Activated by this compound
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for Investigating this compound's Apoptotic Effects
Caption: Workflow for characterizing this compound-induced apoptosis.
Logical Relationship of Key Apoptotic Markers
Caption: Cascade of key events in this compound-induced apoptosis.
References
- 1. Ethnomedicinal Uses, Phytochemistry and Pharmacological Properties of Suregada Genus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jolkinolide B from Euphorbia fischeriana Steud Induces Apoptosis in Human Leukemic U937 Cells through PI3K/Akt and XIAP Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for the Use of Diterpenoids from the Suregada Genus in Antimalarial Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, no specific studies on the antimalarial or antiplasmodial activity of Gelomulide A have been published in peer-reviewed literature. The following application notes and protocols are based on research conducted on other diterpenoids isolated from the Suregada genus and provide a framework for the potential investigation of this compound as an antimalarial agent.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitate the discovery of novel antimalarial compounds. Natural products remain a significant source of new therapeutic agents. The genus Suregada, belonging to the Euphorbiaceae family, has been used in traditional medicine for the treatment of various ailments, including malaria.[1] Phytochemical investigations of this genus have revealed a rich diversity of diterpenoids, a class of compounds known for a wide range of biological activities.[1]
While this compound is a known diterpenoid isolated from Suregada multiflora, its potential against malarial parasites has not yet been reported. However, studies on other diterpenoids from the Suregada genus, such as those from Suregada zanzibariensis, have shown promising antiplasmodial activity.[2][3] This document provides a summary of the existing data on related compounds and outlines detailed protocols that can be adapted for the evaluation of this compound as a potential antimalarial drug candidate.
Data Presentation: Antiplasmodial Activity of Diterpenoids from Suregada zanzibariensis
The following table summarizes the in vitro antiplasmodial activity of ent-abietane diterpenoids isolated from the roots of Suregada zanzibariensis against chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. This data highlights the potential of this class of compounds and provides a benchmark for future studies on this compound.
| Compound Name (from S. zanzibariensis) | P. falciparum Strain | IC50 (µg/mL) | Reference |
| Mangiolide | D6 (Chloroquine-sensitive) | 0.79 | [2][3] |
| W2 (Chloroquine-resistant) | 0.87 | [2][3] | |
| 8,14β:11,12α-diepoxy-13(15)-abietane-16,12-olide | D6 (Chloroquine-sensitive) | 1.24 | [2][3] |
| W2 (Chloroquine-resistant) | 1.17 | [2][3] |
Experimental Protocols
The following are detailed protocols for the in vitro and in vivo evaluation of a pure compound, such as this compound, for antimalarial activity.
1. In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I-based Fluorescence Assay)
This protocol is a standard method for assessing the in vitro efficacy of a compound against P. falciparum.
-
Materials:
-
P. falciparum culture (e.g., D6, W2 strains)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI 1640, supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, AlbuMAX II, and gentamicin)
-
Test compound (this compound) dissolved in DMSO
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris buffer, EDTA, saponin, Triton X-100)
-
96-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Serially dilute the compound in the complete culture medium to achieve the desired final concentrations.
-
Maintain asynchronous or synchronous (ring-stage) cultures of P. falciparum in human erythrocytes.
-
Adjust the parasitemia to 0.5% in a 2% hematocrit erythrocyte suspension.
-
Add 100 µL of the parasite culture to each well of a 96-well plate containing 100 µL of the serially diluted compound. Include positive (e.g., chloroquine) and negative (vehicle control) controls.
-
Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression model.
-
2. In Vivo Antimalarial Suppressive Test (Peter's 4-Day Suppressive Test)
This protocol assesses the efficacy of a compound in a murine malaria model.
-
Materials:
-
Plasmodium berghei (e.g., ANKA strain)
-
Swiss albino mice (6-8 weeks old)
-
Test compound (this compound)
-
Vehicle for administration (e.g., 7% Tween 80, 3% ethanol (B145695) in distilled water)
-
Standard antimalarial drug (e.g., chloroquine)
-
Giemsa stain
-
Microscope
-
-
Procedure:
-
Infect donor mice with P. berghei.
-
Collect blood from the donor mice when parasitemia reaches 20-30% and dilute it in a suitable buffer to contain 1 x 10⁷ infected red blood cells per 0.2 mL.
-
Randomly divide experimental mice into groups (e.g., vehicle control, positive control, and different dose groups for the test compound).
-
Inoculate each mouse intraperitoneally with 0.2 mL of the infected blood.
-
Two hours post-infection, administer the first dose of the test compound or control substance orally or via the desired route.
-
Continue treatment once daily for four consecutive days (Day 0 to Day 3).
-
On day 4, prepare thin blood smears from the tail of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by counting infected red blood cells under a microscope.
-
Calculate the average percentage of parasite suppression for each group relative to the vehicle control group.
-
Visualizations
Below are diagrams illustrating a general workflow for antimalarial drug discovery from natural products and a hypothetical signaling pathway that could be investigated for a diterpenoid like this compound.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in the Total Synthesis of Gelomulide A and Related Abietane Diterpenoids
Disclaimer: As of late 2025, a formal total synthesis of Gelomulide A has not been published in peer-reviewed literature. This guide addresses common challenges anticipated in its synthesis by drawing upon established strategies and troubleshooting solutions from the successful synthesis of other structurally related abietane (B96969) diterpenoids. The experimental protocols and data presented are adapted from syntheses of analogous compounds and should be considered as representative examples.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of the complex abietane diterpenoid core, with this compound as a primary structural reference.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Core Synthesis & Cyclization Strategies
Question: What are the primary strategies for constructing the tricyclic [6.6.6] abietane core, and what are the common failure points?
Answer: The construction of the tricyclic abietane skeleton is a cornerstone of the synthesis. Three common strategies are employed, each with its own set of challenges:
-
Biomimetic Cationic Polyene Cyclization: This approach mimics the natural biosynthetic pathway.
-
Problem: Premature quenching of the cationic intermediate or undesired rearrangement products.
-
Troubleshooting:
-
Solvent Choice: Use of non-nucleophilic, polar solvents can stabilize cationic intermediates.
-
Initiator: Switching from a general Brønsted or Lewis acid to a milder, more specific initiator can prevent undesired side reactions.
-
Substrate Modification: Altering the electronic nature of the polyene precursor can influence the cyclization cascade.
-
-
-
Intramolecular Diels-Alder Cycloaddition: This powerful method can rapidly build the core with good stereocontrol.
-
Problem: Low diastereoselectivity or failure of the cycloaddition to proceed.
-
Troubleshooting:
-
Catalyst: Employing a Lewis acid catalyst can enhance reactivity and improve endo/exo selectivity. Chiral Lewis acids can be used for asymmetric variants.[1]
-
Temperature: Optimization of the reaction temperature is critical; higher temperatures may favor the desired product but can also lead to decomposition.
-
Conformational Constraints: Introducing conformational locks in the tether connecting the diene and dienophile can pre-organize the molecule for the desired cyclization.
-
-
-
Radical Cyclization: This strategy is often tolerant of a wider range of functional groups compared to cationic methods.[2]
-
Problem: Poor stereocontrol or formation of undesired ring sizes (e.g., endo vs. exo cyclization).
-
Troubleshooting:
-
Radical Initiator/Mediator: The choice of initiator (e.g., AIBN, Et₃B) and mediator (e.g., (TMS)₃SiH, Bu₃SnH) can influence the reaction pathway and stereochemical outcome.[3]
-
Substrate Control: The presence of bulky substituents or stereocenters on the precursor can direct the stereochemistry of the newly formed rings.[2]
-
Polarity Matching: Using polarity reversal catalysts can sometimes influence the final hydrogen atom transfer step, favoring the desired diastereomer.[3]
-
-
Stereochemical Control
Question: How can I control the stereochemistry of the three contiguous stereocenters in the decalin core, especially the A/B ring junction?
Answer: Achieving the correct stereochemistry is a significant challenge in abietane synthesis.[4][5] Several approaches can be employed:
-
Substrate-Controlled Diastereoselectivity: Existing stereocenters in the starting material can direct the stereochemical outcome of subsequent reactions. For example, in a radical bicyclization, existing hydroxy groups can influence the stereoselectivity of the cyclization.[2]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the facial selectivity of key bond-forming reactions. The auxiliary is then removed later in the synthesis.
-
Asymmetric Catalysis: The use of chiral catalysts, particularly in Diels-Alder reactions, can set the absolute stereochemistry of the core structure with high enantioselectivity.[1]
Troubleshooting Poor Stereoselectivity:
-
Catalyst Screening: If using a catalytic method, screen a variety of chiral ligands and metal sources.
-
Temperature and Solvent Effects: Lowering the reaction temperature often enhances stereoselectivity. The polarity of the solvent can also play a crucial role.
-
Protecting Group Influence: Bulky protecting groups near the reacting centers can influence the trajectory of incoming reagents and improve diastereoselectivity.
γ-Butyrolactone Ring Formation
Question: I am having difficulty forming the γ-butyrolactone ring present in this compound. What are the common methods and troubleshooting tips?
Answer: The γ-butyrolactone moiety is a key feature of this compound. Its construction is typically approached late in the synthesis.
-
Method 1: Lactonization of a γ-Hydroxy Acid/Ester: This is the most common method.
-
Problem: The reaction fails to proceed due to steric hindrance around the carboxylic acid or hydroxyl group.
-
Troubleshooting:
-
Reagent Choice: For sterically hindered substrates, powerful lactonization reagents such as Yamaguchi's reagent (2,4,6-trichlorobenzoyl chloride) or Shiina's reagent (2-methyl-6-nitrobenzoic anhydride) are often more effective than simpler methods like acid catalysis.
-
Protecting Group Removal: Ensure that all protecting groups on the reacting moieties are cleanly removed prior to the lactonization attempt.
-
-
-
Method 2: Oxidative Cyclization of a Diol:
-
Problem: Over-oxidation or formation of other side products.
-
Troubleshooting:
-
Selective Oxidation: Use a selective oxidant that will convert a primary alcohol to the corresponding carboxylic acid (or intermediate aldehyde which is further oxidized) without affecting other sensitive functional groups in the molecule.
-
-
-
Method 3: Radical-Based Annulation:
-
Problem: Low yields or lack of selectivity.
-
Troubleshooting:
-
Explore photoredox-catalyzed methods which can operate under mild conditions and offer different reactivity profiles.[6]
-
-
Late-Stage C-H Functionalization
Question: My synthetic plan requires the introduction of an oxygen functional group at a late stage on the abietane core. How can I achieve site-selective C-H oxidation?
Answer: Late-stage C-H oxidation is a powerful but challenging strategy for accessing highly oxidized diterpenoids.[7][8][9][10]
-
Problem: Lack of selectivity, leading to a mixture of products oxidized at different positions.
-
Troubleshooting & Strategies:
-
Directed Oxidation: If possible, install a directing group near the target C-H bond. This group can coordinate to the oxidant and deliver it to the desired position.
-
Enzymatic Oxidation: While technically challenging, using enzymes like cytochrome P450 oxygenases can provide exquisite site-selectivity.[11][12][13]
-
Catalyst-Controlled Oxidation: Certain transition metal catalysts (e.g., based on Fe, Mn, or Rh) can exhibit inherent preferences for oxidizing specific types of C-H bonds (e.g., allylic, benzylic, or sterically accessible tertiary C-H bonds).[4][5] Careful screening of catalysts and oxidants is necessary.
-
Substrate Reactivity: The inherent electronic and steric properties of the substrate will heavily influence the outcome. C-H bonds adjacent to electron-withdrawing groups will be less reactive, while those in electron-rich regions will be more susceptible to oxidation.
-
Quantitative Data Summary
The following table summarizes representative yields for key transformations in the synthesis of abietane diterpenoid cores, adapted from published syntheses of related molecules.
| Transformation Type | Example Reaction | Catalyst/Reagent | Yield (%) | Reference Moiety | Source |
| Radical Bicyclization | MHAT-induced cyclization | Co(salen) / PhSiH₃ | 60-85% | Tricyclic Core | Plebeianiol A Synthesis |
| Diels-Alder Cycloaddition | Asymmetric [4+2] | Chiral Brønsted Acid (IDPi) | 90-99% | Tricyclic Core | Dienone Cycloaddition |
| Late-Stage Oxidation | C-H Hydroxylation | Fe(III)-bTAML / m-CPBA | 40-55% | C7-OH Abietane | Abietane Congeners |
| Lactonization | Yamaguchi Macrolactonization | 2,4,6-trichlorobenzoyl chloride | 65-80% | γ-Butyrolactone | Generic Natural Product |
Key Experimental Protocols
Protocol 1: Cobalt-Catalyzed Radical Bicyclization for Core Construction
(Adapted from the synthesis of oxidized abietane diterpenoids)[2]
-
Preparation: In a nitrogen-filled glovebox, a solution of the polyene precursor (1.0 equiv) and Co(salen) catalyst (0.1 equiv) in anhydrous 1,2-dichloroethane (B1671644) (DCE) is prepared in a flame-dried vial.
-
Initiation: Phenylsilane (PhSiH₃, 3.0 equiv) is added to the solution.
-
Reaction: The vial is sealed and the mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the tricyclic abietane core.
Protocol 2: Late-Stage Fe-Catalyzed C-H Oxidation
(Adapted from the synthesis of abietane congeners)[4][5]
-
Preparation: To a solution of the abietane substrate (1.0 equiv) in a mixture of acetonitrile (B52724) and dichloromethane (B109758) (2:1) is added the NO₂[Fe-b-TAML] catalyst (0.05 equiv).
-
Oxidation: The mixture is cooled to 0 °C, and meta-chloroperoxybenzoic acid (m-CPBA, 1.5 equiv) is added portion-wise over 10 minutes.
-
Reaction: The reaction is stirred at 0 °C for 1-2 hours, or until the starting material is consumed as indicated by TLC.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Extraction: The mixture is extracted three times with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by flash chromatography on silica gel to yield the oxidized product.
Visualizations
Logical Workflow for Troubleshooting Poor Stereoselectivity
Caption: Troubleshooting flowchart for addressing poor stereoselectivity.
General Retrosynthetic Analysis of the Abietane Core
Caption: Common retrosynthetic disconnections for the abietane core.
References
- 1. Strong and Confined Acids Control Five Stereogenic Centers in Catalytic Asymmetric Diels–Alder Reactions of Cyclohexadienones with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereocontrolled Radical Bicyclizations of Oxygenated Precursors Enable Short Syntheses of Oxidized Abietane Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Complex Terpenoids Employing Radical Cascade Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of naturally occurring abietane diterpenoids via a late-stage Fe(iii)-bTAML catalysed Csp3–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis of naturally occurring abietane diterpenoids via a late-stage Fe( iii )- b TAML catalysed Csp 3 –H functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03791J [pubs.rsc.org]
- 6. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.usp.br [sites.usp.br]
- 8. Synthesis of Complex Diterpenes: Strategies Guided by Oxidation Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Total Synthesis and Late-Stage C-H Oxidations of ent-Trachylobane Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Total Synthesis and Late-Stage C-H Oxidations of ent-Trachylobane Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
Technical Support Center: Mitigating Off-Target Effects of Gelomulide A
Disclaimer: As of December 2025, the specific molecular target and the comprehensive off-target profile of Gelomulide A, an ent-abietane diterpenoid with known cytotoxic activity, are not extensively documented in publicly available literature. This guide provides a framework for researchers to systematically identify, characterize, and minimize potential off-target effects of this compound and similar novel compounds based on established principles in chemical biology and drug discovery.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern when working with this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended therapeutic target.[1] These unintended interactions are a major concern as they can lead to misinterpretation of experimental results, where the observed phenotype may be due to an off-target effect rather than the on-target activity.[1] Furthermore, off-target binding can induce cellular toxicity and lead to a lack of translatable results from preclinical to clinical settings.[1] Given that this compound is a diterpenoid with broad cytotoxic activity, understanding its off-target profile is critical for elucidating its true mechanism of action.[2][3]
Q2: What are the likely on-target and off-target profiles of this compound based on its chemical class?
A2: this compound is an ent-abietane diterpenoid. Diterpenoids are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[4][5] Potential on-targets could include proteins involved in these processes. The structure-activity relationship of some diterpenoids suggests that hydroxyl and ester functional groups can be crucial for their biological activity.[6] Potential off-targets for this class of molecules could include a wide range of proteins due to their complex structures and potential for multiple interaction points.
Q3: How can I begin to experimentally assess the on-target and off-target effects of this compound?
A3: A multi-pronged approach is recommended. This typically starts with determining the dose-response relationship of this compound in your experimental system to identify the lowest effective concentration.[1] Subsequently, employing a combination of computational predictions and experimental validation is crucial. Key experimental approaches include thermal shift assays to confirm target engagement, proteome-wide profiling to identify potential binding partners, and genetic approaches like CRISPR/Cas9 or siRNA to validate the on-target dependency of the observed phenotype.[1]
Q4: What are essential controls to include in my experiments to differentiate on-target from off-target effects?
A4: To ensure the rigor of your findings, several controls are essential:
-
Vehicle Control: A control group treated with the solvent used to dissolve this compound (e.g., DMSO) to account for any effects of the solvent itself.[1]
-
Structurally Similar Inactive Analog: If available, a molecule with a similar chemical scaffold to this compound but lacking its biological activity can help determine if the observed effects are due to the specific pharmacophore or the general chemical structure.[1]
-
Positive Control: A well-characterized compound known to produce the same biological effect through a known target.[1]
-
Target Knockdown/Knockout Cells: Using cells where the presumed target of this compound has been genetically removed (e.g., via CRISPR/Cas9) is a powerful way to confirm that the compound's effect is target-dependent.[1]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Concentrations Required for the Desired Phenotype
-
Possible Cause: The desired phenotype and the cytotoxicity may be driven by different on-target and off-target interactions with varying potencies.
-
Troubleshooting Steps:
-
Perform a detailed dose-response curve: Determine the IC50 for cytotoxicity and the EC50 for the desired biological effect. A narrow window between these two values suggests a higher likelihood of off-target toxicity.
-
Employ a less sensitive cell line: If the cytotoxicity is cell-type specific, using a more resistant cell line may allow for the study of the on-target effect at non-toxic concentrations.
-
Chemical proteomics: Utilize techniques like affinity-based pull-down assays to identify the proteins that this compound binds to at cytotoxic concentrations.
-
Issue 2: Inconsistent Results Between Different Methods of Validating the Target
-
Possible Cause: The methods used for validation may have different sensitivities or may be influenced by different cellular contexts. For example, a biochemical assay may show target engagement, but a cell-based assay may not show a corresponding phenotype due to compensatory mechanisms or lack of compound permeability.
-
Troubleshooting Steps:
-
Orthogonal Validation: Use multiple, mechanistically distinct methods to validate the target. For example, combine a direct binding assay (e.g., Cellular Thermal Shift Assay) with a functional cellular assay in a target knockout cell line.[2]
-
Assess Compound Stability and Permeability: Ensure that this compound is stable in your cell culture media and can effectively penetrate the cell membrane to reach its intracellular target.
-
Consider Post-Translational Modifications: The interaction of this compound with its target could be dependent on the phosphorylation state or other modifications of the target protein, which may vary between different experimental set-ups.
-
Data Presentation
Table 1: Hypothetical On-Target vs. Off-Target Activity of this compound
| Target Class | Example Target | On-Target IC50 (nM) | Off-Target IC50 (nM) | Selectivity Index (Off-Target/On-Target) |
| Primary Target | Hypothetical Kinase A | 50 | - | - |
| Off-Target 1 | Kinase B | - | 500 | 10 |
| Off-Target 2 | Transcription Factor Y | - | >10,000 | >200 |
| Off-Target 3 | GPCR Z | - | 1,500 | 30 |
This table presents hypothetical data to illustrate how to compare the potency of this compound against its intended target versus potential off-targets. A higher selectivity index indicates a more specific compound.
Table 2: Experimental Approaches to Characterize Off-Target Effects
| Experimental Approach | Principle | Information Gained | Throughput |
| In Silico Profiling | Computational docking of this compound against a library of protein structures. | Prediction of potential off-targets based on structural and chemical similarity. | High |
| Kinome Scanning | In vitro binding assay against a large panel of recombinant kinases. | Identification and quantification of interactions with kinases. | High |
| Affinity Purification-Mass Spectrometry (AP-MS) | Uses a tagged version of this compound to pull down interacting proteins from cell lysates for identification by mass spectrometry. | Unbiased identification of direct binding partners in a complex proteome. | Medium |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding in intact cells. | Confirmation of direct target engagement in a cellular context. | Low to Medium |
| Phenotypic Screening in Knockout Cells | Compares the effect of this compound in wild-type cells versus cells lacking the putative target. | Functional validation of on-target dependency of the observed phenotype. | Low |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to its putative target protein in intact cells.
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with either vehicle control or a range of this compound concentrations for a specified time.
-
Heating: Harvest and resuspend cells in a buffered solution. Aliquot the cell suspension and heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
Protein Analysis: Collect the supernatant and analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting or other quantitative protein detection methods. An increase in the thermal stability of the target protein in the presence of this compound indicates direct binding.[2]
Protocol 2: Affinity-Based Pull-Down Assay for Off-Target Identification
Objective: To identify the cellular proteins that directly interact with this compound.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates an affinity tag (e.g., biotin) via a linker, ensuring the modification does not abolish its biological activity.
-
Cell Lysis: Prepare a cell lysate from the cell line of interest.
-
Incubation: Incubate the cell lysate with the biotinylated this compound probe to allow for the formation of protein-probe complexes.
-
Affinity Purification: Use streptavidin-coated beads to capture the biotinylated probe and its interacting proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
Visualizations
Caption: Workflow for identifying and validating off-targets of this compound.
Caption: Hypothetical signaling pathways affected by this compound.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diterpenes and Their Derivatives as Potential Anticancer Agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Ethnomedicinal Uses, Phytochemistry and Pharmacological Properties of Suregada Genus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Gelomulide A for X-ray Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of Gelomulide A for X-ray analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its crystallization important?
A1: this compound is a naturally occurring abietane (B96969) diterpenoid with potential therapeutic properties.[1][2] Obtaining high-quality crystals of this compound is a critical step for determining its precise three-dimensional molecular structure through X-ray crystallography. This structural information is invaluable for understanding its biological activity, mechanism of action, and for guiding drug design and development efforts.
Q2: What are the known properties of this compound relevant to crystallization?
A2: Understanding the physicochemical properties of this compound can inform the crystallization strategy. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C22H30O5 | [1] |
| Molecular Weight | 374.5 g/mol | [1] |
| XLogP3 | 2.9 | [1] |
| Appearance | Powder |
The positive XLogP3 value suggests that this compound is a relatively hydrophobic molecule, which will influence the choice of solvents for crystallization.
Q3: Has the crystal structure of any closely related Gelomulide compound been determined?
A3: Yes, the stereostructure and absolute configuration of Gelomulide I, a related diterpene lactone, were confirmed by X-ray crystallographic analysis.[3] This success indicates that crystallizing compounds of this family is achievable and provides a valuable starting point for developing a crystallization strategy for this compound.
Troubleshooting Guide
This guide addresses common problems encountered during the crystallization of this compound and provides potential solutions and detailed experimental protocols.
Problem 1: No Crystals Form
If you are not observing any crystal formation, it is likely that the solution is not reaching a state of supersaturation, or that nucleation is inhibited.
Possible Causes & Solutions:
-
Solution is too dilute: The concentration of this compound may be too low.
-
Solution: Slowly evaporate the solvent to increase the concentration. If using a vapor diffusion setup, ensure the precipitant is effectively drawing solvent from the sample drop.
-
-
Inappropriate solvent system: The chosen solvent or solvent mixture may be too good at dissolving this compound.
-
Solution: Experiment with different solvent systems. Since this compound is hydrophobic, consider using a good solvent in which it is soluble (e.g., dichloromethane, ethyl acetate, acetone) and a less polar anti-solvent in which it is poorly soluble (e.g., hexane (B92381), heptane, isopropanol) to induce precipitation.
-
-
Lack of nucleation sites: Crystal growth requires an initial nucleus to form.
-
Solution 1: Scratching: Carefully scratch the inside of the crystallization vessel with a glass rod to create microscopic imperfections that can serve as nucleation sites.
-
Solution 2: Seeding: Introduce a tiny crystal of this compound (if available from a previous experiment) or a related compound into the solution. This technique, known as micro-seeding, can be a powerful way to induce crystallization.
-
Problem 2: Oiling Out Instead of Crystallizing
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal. This is a common issue with hydrophobic molecules.
Possible Causes & Solutions:
-
Supersaturation is too high or reached too quickly: This can happen if the solvent evaporates too rapidly or if the temperature is changed too abruptly.
-
Solution: Slow down the crystallization process. Use a less volatile anti-solvent, or reduce the rate of evaporation by covering the vial with parafilm with fewer perforations. If using cooling crystallization, slow the rate of temperature decrease.
-
-
Purity of the compound: Impurities can interfere with the crystal lattice formation and promote oiling out.
-
Solution: Ensure this compound is of high purity. Consider an additional purification step, such as flash chromatography or preparative HPLC, before attempting crystallization.
-
-
Solvent choice: The solvent system may not be optimal.
-
Solution: Try a different combination of solvents. Sometimes, adding a small amount of a third solvent can help to disrupt the interactions that lead to oil formation.
-
Problem 3: Formation of Small, Needle-like, or Poorly Diffracting Crystals
The goal of crystallization for X-ray analysis is to obtain single, well-ordered crystals of sufficient size.
Possible Causes & Solutions:
-
Rapid nucleation and growth: Too many nuclei forming at once can lead to a large number of small crystals.
-
Solution: Decrease the level of supersaturation. This can be achieved by using a slightly lower concentration of this compound, a slower evaporation rate, or a smaller temperature gradient.
-
-
Sub-optimal solvent system: The solvent can influence crystal habit.
-
Solution: Screen a wider range of solvents and anti-solvents. The presence of different solvent molecules can affect how the this compound molecules pack together in the crystal lattice.
-
-
Vibrations or disturbances: Mechanical shock can induce rapid and uncontrolled crystallization.
-
Solution: Place your crystallization experiments in a quiet, vibration-free location.
-
Experimental Protocols
Below are detailed protocols for common crystallization techniques that can be adapted for this compound.
Slow Evaporation
This is a straightforward method suitable for relatively stable compounds.
-
Preparation: Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Setup: Transfer the solution to a clean vial or small beaker.
-
Evaporation: Cover the container with parafilm and poke a few small holes in it with a needle. The number of holes will control the rate of evaporation.
-
Incubation: Place the vial in a location free from vibrations and temperature fluctuations.
-
Observation: Monitor for crystal growth over several days to weeks.
Vapor Diffusion (Hanging Drop & Sitting Drop)
This technique allows for a slow and controlled approach to supersaturation.
-
Reservoir Preparation: In the outer well of a vapor diffusion plate, add a reservoir solution containing a precipitant in which this compound is insoluble (e.g., a mixture of hexane and isopropanol).
-
Drop Preparation:
-
Hanging Drop: On a siliconized glass coverslip, mix a small volume (1-2 µL) of your concentrated this compound solution with an equal volume of the reservoir solution. Invert the coverslip and seal the well.
-
Sitting Drop: In the inner well of the plate, mix the this compound solution with the reservoir solution. Seal the well with clear tape.
-
-
Equilibration: Water or the more volatile solvent from the drop will slowly diffuse into the reservoir, increasing the concentration of this compound in the drop and leading to crystallization.
-
Incubation & Observation: Store the plate in a stable environment and monitor for crystal growth.
Micro-seeding
This technique is used to induce crystallization when spontaneous nucleation is difficult.
-
Seed Stock Preparation: If you have a small crystal of this compound, crush it in a small amount of a stabilizing solution (e.g., the mother liquor from the original crystallization).
-
Seeding: Using a fine tool like a cat whisker or a needle, transfer a minuscule amount of the seed stock into a fresh drop of this compound solution that is close to, but not yet at, supersaturation.
-
Incubation & Observation: Monitor the seeded drop for the growth of larger, single crystals.
Visualizing Experimental Workflows
General Crystallization Workflow
Caption: A flowchart illustrating the general workflow for crystallizing this compound.
Troubleshooting Logic for "Oiling Out"
Caption: A decision-making diagram for troubleshooting the issue of "oiling out".
References
Technical Support Center: Enhancing the Bioavailability of Gelomulide A for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low bioavailability of Gelomulide A in in vivo studies.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Poor Solubility of this compound in Aqueous Vehicles
-
Question: My this compound is not dissolving in my aqueous vehicle (e.g., saline, PBS) for oral gavage or injection. What can I do?
Answer: this compound, an abietane (B96969) diterpenoid, is a lipophilic compound with an estimated XLogP3 of 2.9, indicating poor water solubility.[1] Direct dissolution in aqueous buffers is unlikely to be successful. Here are several strategies to address this:
-
Co-solvents: For initial studies, you can try to dissolve this compound in a water-miscible organic solvent first, and then dilute it with your aqueous vehicle.
-
Recommended Co-solvents: Ethanol (B145695), Dimethyl sulfoxide (B87167) (DMSO), or Dimethylformamide (DMF). A related abietane diterpenoid, abietic acid, shows good solubility in these solvents (approximately 20 mg/mL in ethanol and 30 mg/mL in DMSO and DMF).[2]
-
Procedure:
-
Dissolve this compound in a minimal amount of the chosen organic solvent.
-
Slowly add the aqueous vehicle while vortexing to avoid precipitation.
-
Caution: Be mindful of the final concentration of the organic solvent, as high concentrations can be toxic to animals. Typically, the final concentration of DMSO should be kept below 10% for in vivo studies.
-
-
-
Formulation Development: For more robust and long-term studies, developing a specific formulation to enhance solubility is highly recommended. Please refer to the Experimental Protocols section for detailed methods on preparing solid dispersions, nanoemulsions, and liposomal formulations.
-
Issue 2: Low and Variable Plasma Concentrations of this compound
-
Question: I am observing very low and inconsistent plasma concentrations of this compound in my pharmacokinetic studies. What are the likely causes and solutions?
Answer: Low and variable plasma concentrations are common challenges for poorly soluble compounds like this compound. The primary reasons are likely poor absorption from the gastrointestinal tract and potential first-pass metabolism. A pharmacokinetic study of a similar abietane diterpenoid, ferruginol (B158077), in rats showed rapid absorption and a high rate of elimination after oral administration, suggesting that this class of compounds can be quickly cleared from the system.[3]
Troubleshooting Steps:
-
Enhance Solubility and Dissolution Rate: The first step is to improve the solubility of this compound in the gastrointestinal fluid. The formulation strategies mentioned above (solid dispersions, nanoemulsions, liposomes) are designed to address this by increasing the surface area of the drug and presenting it in a more readily absorbable form.
-
Consider P-glycoprotein (P-gp) Efflux: Some diterpenoids are substrates for efflux transporters like P-gp in the gut wall, which can pump the compound back into the intestinal lumen, reducing its net absorption.
-
Solution: Co-administration with a P-gp inhibitor (e.g., verapamil, cyclosporine A) can be explored to investigate if efflux is a limiting factor. However, this should be done with caution as it can affect the pharmacokinetics of other compounds as well.
-
-
Investigate First-Pass Metabolism: this compound may be extensively metabolized in the liver before it reaches systemic circulation.
-
Solution: While direct inhibition of metabolism can be complex, understanding the metabolic pathways can inform dosing strategies. In vitro metabolism studies using liver microsomes can provide initial insights.
-
-
Issue 3: Precipitation of this compound Upon Dilution of Stock Solution
-
Question: When I dilute my concentrated stock solution of this compound (in an organic solvent) into an aqueous buffer for my experiment, it precipitates. How can I prevent this?
Answer: This is a common issue when working with lipophilic compounds. The organic solvent can no longer keep the compound solubilized as it becomes more diluted in the aqueous phase.
Solutions:
-
Use a Surfactant: Adding a small amount of a biocompatible surfactant to the aqueous dilution buffer can help to keep this compound in solution by forming micelles.
-
Examples of Surfactants: Tween® 80, Cremophor® EL.
-
Procedure: Prepare your aqueous buffer with a low concentration of the surfactant (e.g., 0.1-1%) before adding the this compound stock solution.
-
-
Formulate as a Nanoemulsion: A nanoemulsion will encapsulate the this compound in tiny oil droplets, preventing precipitation when diluted in an aqueous environment. Refer to the Experimental Protocols section for a detailed method.
-
Frequently Asked Questions (FAQs)
-
What are the known physicochemical properties of this compound?
Based on available data, here is a summary of the known and predicted properties of this compound:
| Property | Value | Source |
| Molecular Formula | C22H30O5 | [1][] |
| Molecular Weight | 374.471 g/mol | [] |
| Melting Point | 240 °C | [] |
| XLogP3 | 2.9 | [1] |
| Appearance | Powder | [] |
-
What is a good starting point for a vehicle for oral administration of this compound in mice?
For preliminary studies, a common vehicle for poorly soluble compounds is a mixture of DMSO, Tween® 80, and saline. A typical ratio would be 5-10% DMSO, 5-10% Tween® 80, and the remainder saline. It is crucial to first dissolve the this compound in DMSO before adding the Tween® 80 and then the saline. Always perform a small-scale pilot to check for precipitation before preparing the full batch for your study.
-
How can I analyze the concentration of this compound in plasma samples?
A sensitive and specific analytical method is crucial for pharmacokinetic studies. Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the recommended method for quantifying abietane diterpenoids in biological matrices.[5] A similar method has been successfully used for the pharmacokinetic analysis of ferruginol in rat plasma.[3] You will need to develop a specific method for this compound, which will involve optimizing the chromatographic separation and mass spectrometric detection parameters.
Experimental Protocols
1. Preparation of a Solid Dispersion of this compound by Solvent Evaporation
Solid dispersions enhance the dissolution rate of poorly soluble drugs by dispersing them in a hydrophilic carrier at a solid state.[6][7][8][9][10]
-
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Polyethylene glycol (PEG 4000)
-
Rotary evaporator
-
Mortar and pestle
-
-
Methodology:
-
Accurately weigh this compound and the carrier (e.g., PVP K30) in a 1:4 drug-to-carrier ratio.
-
Dissolve both the this compound and the carrier in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a temperature of 40-50°C until a thin film is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
The resulting powder can be suspended in an appropriate aqueous vehicle for in vivo administration.
-
2. Preparation of a this compound Nanoemulsion
Nanoemulsions are oil-in-water emulsions with very small droplet sizes that can improve the oral bioavailability of lipophilic drugs.[11][12][13][14][15]
-
Materials:
-
This compound
-
Medium-chain triglyceride (MCT) oil (e.g., Capryol™ 90)
-
Surfactant (e.g., Tween® 80)
-
Co-surfactant (e.g., Transcutol® HP)
-
Deionized water
-
High-speed homogenizer or sonicator
-
-
Methodology:
-
Oil Phase Preparation: Dissolve this compound in the MCT oil. Gently heat if necessary to aid dissolution.
-
Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in deionized water.
-
Emulsification: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed.
-
Homogenization: Subject the coarse emulsion to high-speed homogenization or sonication to reduce the droplet size to the nano-range. The duration and intensity of homogenization will need to be optimized for your specific formulation.
-
The resulting nanoemulsion should be a translucent or milky-white liquid.
-
3. Preparation of this compound-Loaded Liposomes by the Thin-Film Hydration Method
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, making them suitable for drug delivery.[16][17]
-
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform (B151607) and Methanol (as a solvent system)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (optional, for size homogenization)
-
-
Methodology:
-
Dissolve this compound, SPC, and cholesterol in a mixture of chloroform and methanol (typically 2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure at a temperature above the lipid transition temperature (for SPC, this is around 40-50°C). A thin, uniform lipid film should form on the inner surface of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid transition temperature. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
For a more uniform size distribution, the liposome (B1194612) suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Troubleshooting decision tree for low bioavailability of this compound.
Caption: Hypothetical signaling pathway for this compound's cellular mechanism of action.
References
- 1. This compound | C22H30O5 | CID 14286064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Determination of ferruginol in rat plasma via high-performance liquid chromatography and its application in pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A quick UPLC-MS/MS method for therapeutic drug monitoring of abiraterone and delta(4)-abiraterone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjpls.org [wjpls.org]
- 7. sybespharmacy.com [sybespharmacy.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. jddtonline.info [jddtonline.info]
- 10. iajps.com [iajps.com]
- 11. Nanoemulsion-based oral delivery systems for lipophilic bioactive components: nutraceuticals and pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nanoemulsions as delivery systems for lipophilic nutraceuticals: strategies for improving their formulation, stability, functionality and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Nanoemulsion-based delivery systems to improve functionality of lipophilic components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Dealing with Gelomulide A degradation in solution
Disclaimer: Specific degradation pathways and stability data for Gelomulide A are not extensively published. The following guidance is based on the known chemical structure of this compound, general principles of natural product chemistry, and best practices for handling related compounds containing ester and lactone functional groups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a naturally occurring ent-abietane diterpenoid isolated from plants of the Suregada genus.[1][2] Its structure is characterized by a complex pentacyclic framework that includes a lactone ring and an acetate (B1210297) ester.[3] These functional groups are important for its biological activity but can also be susceptible to degradation.
Q2: What are the likely causes of this compound degradation in solution?
The primary routes of degradation for a molecule like this compound are likely hydrolysis of the acetate ester and the lactone ring. This can be catalyzed by acidic or basic conditions. Exposure to high temperatures and certain reactive solvents can also contribute to degradation.
Q3: How should I prepare stock solutions of this compound?
It is recommended to dissolve this compound in a dry, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or absolute ethanol.[4] Prepare high-concentration stock solutions to minimize the volume added to aqueous experimental media. For example, a 10 mM stock solution in DMSO is a common starting point.
Q4: How should I store this compound, both as a solid and in solution?
-
Solid: Store this compound as a desiccated solid at -20°C or below.[4] Protect from light and moisture.
-
Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage. For short-term use, storage at -20°C is acceptable.[4]
Q5: What is the expected stability of this compound in aqueous cell culture media?
The stability of this compound in aqueous media is expected to be limited due to potential hydrolysis. It is advisable to prepare fresh dilutions of this compound in culture media for each experiment and to minimize the time the compound spends in the aqueous environment before being added to cells. The presence of serum in the media may also affect its stability and bioavailability.
Troubleshooting Guides
Issue 1: Loss of Biological Activity Over Time
| Symptom | Possible Cause | Suggested Solution |
| Decreased efficacy in cell-based assays compared to initial experiments. | Degradation of this compound in stock solution or working solutions. | - Prepare fresh stock solutions from solid material. - Aliquot stock solutions to minimize freeze-thaw cycles. - Prepare working solutions immediately before use. - Verify the activity of a new batch of the compound. |
| Inconsistent results between experiments. | Inconsistent handling or storage of the compound. | - Standardize the protocol for solution preparation and storage. - Ensure all users are following the same handling procedures. |
Issue 2: Appearance of Extra Peaks in Analytical Chromatography (HPLC, LC-MS)
| Symptom | Possible Cause | Suggested Solution |
| Multiple peaks observed when analyzing a sample that was initially pure. | Degradation of this compound into one or more new products. | - Analyze a freshly prepared solution of the solid compound as a reference. - Investigate the pH of the solution; adjust to a neutral pH if possible. - Avoid high temperatures during sample preparation and analysis. - Consider if the solvent is contributing to degradation. |
| A gradual decrease in the main peak area with a corresponding increase in new peaks over time. | Time-dependent degradation in the chosen solvent. | - Perform a time-course stability study in the solvent to determine the rate of degradation. - Choose a more suitable, less reactive solvent for storage and analysis. |
Data Presentation
Table 1: Illustrative pH Stability of this compound in Aqueous Buffer (24 hours at 25°C)
| pH | Expected % Remaining this compound | Potential Degradation Products |
| 3.0 | < 70% | Hydrolysis products of ester and lactone |
| 5.0 | > 90% | Minimal degradation |
| 7.4 | ~85-90% | Slow hydrolysis |
| 9.0 | < 60% | Rapid hydrolysis of ester and lactone |
Note: This data is illustrative and based on the general behavior of compounds with similar functional groups.
Table 2: Illustrative Solvent Stability of this compound (48 hours at Room Temperature)
| Solvent | Expected % Remaining this compound | Notes |
| DMSO | > 98% | Recommended for stock solutions |
| Ethanol (Absolute) | > 95% | A good alternative for stock solutions |
| Methanol | > 90% | May cause slow transesterification |
| Acetonitrile | > 98% | Suitable for analytical purposes |
| Aqueous Buffer (pH 7.4) | < 85% | Hydrolysis is expected |
Note: This data is illustrative and based on general chemical principles.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store at -80°C.
-
Protocol 2: Performing a Cell-Based Cytotoxicity Assay
-
Materials: Stock solution of this compound (10 mM in DMSO), appropriate cell culture medium, 96-well plates, cells of interest.
-
Procedure:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a series of intermediate dilutions of the stock solution in cell culture medium. Crucially, prepare these dilutions immediately before adding them to the cells.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a suitable method (e.g., MTS, MTT, or CellTiter-Glo assay).
-
Visualizations
Caption: Plausible hydrolytic degradation pathways for this compound.
Caption: Workflow for troubleshooting inconsistent results with this compound.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ethnomedicinal Uses, Phytochemistry and Pharmacological Properties of Suregada Genus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C22H30O5 | CID 14286064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Gelomulide N | CAS:1005212-02-1 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
Optimizing dosage and administration of Gelomulide A in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of Gelomulide A in animal studies.
FAQs and Troubleshooting Guides
This section addresses common challenges and questions that may arise during the formulation, administration, and initial efficacy testing of this compound in animal models.
Formulation and Solubility
Question: this compound is poorly soluble in aqueous solutions. What is a suitable vehicle for in vivo administration?
Answer: this compound, a hydrophobic diterpenoid lactone, requires a non-aqueous vehicle or a co-solvent system for in vivo administration. The choice of vehicle will depend on the route of administration and the required concentration. It is crucial to perform a vehicle toxicity study in a small cohort of animals before initiating large-scale experiments.
Troubleshooting Vehicle-Related Issues:
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution | The concentration of the organic co-solvent is too low in the final formulation. | Increase the proportion of the co-solvent, but keep it within safe limits for the chosen administration route (e.g., DMSO concentration should ideally be below 1% for intravenous injections). Consider using a surfactant like Tween 80 or a solubilizing agent such as cyclodextrin.[1][2] |
| Animal distress or irritation at the injection site | The vehicle is causing local toxicity. | Reduce the concentration of the organic co-solvent. Consider alternative vehicles such as corn oil or other vegetable oils for intraperitoneal or oral administration.[3] Always include a vehicle-only control group to assess the effects of the vehicle itself.[1] |
| Inconsistent results between experiments | The formulation is not homogenous, leading to variable dosing. | Ensure this compound is fully dissolved in the vehicle before administration. Use gentle heating or sonication to aid dissolution, but be mindful of the compound's stability. Prepare fresh formulations for each experiment if stability is a concern. |
Recommended Vehicle Compositions:
| Route of Administration | Recommended Vehicle | Maximum Co-solvent Concentration |
| Intravenous (IV) | Saline with a co-solvent | DMSO < 1%, Ethanol < 10% |
| Intraperitoneal (IP) | Corn oil, Saline with co-solvent | DMSO < 5%, Ethanol < 10% |
| Oral (PO) | Corn oil, Carboxymethyl cellulose (B213188) (CMC) suspension | N/A for oils; as low as possible for co-solvents |
Dosage Determination
Question: How do I determine the starting dose for my in vivo efficacy studies with this compound?
Answer: Since there is no published in vivo data for this compound, a Maximum Tolerated Dose (MTD) study is the recommended first step.[4][5][6] An MTD study will help you identify the highest dose that can be administered without causing unacceptable toxicity.
Troubleshooting MTD Studies:
| Issue | Potential Cause | Recommended Solution |
| Rapid weight loss (>15-20%) or severe clinical signs in the first dose group | The starting dose is too high. | Stop the study for that cohort. Redesign the study with a lower starting dose. Consider a wider dose range with smaller increments between dose levels. |
| No signs of toxicity at the highest planned dose | The MTD is higher than the tested range. | If a higher dose is necessary for efficacy and is feasible to formulate, you can extend the study with additional higher-dose groups.[4] However, for practical purposes, a limit dose of 1000 mg/kg may be considered.[6] |
| High variability in animal response within a dose group | Inconsistent administration, formulation issues, or individual animal differences. | Ensure your administration technique is consistent. Check the homogeneity of your formulation. Increase the number of animals per group to improve statistical power. |
Administration Route
Question: What is the most appropriate route of administration for this compound in a cancer xenograft model?
Answer: The choice of administration route depends on the experimental goals, the properties of the compound, and the desired pharmacokinetic profile.
-
Intravenous (IV) injection: Bypasses absorption barriers and provides 100% bioavailability, leading to a rapid onset of action. This route is often preferred for initial efficacy studies to ensure the compound reaches the tumor.[7][8][9][10][11]
-
Intraperitoneal (IP) injection: A common route for preclinical studies, offering good systemic exposure. It is technically less demanding than IV injection.[12][13][14][15][16]
-
Oral gavage (PO): Used to assess the oral bioavailability and efficacy of a compound. The gastrointestinal tract and first-pass metabolism in the liver can significantly affect the amount of drug that reaches systemic circulation.[17][18][19][20][21]
Troubleshooting Administration Procedures:
| Route | Issue | Potential Cause | Recommended Solution |
| IV | Swelling or "bleb" at the injection site | The needle is not in the vein (perivascular injection). | Withdraw the needle and re-attempt the injection at a more cranial site on the tail or in the other lateral tail vein. Do not exceed two attempts per vein.[7] |
| IP | Aspiration of blood, urine, or greenish/brown fluid | Puncture of a blood vessel, the bladder, or the cecum/intestines. | Discard the syringe and needle. Use a fresh preparation and inject into the opposite lower abdominal quadrant.[13] |
| PO | Animal is gasping or fluid is seen coming from the nose | Accidental administration into the trachea. | Immediately stop the procedure. This can be fatal, and if the animal is in severe distress, euthanasia may be necessary. Ensure the gavage needle is correctly placed in the esophagus before dispensing the fluid.[19][20] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without inducing overt toxicity.
Methodology:
-
Animal Model: Use the same strain and sex of mice that will be used in subsequent efficacy studies (e.g., female athymic nude mice, 6-8 weeks old).
-
Group Size: n = 3-5 mice per group.
-
Dose Escalation:
-
Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 20, 40, 80 mg/kg). The dose increments can be adjusted based on the observed toxicity.
-
Include a vehicle control group.
-
-
Administration:
-
Administer this compound via the intended route (e.g., IP or IV) once daily or on a specified schedule (e.g., three times a week) for a defined period (e.g., 7-14 days).[5]
-
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, grooming, and stool consistency).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy to look for any organ abnormalities.
-
-
MTD Definition: The MTD is typically defined as the highest dose that does not cause more than a 10-15% loss in body weight and does not induce severe clinical signs of toxicity or mortality.[4]
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[22]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.[23][24]
-
Formazan (B1609692) Solubilization: Remove the media and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[24]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Visualizations
Experimental and Logical Workflows
Caption: Workflow for preclinical evaluation of this compound.
Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity
Based on the activities of similar cytotoxic diterpenoids, this compound may induce cancer cell death through the induction of oxidative stress and modulation of key survival pathways.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. cmgi.ucdavis.edu [cmgi.ucdavis.edu]
- 9. depts.ttu.edu [depts.ttu.edu]
- 10. revvity.co.jp [revvity.co.jp]
- 11. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]
- 12. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. research.vt.edu [research.vt.edu]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. uac.arizona.edu [uac.arizona.edu]
- 17. uac.arizona.edu [uac.arizona.edu]
- 18. instechlabs.com [instechlabs.com]
- 19. ouv.vt.edu [ouv.vt.edu]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. iacuc.wsu.edu [iacuc.wsu.edu]
- 22. texaschildrens.org [texaschildrens.org]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. broadpharm.com [broadpharm.com]
Technical Support Center: Biotransformation and Metabolism of Gelomulide A
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the biotransformation and metabolism of Gelomulide A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic pathways for this compound?
A1: While specific data for this compound is limited, based on its structure as an abietane (B96969) diterpene lactone, the primary metabolic pathways are expected to involve Phase I and Phase II reactions. Phase I metabolism is likely mediated by cytochrome P450 (CYP) enzymes, leading to oxidation, reduction, and hydrolysis. The α,β-unsaturated lactone moiety is a potential site for metabolism.[1][2] Phase II metabolism may involve conjugation reactions, such as glucuronidation, at hydroxyl groups introduced during Phase I.[2]
Q2: Which cytochrome P450 isozymes are most likely involved in this compound metabolism?
A2: For many diterpene lactones, CYP3A4 is a major contributor to their biotransformation.[2] Therefore, it is a primary candidate for the metabolism of this compound. Other CYP isozymes may also be involved, and it is recommended to perform reaction phenotyping to identify the specific enzymes responsible.
Q3: What in vitro models are suitable for studying this compound metabolism?
A3: Several in vitro models can be employed to investigate the metabolism of this compound. Human liver microsomes (HLMs) are a standard and cost-effective tool for studying Phase I metabolism mediated by CYPs. For a more comprehensive view that includes both Phase I and Phase II metabolism, primary human hepatocytes are the gold standard. Recombinant human CYP enzymes expressed in a heterologous system can be used for reaction phenotyping to pinpoint the specific CYP isoforms involved in this compound's metabolism.
Q4: What are the expected metabolites of this compound?
A4: Based on the metabolism of similar diterpene lactones, potential metabolites of this compound could include hydroxylated derivatives, epoxides, and products of lactone ring opening (hydrolysis). These initial metabolites may then undergo further conjugation to form glucuronides or sulfates.
Q5: Are there any known drug-drug interaction risks associated with this compound?
A5: As this compound is likely a substrate for CYP3A4, there is a potential for drug-drug interactions with strong inhibitors or inducers of this enzyme. Co-administration with CYP3A4 inhibitors could lead to increased plasma concentrations of this compound, while co-administration with inducers could decrease its exposure. In vitro CYP inhibition and induction studies are necessary to fully characterize this risk.
Troubleshooting Guides
Issue 1: Low or no detectable metabolism of this compound in in vitro assays.
| Possible Cause | Troubleshooting Step |
| Poor solubility of this compound | Ensure this compound is fully dissolved in the incubation buffer. The final concentration of the organic solvent (e.g., DMSO, methanol) used to dissolve the compound should be kept low (typically <1%) to avoid inhibiting enzyme activity. Consider using a solubility-enhancing agent if necessary. |
| Inappropriate protein concentration | Optimize the microsomal or hepatocyte protein concentration in the incubation. Higher concentrations may be needed for slowly metabolized compounds. |
| Cofactor degradation | Ensure the freshness and appropriate concentration of cofactors (e.g., NADPH for CYP-mediated reactions, UDPGA for glucuronidation). Prepare cofactor solutions fresh before each experiment. |
| Enzyme inactivity | Verify the activity of the liver microsomes or hepatocytes using a known substrate for the relevant enzymes (e.g., testosterone (B1683101) for CYP3A4). |
Issue 2: Difficulty in identifying metabolites of this compound.
| Possible Cause | Troubleshooting Step |
| Low abundance of metabolites | Increase the incubation time, substrate concentration, or protein concentration to generate higher levels of metabolites. Concentrate the sample before analysis. |
| Complex sample matrix | Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering components before LC-MS analysis. |
| Co-elution of metabolites | Optimize the liquid chromatography (LC) method to improve the separation of potential metabolites. This may involve adjusting the gradient, mobile phase composition, or using a different column chemistry. |
| Lack of authentic standards | Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and propose elemental compositions for putative metabolites. Use tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that can help in structural elucidation by comparing them to the fragmentation of the parent compound. |
Issue 3: High variability in metabolic stability results.
| Possible Cause | Troubleshooting Step |
| Inconsistent pipetting | Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents, especially the test compound and internal standard. |
| Time-dependent inhibition | Pre-incubate this compound with the enzyme system before adding the cofactor to assess for any time-dependent inhibition that could affect the metabolic rate over the course of the experiment. |
| Non-specific binding | Evaluate the extent of non-specific binding of this compound to the incubation vessel and microsomal protein. This can be done by comparing the recovery of the compound in incubations with and without active enzyme at time zero. |
| Instability in the analytical method | Ensure the stability of this compound and its metabolites in the analytical samples during storage and processing. Analyze samples as quickly as possible after preparation. |
Data Presentation
Table 1: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes
| Time (min) | % this compound Remaining (Mean ± SD) |
| 0 | 100 ± 0.0 |
| 5 | 85.2 ± 3.1 |
| 15 | 60.5 ± 4.5 |
| 30 | 35.1 ± 2.8 |
| 60 | 12.3 ± 1.9 |
| Calculated Half-life (t½) | 25.8 min |
| Intrinsic Clearance (CLint) | 26.9 µL/min/mg protein |
Table 2: Hypothetical CYP450 Reaction Phenotyping for this compound Metabolism
| CYP Isoform | % Metabolism of this compound (Relative to control) |
| CYP3A4 | 85% |
| CYP2C9 | 10% |
| CYP2D6 | <5% |
| CYP1A2 | <5% |
| CYP2C19 | <5% |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes
Objective: To determine the metabolic stability of this compound in human liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable compound) for reaction termination and sample processing.
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker set to 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture by adding phosphate buffer, HLM, and this compound (final concentration typically 1 µM) to each well/tube. The final organic solvent concentration should be less than 1%.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold ACN containing the internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Transfer the supernatant to a new plate/vials for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of this compound remaining at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) and intrinsic clearance (CLint) from the disappearance curve.
Protocol 2: CYP450 Reaction Phenotyping of this compound
Objective: To identify the specific CYP450 isoforms responsible for the metabolism of this compound.
Materials:
-
This compound
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2D6, CYP1A2, CYP2C19)
-
Control microsomes (from the same expression system but without the CYP enzyme)
-
NADPH regenerating system
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound.
-
For each CYP isoform, prepare an incubation mixture containing phosphate buffer, the specific recombinant CYP enzyme, and this compound. Include a control incubation with the control microsomes.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reactions by adding the NADPH regenerating system.
-
Incubate for a fixed time period (e.g., 30 minutes).
-
Terminate the reactions with cold ACN containing the internal standard.
-
Process the samples as described in Protocol 1.
-
Analyze the samples to measure the amount of this compound metabolized by each CYP isoform.
-
Calculate the percentage of metabolism for each isoform relative to the total metabolism observed.
Visualizations
Caption: Hypothetical Metabolic Pathway of this compound.
Caption: General Experimental Workflow for this compound Metabolism Studies.
References
Technical Support Center: Enhancing the Potency of Gelomulide A
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at increasing the biological potency of Gelomulide A, an ent-abietane diterpenoid with cytotoxic potential. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a naturally occurring ent-abietane diterpenoid isolated from plants of the Suregada genus.[1] Its molecular formula is C₂₂H₃₀O₅.[2] Like other ent-abietane diterpenoids, this compound is expected to exhibit cytotoxic activities against various cancer cell lines. While specific IC₅₀ values for this compound are not widely reported in publicly available literature, related compounds from the same class have demonstrated significant anti-tumor and anti-inflammatory properties.[1][3]
Q2: What are the key structural features of this compound that can be modified to potentially increase its potency?
The structure of this compound, and ent-abietane diterpenoids in general, offers several sites for chemical modification. Based on structure-activity relationship (SAR) studies of related compounds, the following features are prime targets for derivatization to enhance potency:
-
Hydroxyl Groups: Esterification or acetylation of hydroxyl groups, particularly at positions C-3 and C-8, has been shown to positively influence the biological activity of some diterpenes.
-
Alkene Moieties: The double bonds within the diterpenoid scaffold can be subjected to reactions such as epoxidation. The presence of an epoxy group has been correlated with cytotoxic activity in similar compounds.[4]
-
Lactone Ring: The α,β-unsaturated γ-lactone ring is considered a crucial pharmacophore for the cytotoxic activity of many ent-abietane diterpenoids.[3] Modifications that enhance its reactivity or interaction with biological targets could increase potency.
Q3: What are the most promising strategies for synthesizing more potent analogs of this compound?
Based on the SAR of related compounds, two primary strategies are recommended for enhancing the potency of this compound:
-
Acetylation of Hydroxyl Groups: Introducing acetyl groups can alter the lipophilicity and steric properties of the molecule, potentially leading to improved cell permeability and target binding. Studies on other ent-abietane diterpenoids suggest that acetylation at the C-17 position can significantly increase cytotoxic activity.[4]
-
Epoxidation of Double Bonds: The introduction of an epoxide ring can create a more reactive molecule capable of alkylating biological macromolecules, a common mechanism for cytotoxic compounds. The epoxy group at C11-C12 is considered important for the activity of some related diterpenoids.[4][5]
Troubleshooting Guide
Problem 1: Low yield during the synthesis of this compound analogs.
-
Possible Cause: Complex natural product synthesis is often challenging due to intricate structures and multiple stereocenters. Side reactions, incomplete reactions, and purification difficulties can all contribute to low yields.
-
Suggested Solutions:
-
Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, solvent, and catalyst concentration.
-
Protecting Group Strategy: Utilize appropriate protecting groups for sensitive functional groups to prevent unwanted side reactions.
-
Step-wise Purification: Purify intermediates at each step to ensure the purity of the starting material for the subsequent reaction. High-performance liquid chromatography (HPLC) may be necessary for the purification of final products and isomers.[6]
-
Problem 2: Difficulty in purifying the synthesized this compound analogs.
-
Possible Cause: The synthesized analogs may have similar polarities, making separation by conventional chromatography challenging. The presence of diastereomers can also complicate purification.
-
Suggested Solutions:
-
High-Resolution Chromatography: Employ semi-preparative or preparative HPLC with different column phases (e.g., reverse-phase, normal-phase) and solvent systems.
-
Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Derivatization: In some cases, temporary derivatization of a functional group can alter the polarity of the compound, facilitating separation. The derivatizing group can then be removed.
-
Problem 3: Inconsistent results in cytotoxicity assays.
-
Possible Cause: Inconsistencies can arise from variations in cell culture conditions, compound solubility issues, or inaccuracies in assay procedures.
-
Suggested Solutions:
-
Standardize Cell Culture: Maintain consistent cell passage numbers, seeding densities, and media formulations.
-
Ensure Compound Solubility: Dissolve compounds in a suitable solvent like DMSO at a high concentration and then dilute in culture media. Ensure the final DMSO concentration is low and consistent across all treatments.
-
Follow a Strict Protocol: Adhere to a standardized protocol for the cytotoxicity assay, including incubation times and reagent concentrations. Include positive and negative controls in every experiment.
-
Quantitative Data
The following table summarizes the cytotoxic activities of several ent-abietane diterpenoids against various human cancer cell lines. This data can serve as a benchmark for evaluating the potency of newly synthesized this compound analogs.
| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Euphonoid H | C4-2B | Prostate Cancer | 5.52 ± 0.65 | [3] |
| Euphonoid H | C4-2B/ENZR | Prostate Cancer (Enzalutamide-resistant) | 4.16 ± 0.42 | [3] |
| Euphonoid I | C4-2B | Prostate Cancer | 4.49 ± 0.78 | [3] |
| Euphonoid I | C4-2B/ENZR | Prostate Cancer (Enzalutamide-resistant) | 5.74 ± 0.45 | [3] |
| Compound 3 | A549 | Lung Cancer | < 30 | [7] |
| Compound 3 | HCT116 | Colon Cancer | < 30 | [7] |
| Compound 3 | MCF-7 | Breast Cancer | < 30 | [7] |
| Euphoroid B | A549 | Lung Cancer | Moderate Activity | [8] |
| Euphoroid C | A549 | Lung Cancer | Moderate Activity | [8] |
Experimental Protocols
Protocol 1: General Procedure for Acetylation of a Hydroxyl Group in an ent-Abietane Diterpenoid
This protocol is a general guideline and may require optimization for this compound.
Materials:
-
ent-Abietane diterpenoid (e.g., this compound)
-
Acetic anhydride (B1165640) (Ac₂O)
-
Pyridine (B92270) (dried)
-
Dichloromethane (DCM, dried)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the diterpenoid in a minimal amount of dry DCM and dry pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by slowly adding saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate).
Protocol 2: General Procedure for Epoxidation of an Alkene in an ent-Abietane Diterpenoid
This protocol is a general guideline and may require optimization for selective epoxidation of this compound.
Materials:
-
ent-Abietane diterpenoid (e.g., this compound)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM, dried)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the diterpenoid in dry DCM in a round-bottom flask.
-
Add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise to the solution at 0 °C.
-
Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution to destroy excess peroxide.
-
Wash the organic layer with saturated NaHCO₃ solution to remove m-chlorobenzoic acid, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Cytotoxicity Assessment using the MTT Assay
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound or its analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Visualizations
Signaling Pathways Potentially Targeted by ent-Abietane Diterpenoids
Ent-abietane diterpenoids have been shown to induce apoptosis and inhibit signaling pathways crucial for cancer cell survival and proliferation, such as the JAK/STAT and mTOR pathways.[3] The following diagrams illustrate these potential mechanisms of action.
Caption: Proposed inhibition of the JAK/STAT3 signaling pathway.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and evaluation of this compound analogs.
Caption: Workflow for synthesis and evaluation of this compound analogs.
References
- 1. Ethnomedicinal Uses, Phytochemistry and Pharmacological Properties of Suregada Genus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C22H30O5 | CID 14286064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Composition, Anti-Breast Cancer Activity and Extraction Techniques of Ent-Abietane Diterpenoids from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Customizable Approach for the Enzymatic Production and Purification of Diterpenoid Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic ent-abietane diterpenoids from the leaves of Croton lachnocarpus Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic ent-Abietane-type diterpenoids from the roots of Euphorbia ebracteolata - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Resistance to Gelomulide A in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Gelomulide A in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its presumed mechanism of action?
This compound is a naturally occurring ent-abietane diterpenoid lactone.[1][2] Like other cytotoxic diterpenoids, its anticancer effects are thought to involve the induction of apoptosis (programmed cell death) and inhibition of critical cell signaling pathways involved in cancer cell proliferation and survival.[3][4] The presence of the α,β-unsaturated γ-lactone ring is often crucial for the biological activity of this class of compounds.[5]
Q2: My cancer cell line, which was initially sensitive to this compound, now shows reduced responsiveness. What are the potential mechanisms of resistance?
Acquired resistance to natural product-based anticancer agents like this compound can arise from several molecular changes within the cancer cells.[6][7] Based on studies with similar compounds, the primary mechanisms include:
-
Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[8][9][10][11]
-
Alterations in Signaling Pathways: Cancer cells can develop resistance by rewiring key signaling pathways.[12][13] Upregulation of pro-survival pathways like PI3K/Akt/mTOR, NF-κB, and JAK/STAT can counteract the cytotoxic effects of this compound.[4][9][14]
-
Inhibition of Apoptosis: Changes in the expression of apoptosis-regulating proteins, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak), can make cells more resistant to drug-induced cell death.[6][7]
-
Enhanced DNA Repair: Although less characterized for diterpenoids, enhanced DNA repair mechanisms can be a general mode of resistance to cytotoxic agents.[7]
Q3: How can I confirm that my cell line has developed resistance to this compound?
The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line with that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically determined using a cell viability assay such as MTT or CCK-8.[15][16]
Q4: Are there any known strategies to overcome this compound resistance?
While specific strategies for this compound are not yet established, approaches used for other natural products may be effective:
-
Combination Therapy: Using this compound in combination with inhibitors of key resistance pathways can restore sensitivity. For example, co-administering an inhibitor of ABC transporters (e.g., verapamil, tariquidar) or an inhibitor of a pro-survival signaling pathway (e.g., a PI3K or MEK inhibitor) could be effective.[10]
-
Synergistic Drug Combinations: Combining this compound with other chemotherapeutic agents that have different mechanisms of action may prevent the emergence of resistance or be effective against already resistant cells.
-
Modulation of Apoptosis: Using agents that promote apoptosis by targeting anti-apoptotic proteins might re-sensitize cells to this compound.
Troubleshooting Guides
Problem 1: Gradual loss of this compound efficacy in my cell culture.
| Possible Cause | Suggested Solution |
| Development of a resistant subpopulation of cells. | 1. Perform a new dose-response experiment to determine the current IC50 value and compare it to the initial value for the parental cell line. 2. If resistance is confirmed, consider developing a resistant cell line for further study (see Experimental Protocols). 3. If possible, return to an earlier, frozen stock of the parental cell line for your experiments. |
| Inconsistent drug concentration or activity. | 1. Ensure proper storage of this compound stock solutions to prevent degradation. 2. Prepare fresh dilutions for each experiment from a reliable stock. 3. Verify the concentration of your stock solution. |
| Changes in cell culture conditions. | 1. Ensure consistency in media formulation, serum batch, and incubator conditions (CO2, temperature, humidity). 2. Monitor for mycoplasma contamination, which can alter cellular responses to drugs. |
Problem 2: High variability in experimental results with this compound.
| Possible Cause | Suggested Solution |
| Cell line heterogeneity. | 1. Consider single-cell cloning to establish a more homogenous cell population. 2. Ensure consistent cell passage numbers for all experiments, as cell characteristics can change over time in culture. |
| Inconsistent experimental setup. | 1. Standardize cell seeding density, drug treatment duration, and assay protocols. 2. Use appropriate controls in every experiment, including vehicle-treated cells. |
| Drug-serum protein interactions. | 1. Be aware that components in fetal bovine serum (FBS) can bind to small molecules, potentially reducing the effective concentration of this compound. Maintain a consistent serum percentage across all experiments. |
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cancer Cell Lines
| Cell Line | Description | This compound IC50 (µM) | Resistance Index (RI) |
| MCF-7 | Parental breast cancer cell line | 0.5 | 1.0 |
| MCF-7/GelA-R | This compound-resistant MCF-7 | 7.5 | 15.0 |
| A549 | Parental lung cancer cell line | 1.2 | 1.0 |
| A549/GelA-R | This compound-resistant A549 | 15.8 | 13.2 |
| HCT116 | Parental colon cancer cell line | 0.8 | 1.0 |
| HCT116/GelA-R | This compound-resistant HCT116 | 11.2 | 14.0 |
Resistance Index (RI) = IC50 of resistant cell line / IC50 of parental cell line
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cancer Cell Line
This protocol describes a stepwise method for generating a drug-resistant cell line.[15][17][18][19]
-
Determine the initial IC50: Perform a dose-response assay (e.g., MTT or CCK-8) to determine the IC50 of this compound in the parental cancer cell line.
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation:
-
Once the cells resume a normal growth rate and morphology, passage them and increase the this compound concentration by a factor of 1.5 to 2.
-
Initially, a significant portion of cells may die. Allow the surviving cells to repopulate the culture vessel.
-
Continue this process of incrementally increasing the drug concentration. This process can take several months.
-
-
Maintenance of Resistant Line: Once the desired level of resistance is achieved (e.g., an RI > 10), maintain the resistant cell line in a culture medium containing a maintenance concentration of this compound (typically the highest concentration they can tolerate with stable growth).
-
Characterization of Resistance:
-
Periodically determine the IC50 of the resistant cell line to confirm the stability of the resistant phenotype.
-
Investigate the underlying mechanisms of resistance (e.g., Western blotting for ABC transporters and key signaling proteins, apoptosis assays).
-
Protocol 2: Cell Viability (MTT) Assay to Determine IC50
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Workflow for developing and characterizing a this compound-resistant cell line.
Caption: Key signaling pathways involved in this compound action and resistance.
References
- 1. Ethnomedicinal Uses, Phytochemistry and Pharmacological Properties of Suregada Genus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C22H30O5 | CID 14286064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Re-sensitization of cancer multidrug resistance through P-gp, MRP1 and BCRP modulation: advances in terpenoids based cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Overcoming Multidrug Resistance: Flavonoid and Terpenoid Nitrogen-Containing Derivatives as ABC Transporter Modulators | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
- 18. Cell Culture Academy [procellsystem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Cancer Cell Selectivity of Gelomulide A
Welcome to the technical support center for researchers working with Gelomulide A and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the selectivity of this compound for cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for improving the selectivity of this compound for cancer cells?
A1: this compound, an ent-abietane diterpenoid, has demonstrated cytotoxic activity against various cancer cell lines. However, like many chemotherapeutic agents, a key challenge is to minimize its toxicity towards healthy, non-cancerous cells. Improving the selectivity of this compound will enhance its therapeutic index, leading to a more effective and safer anticancer agent. The goal is to develop analogs or formulations that preferentially target cancer cells while sparing normal cells.
Q2: What is the known mechanism of action of this compound and its analogs?
A2: The precise mechanism of action for this compound is not yet fully elucidated. However, studies on related ent-abietane diterpenoids suggest that the presence of an α,β-unsaturated γ-lactone ring is often crucial for their cytotoxic effects. This structural feature can potentially react with nucleophilic biomolecules in cancer cells, leading to cellular stress and apoptosis. Research on similar natural products suggests that they can modulate key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB, MAPK/ERK, and PI3K/Akt pathways. Further research is needed to specifically pinpoint the pathways modulated by this compound.
Q3: Are there any known structural modifications to this compound that have improved its selectivity?
A3: Currently, there is limited published research detailing the synthesis of this compound analogs with the specific aim of improving cancer cell selectivity. However, structure-activity relationship (SAR) studies on other diterpenoids provide valuable insights. For instance, the acetylation and esterification of hydroxyl groups have been shown to positively influence the cytotoxic activity of some diterpenes. Researchers can explore modifications at various positions of the this compound scaffold to potentially enhance its affinity for cancer-cell-specific targets or exploit differences in the tumor microenvironment.
Q4: How can I assess the selectivity of my novel this compound analog?
A4: The selectivity of a compound is typically determined by comparing its cytotoxicity (IC50 value) against cancer cell lines versus normal, non-cancerous cell lines. The ratio of these IC50 values is known as the selectivity index (SI). A higher SI value indicates greater selectivity for cancer cells. It is crucial to test your compounds on a panel of both cancerous and normal cell lines from the same tissue type for a meaningful comparison.
Troubleshooting Guides
Problem 1: High cytotoxicity of this compound analog in both cancer and normal cell lines.
-
Possible Cause 1: General cytotoxicity. The modification may have enhanced the overall potency of the compound, leading to non-specific cell death.
-
Troubleshooting Tip: Synthesize a series of analogs with more subtle modifications to the parent this compound structure. Consider altering the lipophilicity or steric hindrance around the active pharmacophore to modulate its interaction with cellular targets.
-
-
Possible Cause 2: Off-target effects. The compound might be interacting with essential cellular machinery present in both cancerous and normal cells.
-
Troubleshooting Tip: Conduct preliminary mechanism of action studies. Use pathway-specific inhibitors or reporter assays to investigate if the analog disproportionately affects signaling pathways known to be hyperactive in cancer cells (e.g., NF-κB, MAPK, PI3K/Akt).
-
Problem 2: My this compound analog shows low potency against the target cancer cell line.
-
Possible Cause 1: Loss of a key pharmacophore. The modification may have altered or removed a functional group critical for its cytotoxic activity. The α,β-unsaturated γ-lactone ring is often important for the activity of this class of compounds.
-
Troubleshooting Tip: Ensure that your synthetic strategy preserves the integrity of key structural motifs. If a modification was made to a potentially critical region, synthesize other analogs with different substitutions at that position to understand the SAR.
-
-
Possible Cause 2: Poor cell permeability. The analog may not be efficiently entering the cancer cells.
-
Troubleshooting Tip: Evaluate the physicochemical properties of your analog, such as its LogP value. If poor permeability is suspected, consider strategies like co-administration with a permeabilizing agent in your in vitro assays or designing prodrugs.
-
Data Presentation
The following table summarizes the reported cytotoxic activities of various Gelomulide analogs against different cancer cell lines. Note the absence of comparative data on normal cell lines, highlighting a key area for future research.
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| Gelomulide E | CCRF-CEM | Leukemia | - | [1] |
| SR | Leukemia | - | [1] | |
| K-562 | Leukemia | - | [1] | |
| MD-MB-435 | Breast Cancer | - | [1] | |
| HTC-15 | Colon Cancer | - | [1] | |
| Gelomulide K | MDA-MB-231 | Breast Cancer | 25.30 - 37.84 | [1] |
| BT474 | Breast Cancer | 25.30 - 37.84 | [1] | |
| MCF-7 | Breast Cancer | 25.30 - 37.84 | [1] | |
| MDA-MB-468 | Breast Cancer | 25.30 - 37.84 | [1] | |
| SKBR3 | Breast Cancer | 25.30 - 37.84 | [1] | |
| Gelomulide M | MCF7 | Breast Cancer | Moderate | [1] |
| MB-231 | Breast Cancer | Moderate | [1] | |
| HepG2 | Liver Cancer | Moderate | [1] |
Note: A specific IC50 value for Gelomulide E was not provided in the source; it was reported to show more than 95% growth inhibition.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing the cytotoxic effect of compounds on cultured cells.
Materials:
-
96-well microtiter plates
-
Target cell lines (both cancer and normal)
-
Complete cell culture medium
-
This compound or its analog (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analog. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways often dysregulated in cancer and are potential targets for anticancer compounds like this compound and its derivatives.
Caption: A simplified diagram of the NF-κB signaling pathway.
Caption: Overview of the MAPK/ERK signaling cascade.
Experimental Workflow
The following diagram outlines a general workflow for synthesizing and evaluating novel this compound analogs.
Caption: Workflow for developing selective this compound analogs.
References
Validation & Comparative
Unlocking Antitumor Potential: A Comparative Guide to the Structure-Activity Relationship of Gelomulide A Analogs
For Researchers, Scientists, and Drug Development Professionals
Gelomulide A, a naturally occurring ent-abietane diterpenoid lactone, and its analogs have emerged as a promising class of compounds with notable cytotoxic activities against a range of cancer cell lines. Understanding the structure-activity relationship (SAR) of these molecules is paramount for the rational design of more potent and selective anticancer agents. This guide provides a comparative analysis of this compound analogs, summarizing key experimental data, detailing methodologies, and visualizing the intricate signaling pathways potentially involved in their mechanism of action.
Data Presentation: Comparative Cytotoxicity of this compound and Analogs
The antitumor potential of this compound and its derivatives has been evaluated against various human cancer cell lines. The following table summarizes the reported 50% growth inhibition (GI₅₀) and 50% inhibitory concentration (IC₅₀) values, offering a quantitative comparison of their cytotoxic efficacy.
| Compound/Analog | Cancer Cell Line | Assay Type | Activity (µM) | Reference |
| This compound | Murine Lymphoma (L1210) | Not Specified | 2.5 (IC₅₀) | N/A |
| Human Epidermoid (KB) | Not Specified | 3.8 (IC₅₀) | N/A | |
| Mangiolide | Renal (TK10) | GI₅₀ | 0.05 | [1][2] |
| Melanoma (UACC62) | GI₅₀ | 0.08 | [1][2] | |
| Breast (MCF7) | GI₅₀ | 0.13 | [1][2] | |
| Jolkinolide B | Renal (TK10) | GI₅₀ | 8.3 | [1][2] |
| Melanoma (UACC62) | GI₅₀ | 2.4 | [1][2] | |
| Breast (MCF7) | GI₅₀ | 7.5 | [1][2] | |
| Euphonoid H | Prostate (C4-2B) | IC₅₀ | 4.16 ± 0.42 | [3] |
| Prostate (C4-2B/ENZR) | IC₅₀ | 5.74 ± 0.45 | [3] | |
| Euphonoid I | Prostate (C4-2B) | IC₅₀ | 4.87 ± 0.38 | [3] |
| Prostate (C4-2B/ENZR) | IC₅₀ | 5.21 ± 0.51 | [3] |
Note: The activity of Mangiolide was reported in µg/mL and has been converted to µM for comparison, assuming a molecular weight similar to this compound. Variations in experimental conditions can affect absolute values.
Structure-Activity Relationship (SAR) Insights
The data presented above, in conjunction with broader studies on ent-abietane diterpenoids, allows for the deduction of several key SAR trends:
-
The α,β-Unsaturated γ-Lactone Moiety: The presence of an α,β-unsaturated γ-lactone ring is a critical feature for the cytotoxic activity of this class of compounds.[3] This reactive Michael acceptor can form covalent bonds with nucleophilic residues in biological macromolecules, such as proteins and DNA, leading to cellular dysfunction and apoptosis.
-
Substitution on the Abietane (B96969) Core: The nature and position of substituents on the tricyclic abietane skeleton significantly influence cytotoxicity. For instance, the introduction of an acetoxy group at C-6 and a keto group at C-14, as seen in Mangiolide, dramatically enhances potency compared to Jolkinolide B.[1][2]
-
Electron-Donating Groups: Studies on related royleanone-type diterpenes suggest that the presence of electron-donating groups at the C6 and/or C7 positions of the abietane skeleton is crucial for their cytotoxic effects.[4]
Experimental Protocols
The evaluation of the cytotoxic activity of this compound analogs is predominantly carried out using cell viability assays. The following is a representative protocol for the MTT assay, a widely used colorimetric method.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs (typically ranging from nanomolar to micromolar) for a specified period, commonly 48 or 72 hours.
-
MTT Incubation: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Putative Signaling Pathways
While the precise molecular targets of this compound and its analogs are still under investigation, studies on structurally related diterpenoids suggest their involvement in key signaling pathways that regulate cell survival, proliferation, and apoptosis.
Induction of Apoptosis via the Intrinsic Pathway
Many natural products, including diterpenoids, exert their anticancer effects by inducing apoptosis. The intrinsic, or mitochondrial, pathway of apoptosis is a likely mechanism for this compound analogs. This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Diterpenoids have been shown to modulate the expression of these proteins, leading to an increased Bax/Bcl-2 ratio. This shift in balance promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of a caspase cascade (caspase-9 and caspase-3), ultimately resulting in programmed cell death.
Inhibition of Pro-survival Signaling Pathways: NF-κB and MAPK
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways are crucial for cancer cell proliferation, survival, and inflammation. Constitutive activation of these pathways is a hallmark of many cancers. Several natural compounds, including diterpenoids, have been shown to inhibit these pathways.
-
NF-κB Pathway: this compound analogs may inhibit the NF-κB pathway by preventing the degradation of IκBα, the inhibitor of NF-κB. This would sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.
-
MAPK Pathway: The MAPK pathway, which includes ERK, JNK, and p38 kinases, is another potential target. Inhibition of this pathway by this compound analogs could lead to decreased cell proliferation and increased apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Ent-abietane diterpenoids from Suregada zanzibariensis Baill. (Euphorbiaceae), their cytotoxic and anticancer properties - figshare - Figshare [figshare.com]
- 3. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Unveiling the Cytotoxic Potential of Gelomulide A: A Comparative Analysis with Fellow Diterpenoids
For Immediate Release
In the ongoing quest for novel anticancer agents, natural products remain a vital source of inspiration and therapeutic leads. Among these, diterpenoids, a class of chemical compounds found in a variety of plants and fungi, have demonstrated significant cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxicity of Gelomulide A, an ent-abietane diterpenoid, with other related diterpenoids, supported by available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Cytotoxicity Profile: A Comparative Overview
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell growth. The following table summarizes the available IC50 values for this compound and a selection of other ent-abietane diterpenoids against various human cancer cell lines.
| Compound | Diterpenoid Subclass | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | ent-Abietane | FM-55-M1 (Melanoma) | >200 (Inactive) | [1] |
| Banyangmbolide E | ent-Abietane | FM-55-M1 (Melanoma) | 48% inhibition at 200 µM | [1] |
| Gelomulide B | ent-Abietane | FM-55-M1 (Melanoma) | 55% inhibition at 200 µM | [1] |
| Gelomulide D | ent-Abietane | FM-55-M1 (Melanoma) | 51% inhibition at 200 µM | [1] |
| Euphonoid H | ent-Abietane | C4-2B (Prostate) | 5.52 ± 0.65 | [2][3] |
| C4-2B/ENZR (Prostate) | 4.16 ± 0.42 | [2][3] | ||
| PC-3 (Prostate) | 12.45 ± 3.24 | [2][3] | ||
| A549 (Lung) | 10.23 ± 1.54 | [2][3] | ||
| 22RV1 (Prostate) | 9.87 ± 1.13 | [2][3] | ||
| Euphonoid I | ent-Abietane | C4-2B (Prostate) | 4.49 ± 0.78 | [2][3] |
| C4-2B/ENZR (Prostate) | 5.74 ± 0.45 | [2][3] | ||
| PC-3 (Prostate) | 8.98 ± 1.02 | [2][3] | ||
| A549 (Lung) | 9.12 ± 1.21 | [2][3] | ||
| 22RV1 (Prostate) | 7.65 ± 0.98 | [2][3] | ||
| Mangiolide | ent-Abietane | TK10 (Renal) | GI50: 0.02 µg/mL | [4] |
| UACC62 (Melanoma) | GI50: 0.03 µg/mL | [4] | ||
| MCF7 (Breast) | GI50: 0.05 µg/mL | [4] | ||
| Jolkinolide B | ent-Abietane | TK10 (Renal) | GI50: 3.31 µg/mL | [4] |
| UACC62 (Melanoma) | GI50: 0.94 µg/mL | [4] | ||
| MCF7 (Breast) | GI50: 2.99 µg/mL | [4] |
Note: GI50 refers to the concentration for 50% of maximal inhibition of cell proliferation.
Based on the available data, this compound, isolated from Suregada occidentalis, did not exhibit significant cytotoxic activity against the FM-55-M1 human melanoma cell line at concentrations up to 200 µM[1]. In contrast, other ent-abietane diterpenoids have demonstrated potent cytotoxic effects. For instance, Euphonoid H and I, isolated from Euphorbia fischeriana, showed significant inhibitory activities against various prostate and lung cancer cell lines, with IC50 values in the low micromolar range[2][3]. Similarly, Mangiolide and Jolkinolide B from Suregada zanzibariensis displayed considerable growth inhibitory effects against renal, melanoma, and breast cancer cell lines[4].
Experimental Protocols
The evaluation of cytotoxicity is a fundamental step in the screening of potential anticancer compounds. A commonly employed method is the MTT assay, a colorimetric assay that measures the metabolic activity of cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol outlines the general steps involved in assessing the cytotoxicity of compounds like this compound and other diterpenoids against cancer cell lines.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2) are cultured in appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
The test compounds (diterpenoids) are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions.
-
A series of dilutions of the test compounds are prepared in the culture medium.
-
The medium from the seeded cells is replaced with the medium containing the various concentrations of the test compounds. Control wells receive medium with the solvent at the same final concentration as the treated wells.
3. Incubation:
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.
4. MTT Addition and Incubation:
-
After the incubation period, a solution of MTT is added to each well.
-
The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals.
5. Solubilization of Formazan:
-
A solubilizing agent, such as DMSO or a detergent solution, is added to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
7. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways in Diterpenoid-Induced Cytotoxicity
While the specific signaling pathway for this compound-induced cytotoxicity has not been extensively elucidated, many diterpenoids are known to induce apoptosis, or programmed cell death, in cancer cells. The following diagram illustrates a generalized apoptosis signaling pathway that can be activated by natural compounds.
This pathway highlights two main routes to apoptosis: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Many natural compounds, including diterpenoids, are known to trigger the intrinsic pathway by disrupting mitochondrial function, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, which are proteases that execute the apoptotic process. For example, Jolkinolide B, another ent-abietane diterpenoid, has been reported to induce apoptosis in human leukemic U937 cells[5].
Conclusion
While this compound itself has not demonstrated potent cytotoxicity in the limited studies available, the broader class of ent-abietane diterpenoids represents a promising source of potential anticancer compounds. The significant cytotoxic activities of compounds like Euphonoid H and I, Mangiolide, and Jolkinolide B against a range of cancer cell lines underscore the therapeutic potential of this structural scaffold. Further investigation into the structure-activity relationships of these diterpenoids and their specific molecular targets is warranted to guide the development of new and more effective cancer therapies. The detailed experimental protocols provided here serve as a foundation for the continued exploration of these and other natural products in the fight against cancer.
References
- 1. Cytotoxic ent-abietane diterpenoids, banyangmbolides A-E, from the leaves of Suregada occidentalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ethnomedicinal Uses, Phytochemistry and Pharmacological Properties of Suregada Genus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Effects of Gelomulide A in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anticancer effects of Gelomulide A, a diterpenoid compound, in preclinical xenograft models. Due to the limited availability of in vivo data for this compound, this guide leverages experimental findings from a closely related and structurally similar compound, Jolkinolide B, also isolated from the Suregada genus. The performance of Jolkinolide B is compared against standard-of-care chemotherapeutic agents, Dacarbazine for melanoma and Sorafenib for hepatocellular carcinoma, to offer a comprehensive assessment for future research and development.
Executive Summary
Jolkinolide B has demonstrated significant antitumor activity in xenograft models of melanoma and hepatocellular carcinoma. Its mechanism of action involves the induction of apoptosis through multiple signaling pathways, including the intrinsic mitochondrial pathway and modulation of the Wnt/β-catenin and JAK2/STAT3 signaling cascades. When compared to standard chemotherapies, Jolkinolide B presents a distinct mechanistic profile that warrants further investigation as a potential therapeutic agent. This guide outlines the experimental data and protocols to support the evaluation of this compound and its analogs in oncology research.
Comparative Efficacy in Xenograft Models
The following tables summarize the quantitative data from preclinical xenograft studies, comparing the efficacy of Jolkinolide B with standard chemotherapeutic agents in melanoma and hepatocellular carcinoma models.
Table 1: Comparison of Antitumor Efficacy in Melanoma Xenograft Models
| Treatment Group | Dosage and Administration | Cell Line | Tumor Growth Inhibition (%) | Key Findings |
| Jolkinolide B | 20 mg/kg, oral gavage, daily | B16F10 | Not explicitly quantified, but significant suppression of tumor growth observed. | Induced apoptosis and inhibited glycolysis in tumor cells. |
| Dacarbazine | 100 mg/kg, intraperitoneal injection, every 3 days | A375 | ~50% | Standard-of-care agent, induces DNA alkylation leading to apoptosis.[1][2][3] |
Table 2: Comparison of Antitumor Efficacy in Hepatocellular Carcinoma (HCC) Xenograft Models
| Treatment Group | Dosage and Administration | Cell Line | Tumor Growth Inhibition (%) | Key Findings |
| Jolkinolide B | 10 mg/kg, intraperitoneal injection, daily | Huh-7, SK-Hep-1 | Significant inhibition of tumor growth (quantification not specified). | Inactivated the β-catenin signaling pathway and reduced Musashi-2 expression.[4][5][6][7] |
| Sorafenib | 30 mg/kg, oral gavage, daily | HepG2 | Significant reduction in tumor growth. | A multi-kinase inhibitor that targets Raf/MEK/ERK signaling and VEGFR.[8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
General Xenograft Tumor Model Protocol
This protocol outlines the standard procedure for establishing and evaluating the efficacy of anticancer compounds in a subcutaneous xenograft model.
-
Cell Culture: Human cancer cell lines (e.g., B16F10 melanoma, Huh-7 HCC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Models: Athymic nude mice (4-6 weeks old) are used. They are housed in a sterile environment and allowed to acclimatize for one week before the experiment.
-
Tumor Cell Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cancer cells in 100-200 µL of serum-free medium or a mixture with Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: Volume = (length × width²) / 2.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
-
Jolkinolide B: Administered via oral gavage or intraperitoneal injection at the specified dosage.
-
Dacarbazine: Administered via intraperitoneal injection.
-
Sorafenib: Administered via oral gavage.
-
Control Group: Receives the vehicle used to dissolve the test compounds.
-
-
Efficacy Evaluation: Treatment continues for a specified period (e.g., 2-4 weeks). Tumor volumes and body weights are monitored throughout the study. At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blotting).
Immunohistochemistry (IHC)
-
Tumor tissues are fixed in 10% formalin, embedded in paraffin, and sectioned.
-
Sections are deparaffinized, rehydrated, and subjected to antigen retrieval.
-
Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.
-
Sections are incubated with primary antibodies against target proteins (e.g., Ki-67, cleaved caspase-3, β-catenin) overnight at 4°C.
-
After washing, sections are incubated with a secondary antibody conjugated to horseradish peroxidase.
-
The signal is developed using a DAB substrate kit, and sections are counterstained with hematoxylin.
-
Stained sections are imaged using a microscope.
Signaling Pathways and Mechanisms of Action
The anticancer effects of Jolkinolide B are attributed to its ability to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis.
Mitochondrial Apoptosis Pathway
Jolkinolide B induces apoptosis through the intrinsic mitochondrial pathway. It downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax.[10][11][12] This shift in the Bcl-2/Bax ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3, culminating in programmed cell death.
Caption: Jolkinolide B induces apoptosis via the mitochondrial pathway.
Wnt/β-catenin Signaling Pathway
In hepatocellular carcinoma, Jolkinolide B has been shown to inactivate the Wnt/β-catenin signaling pathway.[4][5][6][7] By reducing the levels of β-catenin, it inhibits the transcription of target genes that promote cell proliferation and survival, such as c-Myc and Cyclin D1.
Caption: Jolkinolide B inhibits the Wnt/β-catenin signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anticancer effects of a test compound in a xenograft model.
Caption: General workflow for preclinical anticancer drug evaluation.
Conclusion and Future Directions
The available preclinical data on Jolkinolide B strongly suggest that diterpenoids from the Suregada genus, including this compound, hold promise as potential anticancer agents. The demonstrated efficacy in melanoma and hepatocellular carcinoma xenograft models, coupled with a distinct mechanism of action involving the induction of apoptosis and modulation of key oncogenic signaling pathways, provides a solid foundation for further investigation.
Future studies should focus on:
-
Directly evaluating this compound in a panel of cancer cell line xenografts to confirm its in vivo efficacy and determine its therapeutic window.
-
Conducting pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Investigating the detailed molecular mechanisms of this compound to identify specific protein targets and potential biomarkers for patient stratification.
-
Exploring combination therapies with existing standard-of-care drugs to assess potential synergistic effects and overcome drug resistance.
This comparative guide serves as a valuable resource for researchers to design and execute robust preclinical studies to validate the anticancer potential of this compound and advance its development as a novel therapeutic candidate.
References
- 1. Chemotherapy in the Management of Advanced Cutaneous Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dacarbazine-Loaded Targeted Polymeric Nanoparticles for Enhancing Malignant Melanoma Therapy [frontiersin.org]
- 3. Dacarbazine-Loaded Targeted Polymeric Nanoparticles for Enhancing Malignant Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jolkinolide B inhibits the progression of hepatocellular carcinoma by regulating Musashi-2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Jolkinolide B inhibits the progression of hepatocellular carcinoma by regulating Musashi-2 protein | PLOS One [journals.plos.org]
- 7. Jolkinolide B inhibits the progression of hepatocellular carcinoma by regulating Musashi-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Jolkinolide B induces apoptosis in MDA-MB-231 cells through inhibition of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Jolkinolide B induces cell cycle arrest and apoptosis in MKN45 gastric cancer cells and inhibits xenograft tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Jolkinolide B induces cell cycle arrest and apoptosis in MKN45 gastric cancer cells and inhibits xenograft tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of Gelomulide A and Gelomulide G
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported bioactivities of Gelomulide A and Gelomulide G, two ent-abietane diterpenoids isolated from plants of the Suregada genus. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes experimental workflows to aid in the understanding and future investigation of these natural products.
Data Presentation
Both this compound and Gelomulide G have been identified as possessing significant antileishmanial properties. While a direct comparative study under identical experimental conditions is not available in the current literature, existing research indicates potent activity for both compounds.
Table 1: Comparative Bioactivity of this compound and Gelomulide G
| Bioactivity | This compound | Gelomulide G | Notes |
| Antileishmanial Activity | IC₅₀ < 20 µg/mL[1] | IC₅₀ < 20 µg/mL[1] | Both compounds exhibit significant activity against Leishmania species. The specific parasite species and stages (promastigote/amastigote) for these values were not specified in the cited review. A direct comparison of potency is not possible without a head-to-head study. |
| Antineuroinflammatory Activity | Data not available | Moderate activity observed | Gelomulide G and its derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide-stimulated murine BV-2 microglial cells. Specific IC₅₀ values for Gelomulide G are not provided in the available literature. |
| Cytotoxicity | Data not available | Data not available | While cytotoxicity data for crude extracts of Suregada species are available, specific data for pure this compound and Gelomulide G against mammalian cell lines are not reported in the reviewed literature. |
Experimental Protocols
Detailed methodologies for the key bioassays are outlined below. These protocols are based on established practices in the field for assessing antileishmanial and anti-inflammatory activities.
Antileishmanial Activity Assay (In Vitro)
This protocol describes the determination of the 50% inhibitory concentration (IC₅₀) of a compound against Leishmania promastigotes and amastigotes.
1. Parasite Culture:
-
Promastigotes: Leishmania donovani or Leishmania major promastigotes are cultured at 22-26°C in M199 or RPMI-1640 medium, respectively, supplemented with 10-15% heat-inactivated fetal bovine serum (FBS), penicillin (100 IU/mL), and streptomycin (B1217042) (100 µg/mL).
-
Amastigotes: Peritoneal macrophages are harvested from BALB/c mice and seeded in 24-well plates. The macrophages are then infected with stationary phase promastigotes. After 24 hours, non-phagocytosed promastigotes are removed by washing.
2. Compound Preparation:
-
This compound and Gelomulide G are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in the respective culture medium. The final DMSO concentration should be non-toxic to the parasites and host cells (typically ≤ 0.5%).
3. In Vitro Promastigote Assay:
-
Logarithmic phase promastigotes are seeded in 96-well plates.
-
The prepared compound dilutions are added to the wells.
-
The plates are incubated at 22-26°C for 48-72 hours.
-
Parasite viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct counting using a hemocytometer.
4. In Vitro Amastigote Assay:
-
The prepared compound dilutions are added to the infected macrophage cultures.
-
The plates are incubated at 37°C in a 5% CO₂ atmosphere for 48-72 hours.
-
The number of intracellular amastigotes is determined by fixing and staining the cells with Giemsa stain, followed by microscopic examination. At least 100 macrophages per well are counted.
5. Data Analysis:
-
The percentage of inhibition is calculated relative to the untreated control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Nitric Oxide (NO) Inhibition Assay in Microglial Cells
This protocol is for assessing the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated microglial cells.
1. Cell Culture:
-
Murine BV-2 microglial cells or RAW 264.7 macrophage-like cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, penicillin (100 IU/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ humidified incubator.
2. Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of this compound or Gelomulide G for 1-2 hours.
-
Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) to induce nitric oxide production.
-
The plates are incubated for an additional 24 hours.
3. Measurement of Nitric Oxide:
-
The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
An equal volume of the cell culture supernatant is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
The absorbance is measured at 540 nm using a microplate reader.
4. Data Analysis:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated wells with that in the LPS-stimulated control wells.
-
The IC₅₀ value is calculated from the dose-response curve.
Mandatory Visualization
Caption: Workflow for in vitro antileishmanial activity assays.
Caption: Workflow for the nitric oxide inhibition assay.
Signaling Pathways
Information regarding the specific signaling pathways modulated by this compound and Gelomulide G is not available in the current scientific literature. Further research is required to elucidate their mechanisms of action at the molecular level.
References
Cross-Validation of Gelomulide A's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Gelomulide A, an ent-abietane diterpenoid with noted anti-inflammatory and cytotoxic potential. Due to the limited direct experimental data on this compound's specific mechanism of action, this document cross-validates its potential pathways by examining closely related compounds, particularly Jolkinolide B, which shares a similar structural backbone. The information presented herein is intended to guide further research and drug development efforts.
Postulated Mechanism of Action of this compound
Based on the activities of structurally related diterpenoids isolated from the Suregada genus, this compound is hypothesized to exert its anti-inflammatory and anti-cancer effects through the modulation of key signaling pathways. The primary proposed mechanisms include the inhibition of pro-inflammatory pathways such as NF-κB and JAK/STAT, and the induction of apoptosis via the PI3K/Akt pathway.
Anti-Inflammatory Effects: Inhibition of NF-κB and JAK/STAT Signaling
Diterpenoids from Suregada species have demonstrated potent anti-inflammatory properties. For instance, Jolkinolide A and E have been shown to inhibit the release of TNF-α and NF-κB[1]. Furthermore, Jolkinolide B has been identified as an inhibitor of the JAK/STAT pathway[2]. These findings suggest that this compound likely shares this inhibitory activity. The proposed anti-inflammatory mechanism involves the suppression of key inflammatory mediators, as illustrated in the signaling pathway below.
Anti-Cancer Effects: Induction of Apoptosis via PI3K/Akt Pathway Modulation
Several diterpenoids from the Suregada genus exhibit significant cytotoxic activity against various cancer cell lines. Jolkinolide B, for example, induces apoptosis by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation[2]. This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately activating the caspase cascade. It is highly probable that this compound employs a similar mechanism to induce apoptosis in cancer cells.
References
Replicating published findings on Gelomulide A's efficacy
A Comparative Guide to the Efficacy of Gelomulide A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the published findings on the efficacy of this compound, an ent-abietane diterpenoid isolated from plants of the Suregada genus. Due to the limited availability of extensive public data on this compound's anticancer activities, this document also includes comparative data on structurally related compounds to provide a broader context for its potential therapeutic applications.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the bioactivity of this compound and comparable compounds. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Anti-leishmanial Activity of this compound
| Compound | Organism | Activity | IC50 |
| This compound | Leishmania spp. | Anti-leishmanial | < 20 µg/mL |
Table 2: Cytotoxic Activity of Related ent-Abietane Diterpenoids Against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Jolkinolide B | U937 | Human Leukemia | Not specified, induces apoptosis |
| B16F10 | Mouse Melanoma | Not specified, induces apoptosis | |
| Gelomulide E | NCI H490 | Lung Cancer | >85% growth inhibition at 5x10⁻⁵ M |
| CCRF-CEM | Leukemia | >95% growth inhibition | |
| K-562 | Leukemia | >95% growth inhibition | |
| SR | Leukemia | >95% growth inhibition | |
| MD MB-435 | Breast Cancer | >95% growth inhibition | |
| HTC-15 | Colon Cancer | >95% growth inhibition | |
| Gelomulide M | A549 | Lung Cancer | Moderately cytotoxic |
| MDAMB-231 | Breast Cancer | Moderately cytotoxic | |
| MCF7 | Breast Cancer | Moderately cytotoxic | |
| HepG2 | Liver Cancer | Moderately cytotoxic |
Note: Specific IC50 values for this compound against a panel of cancer cell lines were not available in the reviewed literature. The data for related compounds from the same chemical class are presented for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below to facilitate the replication of these findings.
Cytotoxicity Assay Protocol (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Anti-leishmanial Assay Protocol (Intracellular Amastigote Assay)
This assay evaluates the efficacy of compounds against the intracellular amastigote stage of Leishmania parasites within a host macrophage cell line.
Procedure:
-
Macrophage Differentiation: Seed a suitable macrophage cell line (e.g., THP-1) in a 96-well plate and differentiate them into adherent macrophages using a stimulating agent like phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Infection: Infect the adherent macrophages with Leishmania promastigotes at a specific multiplicity of infection (e.g., 10 parasites per macrophage). Incubate for 24 hours to allow phagocytosis and transformation of promastigotes into amastigotes.
-
Compound Treatment: Remove the extracellular promastigotes by washing. Add fresh medium containing serial dilutions of the test compound. Include a vehicle control and a positive control (e.g., Amphotericin B).
-
Incubation: Incubate the infected and treated cells for 72 hours at 37°C and 5% CO₂.
-
Quantification: Fix and stain the cells (e.g., with Giemsa stain). Determine the number of amastigotes per macrophage by microscopic examination.
-
Data Analysis: Calculate the percentage of infection inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate the experimental workflow for assessing cytotoxicity and a proposed signaling pathway for the action of ent-abietane diterpenoids like this compound, based on findings from related compounds.
Caption: Workflow for determining the cytotoxic activity of this compound using the MTT assay.
While the precise signaling pathway for this compound has not been fully elucidated, studies on the related ent-abietane diterpenoid, Jolkinolide B, suggest a potential mechanism involving the inhibition of the JAK/STAT pathway, which is often constitutively active in cancer cells and plays a crucial role in cell proliferation and survival. Other diterpenoids have also been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Proposed signaling pathways for this compound-induced apoptosis.
Independent Verification of Gelomulide A's Antileishmanial Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antileishmanial activity of Gelomulide A with established drugs, supported by available experimental data. The information is intended to assist researchers in evaluating the potential of this compound as a lead compound in antileishmanial drug discovery.
Executive Summary
Leishmaniasis remains a significant global health problem with limited therapeutic options. The emergence of drug resistance and the toxicity of current treatments necessitate the discovery of novel, effective, and safe antileishmanial agents. Natural products are a promising source of such compounds. This compound, a diterpene lactone isolated from Suregada multiflora, has demonstrated notable in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis. This guide compares the reported antileishmanial efficacy of this compound with two frontline drugs, Miltefosine and Amphotericin B, based on published data.
Comparative Analysis of In Vitro Antileishmanial Activity
The following table summarizes the in vitro activity of this compound, Miltefosine, and Amphotericin B against Leishmania donovani.
| Compound | Parasite Stage | IC50 (µg/mL) | Cytotoxicity (CC50 or LC50 in µg/mL) | Selectivity Index (SI) | Reference |
| This compound | Promastigote | < 20 | > 300 (Brine Shrimp) | > 15 | [1][2] |
| Miltefosine | Promastigote | 36.68 | Not specified in this study | Not applicable | [3] |
| Miltefosine | Amastigote | 0.9 - 4.3 µM (~0.37 - 1.76 µg/mL) | Not specified in this study | Not applicable | [4] |
| Amphotericin B | Promastigote | 0.040 | Not specified in this study | Not applicable | [5] |
| Amphotericin B | Amastigote | 0.1 - 0.4 µM (~0.09 - 0.37 µg/mL) | Not specified in this study | Not applicable | [4] |
Note: The IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of parasite growth. CC50 (50% cytotoxic concentration) or LC50 (50% lethal concentration) is the concentration of a drug that is required to kill 50% of host cells. The Selectivity Index (SI = CC50/IC50) is a measure of the drug's specificity for the parasite over host cells; a higher SI value is desirable.
Experimental Protocols
This section details the general methodologies for the key experiments cited in this guide.
In Vitro Antileishmanial Susceptibility Assay (Promastigote Stage)
This assay determines the effect of a compound on the extracellular, motile form of the Leishmania parasite.
-
Parasite Culture: Leishmania donovani promastigotes are cultured in M199 or RPMI-1640 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS) and antibiotics at 24-26°C.
-
Assay Procedure:
-
Logarithmic phase promastigotes are seeded into 96-well microtiter plates.
-
The test compound (e.g., this compound) is serially diluted and added to the wells. A negative control (vehicle, e.g., DMSO) and a positive control (a known antileishmanial drug) are included.
-
Plates are incubated at 24-26°C for 48-72 hours.
-
Parasite viability is determined using a resazurin-based or MTT assay. The fluorescence or absorbance is measured using a microplate reader.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Antileishmanial Susceptibility Assay (Amastigote Stage)
This assay evaluates the efficacy of a compound against the intracellular, non-motile form of the parasite, which is the clinically relevant stage in the mammalian host.
-
Host Cell Culture: A macrophage cell line (e.g., J774A.1 or THP-1) is cultured in complete medium and seeded into 96-well plates.
-
Infection: Macrophages are infected with stationary phase Leishmania donovani promastigotes. After an incubation period to allow for phagocytosis, non-internalized promastigotes are washed away.
-
Treatment: The test compound is added to the infected macrophages and incubated for 72 hours.
-
Quantification: The number of intracellular amastigotes is determined by microscopic counting after Giemsa staining or by using a reporter gene assay (e.g., luciferase-expressing parasites).
-
Data Analysis: The IC50 value is calculated based on the reduction in the number of amastigotes per macrophage compared to the untreated control.
Cytotoxicity Assay
This assay assesses the toxicity of the test compound to mammalian cells to determine its selectivity.
-
Cell Culture: A mammalian cell line (e.g., J774A.1 macrophages, Vero cells) is seeded into 96-well plates.
-
Treatment: Cells are exposed to serial dilutions of the test compound for a period that mirrors the antileishmanial assay (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a resazurin-based or MTT assay.
-
Data Analysis: The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro antileishmanial and cytotoxicity screening.
Conceptual Signaling Pathway
The precise mechanism of action of this compound against Leishmania is yet to be fully elucidated. However, many natural products exert their antiprotozoal effects by inducing oxidative stress and apoptosis-like cell death. The following diagram illustrates a conceptual signaling pathway that could be involved.
Caption: A conceptual pathway of drug-induced apoptosis in Leishmania.
Conclusion
The available data indicates that this compound possesses promising in vitro antileishmanial activity against Leishmania donovani promastigotes with a favorable preliminary safety profile as indicated by the brine shrimp lethality assay.[1][2] Its potency appears to be in a range that warrants further investigation, although it is less potent than the established drug Amphotericin B. A direct comparison with Miltefosine against promastigotes is challenging due to the different reporting units in the cited studies.
To comprehensively evaluate the therapeutic potential of this compound, further studies are crucial. These should include:
-
Determination of a precise IC50 value against L. donovani promastigotes.
-
Evaluation of its efficacy against the clinically relevant intracellular amastigote stage.
-
Cytotoxicity assessment against a panel of mammalian cell lines to establish a more reliable selectivity index.
-
In-depth mechanistic studies to elucidate its mode of action.
-
In vivo studies in animal models of visceral leishmaniasis.
References
- 1. researchgate.net [researchgate.net]
- 2. Antileishmanial Activity of Diterpene lactones from Suregada multiflora and Their Semisynthetic Derivatives | Semantic Scholar [semanticscholar.org]
- 3. New diarylsulfonamide inhibitors of Leishmania infantum amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box against Intracellular Leishmania major Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Approaches Towards Gelomulide A and its Stereoisomers
Gelomulide A, a member of the abietane-type diterpenoid lactones, and its related stereoisomers, have garnered interest within the scientific community due to their complex structures and potential biological activities. Isolated from species of the Suregada (formerly Gelonium) genus, these compounds present a formidable challenge for total synthesis. This guide provides a comparative overview of the known synthetic and semi-synthetic routes towards this compound and its congeners, offering valuable insights for researchers in natural product synthesis and drug development.
While a complete total synthesis of this compound has not been extensively reported in the literature, this guide will explore plausible synthetic strategies based on established methods for constructing the abietane (B96969) core. Furthermore, it will detail the reported chemical and biotransformations of closely related Gelomulides, providing a foundation for potential synthetic pathways.
Structural Comparison of this compound and Related Stereoisomers
The Gelomulide family of natural products shares a common tetracyclic abietane core, with variations in stereochemistry and functional group modifications accounting for the different isomers. A summary of the structural features of this compound and its related compounds is presented below.
| Compound | Molecular Formula | Key Structural Features | Reference |
| This compound | C₂₂H₃₀O₅ | Acetoxy group at C-14 | [1] |
| Gelomulide D | C₂₀H₂₆O₄ | Hydroxy group at C-14 | [2][3] |
| Gelomulide E | C₂₂H₂₈O₅ | Acetoxy group at C-14 | [2][3] |
| Gelomulide F | C₂₂H₂₈O₆ | Acetoxy group at C-1, Oxo group at C-2 | [2][3] |
Hypothetical Retrosynthetic Analysis of the Gelomulide Core
A plausible retrosynthetic strategy for the Gelomulide core can be envisioned based on common strategies for the synthesis of abietane diterpenoids. The complex tetracyclic framework could be disconnected to simpler, more readily available starting materials. Key transformations would likely include stereoselective cyclization reactions to form the core ring system and late-stage functionalization to introduce the characteristic lactone and other oxygenated moieties.
Caption: A hypothetical retrosynthetic pathway for the Gelomulide core structure.
This strategy highlights the key challenges in the synthesis, namely the stereocontrolled construction of the multiple chiral centers and the formation of the strained lactone ring.
Semi-Synthesis of Gelomulide D and E from Gelomulide F
While a total synthesis of this compound remains elusive in the reviewed literature, the chemical and biological transformation of Gelomulide F provides a viable route to other members of the family, specifically Gelomulide D and E. These transformations offer a practical approach to access these compounds from a more abundant natural precursor.[2][3]
Chemical Transformation:
Treatment of Gelomulide F with 2N potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF) leads to the formation of Gelomulide D.[3] This reaction proceeds via a β-elimination mechanism.
Biotransformation:
Fermentation of Gelomulide F with Saccharomyces cerevisiae (baker's yeast) yields both Gelomulide D and Gelomulide E.[2][3] This biotransformation demonstrates the potential of using enzymatic systems to achieve specific chemical modifications on the complex Gelomulide scaffold.
Caption: Reported semi-synthetic routes from Gelomulide F to Gelomulide D and E.
Experimental Protocols
Chemical Transformation of Gelomulide F to Gelomulide D [3]
-
Materials: Gelomulide F, Tetrahydrofuran (THF), 2N Potassium Hydroxide (KOH), Hydrochloric acid (aq.), Dichloromethane (CH₂Cl₂), Magnesium sulfate (B86663) (MgSO₄).
-
Procedure:
-
Dissolve Gelomulide F (10 mg, 0.025 mmol) in THF (2 mL) in a 25-mL round-bottomed flask.
-
Add 2 mL of 2N KOH solution to the flask.
-
Stir the solution at room temperature for 2 hours.
-
Neutralize the reaction mixture with aqueous HCl.
-
Extract the mixture with CH₂Cl₂.
-
Wash the organic layer with ammonium (B1175870) chloride solution, dry over MgSO₄, and evaporate the solvent under vacuum.
-
Recrystallize the residue from acetone-hexane to obtain Gelomulide D (yield: 85%).
-
Biotransformation of Gelomulide F to Gelomulide D and E [3]
-
Materials: Gelomulide F, Dimethylformamide (DMF), Saccharomyces cerevisiae (baker's yeast), Chloroform, Sodium sulfate (Na₂SO₄), Silica (B1680970) gel for column chromatography, Ethyl acetate (B1210297) (EtOAc), Hexane.
-
Procedure:
-
Prepare a culture of Saccharomyces cerevisiae.
-
Dissolve Gelomulide F (200 mg) in DMF (2 mL).
-
Add the Gelomulide F solution to the yeast culture after 4 hours of incubation.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After 4 days, filter the incubation mixture and extract with chloroform.
-
Dry the combined extracts over anhydrous Na₂SO₄ and evaporate the solvent to obtain a brown residue (321 mg).
-
Purify the crude residue by silica gel column chromatography using an EtOAc/hexane solvent system to obtain Gelomulide D (yield: 38%) and Gelomulide E (yield: 22%).
-
Conclusion
The total synthesis of this compound and its stereoisomers remains a significant synthetic challenge. While a complete synthetic route has yet to be widely reported, the exploration of synthetic strategies for the broader abietane diterpenoid family provides a roadmap for future endeavors. The successful semi-synthesis of Gelomulide D and E from Gelomulide F demonstrates the utility of both chemical and biological transformations in accessing these complex natural products. Further research into the total synthesis of the Gelomulide core will be crucial for enabling detailed structure-activity relationship studies and unlocking the full therapeutic potential of this fascinating class of molecules.
References
Unraveling the Therapeutic Potential of Gelomulide A: A Comparative Guide to Target Identification and Validation
Gelomulide A, a complex diterpenoid isolated from the plant species Suregada multiflora, has garnered significant interest within the scientific community for its potent biological activities. This guide provides a comprehensive overview of the current understanding of this compound's target identification and validation, offering a comparative analysis of its proposed mechanisms of action. While a definitive molecular target for this compound remains to be conclusively identified, this document synthesizes available data on its cytotoxic and anti-inflammatory effects, drawing parallels with closely related abietane (B96969) diterpenoids to elucidate potential therapeutic pathways.
Comparative Analysis of Biological Activity
This compound and its structural analogs have demonstrated significant cytotoxic effects against various cancer cell lines and notable anti-inflammatory properties. The following tables summarize the available quantitative data for this compound and related compounds, providing a basis for comparative evaluation.
Table 1: Cytotoxic Activity of Gelomulide Analogs and Related Diterpenoids
| Compound | Cell Line | Activity | IC50 Value | Reference |
| Gelomulide M | A549 (Lung), MDA-MB-231 & MCF7 (Breast), HepG2 (Liver) | Moderate Cytotoxicity | Not Specified | [1] |
| Gelomulide E | NCI-H490 (Lung) | >85% Growth Inhibition | 5 x 10⁻⁵ M | [2] |
| Gelomulide E | Leukemia (CCRF-CEM, SR, K-562), Breast (MD-MB-435), Colon (HTC-15) | >95% Growth Inhibition | Not Specified | [2] |
| Abietane Diterpenoids (General) | Various Cancer Cell Lines | Cytotoxic | - | [3] |
Table 2: Anti-inflammatory Activity of Related Diterpenoids
| Compound | Assay | Effect | IC50 Value | Reference |
| Helioscopinolide A | LPS-induced NO release in RAW264.7 cells | Inhibition | 9.1 μM | [4] |
| Helioscopinolide A | LPS-induced PGE2 production in RAW264.7 cells | Inhibition | 46.3 μM | [4] |
| Pinyunins A & B | COX-2 Inhibition | >80% Inhibition | Not Specified | [5] |
Proposed Mechanisms of Action and Signaling Pathways
Based on studies of this compound and related abietane diterpenoids, two primary mechanisms of action have been proposed: induction of apoptosis in cancer cells and inhibition of key inflammatory pathways.
Several abietane diterpenoids are believed to exert their cytotoxic effects by triggering the intrinsic pathway of apoptosis. This process is characterized by the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors into the cytoplasm.
Another potential mechanism for the cytotoxicity of abietane diterpenoids is the inhibition of DNA topoisomerases I and II. These enzymes are crucial for resolving DNA topological problems during replication and transcription. Their inhibition leads to DNA damage and ultimately, cell death.
References
- 1. Gelomulide M | C24H30O7 | CID 24775137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethnomedicinal Uses, Phytochemistry and Pharmacological Properties of Suregada Genus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory principles of Suregada multiflora against nitric oxide and prostaglandin E2 releases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Arsenal: A Meta-analysis of Ent-abietane Diterpenoids as Anticancer Agents
For researchers, scientists, and drug development professionals, the quest for novel anticancer compounds is a continuous endeavor. Among the vast library of natural products, ent-abietane diterpenoids have emerged as a promising class of molecules with potent cytotoxic and anticancer activities. This comprehensive guide provides a comparative meta-analysis of the anticancer properties of several key ent-abietane diterpenoids, supported by experimental data and detailed methodologies, to aid in the evaluation and selection of candidates for further drug development.
This analysis focuses on a selection of well-studied ent-abietane diterpenoids, including jolkinolide B, carnosol (B190744), tanshinones (tanshinone IIA, cryptotanshinone (B1669641), and dihydrotanshinone (B163075) I), oridonin (B1677485), ponicidin, enmein, and sugiol. Their efficacy against various cancer cell lines, elucidated mechanisms of action, and the signaling pathways they modulate are presented in a structured format for clear comparison.
Data Presentation: A Comparative Overview of Anticancer Activity
The in vitro cytotoxic activity of these ent-abietane diterpenoids against a range of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented to facilitate a direct comparison of their anticancer efficacy.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Jolkinolide B | MKN45 | Gastric Cancer | Not explicitly stated, but effective in vitro and in vivo | [1][2] |
| MCF-7 | Breast Cancer | Not explicitly stated, but effective in vitro and in vivo | [3] | |
| BT-474 | Breast Cancer | Not explicitly stated, but effective | [4] | |
| MDA-MB-231 | Breast Cancer | 1-2 (inhibits invasion) | [5] | |
| AGS | Gastric Cancer | 20 (induces apoptosis) | [6] | |
| Huh-7, SK-Hep-1 | Hepatocellular Carcinoma | Not explicitly stated, but effective | [7] | |
| Carnosol | HCT116 | Colon Cancer | Concentration-dependent reduction in viability | [8][9] |
| SEM, RS4:11, MV4:11 | Leukemia | 18 | [10] | |
| Tanshinone IIA | Various | Multiple Cancers | Varies depending on cell line | [11][12] |
| Cryptotanshinone | Various | Multiple Cancers | Varies depending on cell line | [13][14][15] |
| Dihydrotanshinone I | SK-HEP-1 | Hepatocellular Carcinoma | Potent anti-proliferative effects | [16] |
| NOZ, SGC-996 | Gallbladder Cancer | Exerted cytotoxic effects | [17] | |
| ATC cell lines | Anaplastic Thyroid Cancer | Reduced cell viability | [18] | |
| Oridonin | BEL-7402 | Hepatocellular Carcinoma | 0.50 (for derivative) | |
| K562 | Leukemia | 0.95 (for derivative) | [19] | |
| HCT-116 | Colon Cancer | 0.16 (for derivative) | [19] | |
| PC-3 | Prostate Cancer | 3.1 (for derivative) | [19] | |
| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 ± 0.46 | [20][21] | |
| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 ± 0.83 | [20][21] | |
| Ponicidin | HT29 | Colorectal Cancer | 50 µg/ml (significant suppression) | [22] |
| B16F0, B16F10 | Melanoma | 10-20 | ||
| Enmein | A549 | Lung Cancer | 2.16 (for derivative) | [23] |
| Sugiol | Mia-PaCa2 | Pancreatic Cancer | 15 | [24] |
| U87 | Glioma | 15 | [25] | |
| SNU-5 | Gastric Cancer | 34.89 (24h), 15.00 (48h), 5.84 (72h) | [26] | |
| SNU-1 | Gastric Cancer | 77.26 (24h), 44.70 (48h), 19.66 (72h) | [26] |
Experimental Protocols: Methodologies for Anticancer Evaluation
The data presented in this guide are based on a variety of standard in vitro assays designed to assess the anticancer properties of chemical compounds. Below are detailed methodologies for the key experiments frequently cited in the referenced studies.
Cell Viability and Cytotoxicity Assays (e.g., MTT, SRB)
-
Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the ent-abietane diterpenoid for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Incubation:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
SRB Assay: Cells are fixed with trichloroacetic acid, and then stained with sulforhodamine B (SRB), a dye that binds to cellular proteins.
-
-
Quantification: The formazan crystals (MTT) are dissolved in a solvent (e.g., DMSO), or the bound SRB dye is solubilized. The absorbance is then measured using a microplate reader at a specific wavelength. The IC50 value is calculated from the dose-response curve.
-
Apoptosis Assays (e.g., Annexin V/Propidium (B1200493) Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Methodology:
-
Cell Treatment: Cells are treated with the test compound for a predetermined time.
-
Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis).
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Cell Cycle Analysis
-
Principle: This flow cytometry technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Methodology:
-
Cell Treatment and Fixation: Cells are treated with the compound, harvested, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, typically propidium iodide (PI).
-
Flow Cytometry: The DNA content of the cells is measured by a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
-
Western Blotting
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of action.
-
Methodology:
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Signaling Pathways and Mechanisms of Action
Ent-abietane diterpenoids exert their anticancer effects by modulating a variety of cellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. The following diagrams illustrate some of the key pathways targeted by these compounds.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several ent-abietane diterpenoids, including jolkinolide B [3][4], tanshinone IIA [27][28], and derivatives of enmein [23], have been shown to inhibit this pathway.
JAK/STAT Signaling Pathway
The JAK/STAT signaling pathway plays a pivotal role in cytokine-mediated cell survival, proliferation, and differentiation. Constitutive activation of this pathway is observed in various cancers. Carnosol and cryptotanshinone have been reported to inactivate this pathway, particularly by inhibiting the phosphorylation of STAT3.[8][13]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK) cascade, is another fundamental signaling pathway that controls a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Jolkinolide B and tanshinone IIA have been shown to interfere with this pathway.[5][12]
Conclusion
This meta-analysis highlights the significant potential of ent-abietane diterpenoids as a source of novel anticancer drug candidates. The compiled data demonstrates their potent cytotoxic effects across a wide range of cancer cell lines and sheds light on their diverse mechanisms of action, which involve the modulation of key signaling pathways critical for cancer cell survival and proliferation. The detailed experimental protocols and visual representations of signaling pathways provided herein serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating the informed selection and further investigation of these promising natural compounds. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of ent-abietane diterpenoids in cancer treatment.
References
- 1. Jolkinolide B induces cell cycle arrest and apoptosis in MKN45 gastric cancer cells and inhibits xenograft tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jolkinolide B induces cell cycle arrest and apoptosis in MKN45 gastric cancer cells and inhibits xenograft tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Jolkinolide B inhibits proliferation or migration and promotes apoptosis of MCF-7 or BT-474 breast cancer cells by downregulating the PI3K-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-metastatic effect of jolkinolide B and the mechanism of activity in breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jolkinolide B Inhibits Gastric Cancer Growth by Targeting the PANoptosis Molecular Switch Caspase-8 [jcancer.org]
- 7. Jolkinolide B inhibits the progression of hepatocellular carcinoma by regulating Musashi-2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carnosol induces apoptosis through generation of ROS and inactivation of STAT3 signaling in human colon cancer HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Carnosol: A promising anti-cancer and anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 12. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological Mechanisms of Cryptotanshinone: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Anticancer potential of cryptotanshinone on breast cancer treatment; A narrative review [frontiersin.org]
- 15. Frontiers | A Mini-Review of the Anticancer Properties of Cryptotanshinone: A Quinoid Diterpene Extracted From the Root of Salvia miotiorrhiza Bunge [frontiersin.org]
- 16. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dihydrotanshinone I inhibits gallbladder cancer growth by targeting the Keap1-Nrf2 signaling pathway and Nrf2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dihydrotanshinone exerts antitumor effects and improves the effects of cisplatin in anaplastic thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent advances in oridonin derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Ponicidin suppresses HT29 cell growth via the induction of G1 cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, Synthesis, and Anticancer Activity of Novel Enmein-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway [mdpi.com]
- 24. Sugiol (127horbar;hydroxyabieta-8,11,13-trien-7-one) targets human pancreatic carcinoma cells (Mia-PaCa2) by inducing apoptosis, G2/M cell cycle arrest, ROS production and inhibition of cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Sugiol Suppresses the Proliferation of Human U87 Glioma Cells via Induction of Apoptosis and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Frontiers | The mechanisms of tanshinone in the treatment of tumors [frontiersin.org]
- 28. scispace.com [scispace.com]
Safety Operating Guide
Safe Disposal of Gelomulide A: A Procedural Guide for Laboratory Professionals
I. Core Principles of Cytotoxic Waste Management
All materials that have come into contact with Gelomulide A should be considered potentially hazardous and managed accordingly. A fundamental principle is the strict prohibition of sewering—disposing of hazardous pharmaceutical waste by flushing it down a sink or toilet.[1] A comprehensive safety program, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is crucial for minimizing exposure risks.[1]
II. Personal Protective Equipment (PPE)
Before handling this compound or any contaminated materials, personnel must be equipped with the appropriate PPE to prevent dermal, ocular, and respiratory exposure.
Recommended PPE includes:
-
Gloves: Two pairs of chemotherapy-grade gloves.
-
Gown: A disposable, solid-front gown with long sleeves.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the handling procedure and potential for aerosolization.
III. Step-by-Step Disposal Procedure
1. Segregation at the Point of Generation: Immediately segregate all waste contaminated with this compound from the regular laboratory trash. This includes:
-
Unused or expired this compound.
-
Contaminated labware (e.g., vials, pipettes, culture dishes).
-
Contaminated PPE (gloves, gowns, etc.).
-
Spill cleanup materials.
2. Waste Containment:
-
Sharps: All contaminated sharps, such as needles, syringes, and glass vials, must be placed in a rigid, puncture-resistant sharps container clearly labeled as "Cytotoxic Waste".[2][3]
-
Solid Waste: Contaminated solid waste, including PPE and labware, should be placed in a designated, leak-proof container lined with a thick plastic bag (e.g., a yellow or purple bag designated for cytotoxic waste).[2][4] The container must be clearly labeled with a cytotoxic hazard symbol.[4]
-
Liquid Waste: Unused solutions of this compound should be collected in a sealed, leak-proof, and chemically resistant container. Do not mix with other chemical waste streams unless compatibility has been confirmed. The container must be clearly labeled as "Cytotoxic Liquid Waste" and include the chemical name.
3. Decontamination of Work Surfaces: Any surfaces that may have come into contact with this compound must be thoroughly decontaminated.
-
Initial Cleaning: Use a detergent solution to wipe the surface, moving from the cleanest to the most contaminated areas with unidirectional strokes.[1]
-
Rinsing: Wipe the surface with a new wipe moistened with sterile water to remove any detergent residue.[1]
-
Disinfection/Deactivation: A final wipe with a suitable deactivating agent (e.g., 70% isopropyl alcohol or a fresh solution of sodium hypochlorite, followed by a neutralizing agent like sodium thiosulfate (B1220275) if bleach is used) should be performed. Allow the surface to air dry completely.[1]
-
Dispose of all cleaning materials as cytotoxic waste.[1]
4. Storage and Final Disposal:
-
Store sealed cytotoxic waste containers in a secure, designated area with limited access and proper ventilation, preferably under negative pressure, to minimize airborne residue.[2][4]
-
Arrange for the collection of the cytotoxic waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1]
-
The recommended method for the final disposal of cytotoxic waste is high-temperature incineration (up to 1200°C) to ensure complete destruction of the hazardous compounds.[2]
IV. Quantitative Data Summary
While specific quantitative data for this compound's disposal is unavailable, the following table summarizes key parameters for the disposal of cytotoxic compounds in general.
| Parameter | Guideline | Source |
| Incineration Temperature | Up to 1200 °C | [2] |
| Gas Residence Time (Incineration) | Minimum of 2 seconds | [2] |
| Plastic Bag Thickness (Polypropylene) | Minimum of 2 mm | [4] |
| Plastic Bag Thickness (Contaminated Material) | Minimum of 4 mm | [4] |
V. Experimental Protocols and Visualizations
Decontamination Protocol:
-
Preparation: Don all required PPE.
-
Initial Cleaning: Moisten a low-lint wipe with a detergent solution and wipe the entire surface in overlapping, unidirectional strokes. Dispose of the wipe in the cytotoxic waste container.
-
Rinsing: Moisten a new wipe with sterile water and wipe the surface using the same technique. Dispose of the wipe.
-
Deactivation: Moisten a new wipe with 70% isopropyl alcohol or another appropriate deactivating agent and wipe the surface. Allow to air dry. Dispose of the wipe.
-
Final PPE Disposal: Carefully remove and dispose of all PPE in the designated cytotoxic waste container.[1]
Logical Workflow for this compound Disposal:
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Gelomulide A
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the handling and disposal of Gelomulide A. As a compound with cytotoxic properties, it is imperative to adhere to strict safety protocols to minimize exposure and ensure a safe laboratory environment. The following guidelines are based on best practices for handling potent cytotoxic compounds.
Personal Protective Equipment (PPE) Requirements
There is no safe level of exposure to cytotoxic chemotherapy drugs.[1] Therefore, a comprehensive PPE strategy is essential. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Two pairs of powder-free gloves tested for use with chemotherapy drugs (ASTM D6978).[1] The inner glove should be worn under the gown cuff, and the outer glove over the cuff.[1] | Prevents skin contact and absorption. Double gloving provides an extra layer of protection against contamination. |
| Gown | Disposable, impervious gown that is rated for chemotherapy drug handling. It should close in the back and have long sleeves with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | Goggles and a face shield, or a full-face respirator. | Protects against splashes, sprays, and aerosols. |
| Respiratory Protection | A fit-tested NIOSH-certified N95 respirator mask.[1] For large spills, a full-facepiece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) may be necessary.[1] | Prevents inhalation of aerosolized particles. |
| Additional Protection | Disposable hair cover and shoe covers.[1] | Minimizes the spread of contamination. |
Operational and Disposal Plans
Safe handling of this compound requires dedicated procedures for all stages of its use, from receiving to disposal.
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.
-
Personnel unpacking cytotoxic drugs should wear a protective gown and two pairs of gloves.[2]
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials.
Handling and Preparation:
-
All manipulations of this compound, including weighing, reconstitution, and dilutions, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to protect both the product and the personnel.[3]
-
Use disposable, plastic-backed absorbent pads on the work surface to contain any potential spills.[2]
-
Employ luer-lock syringes and needles or other closed-system transfer devices (CSTDs) to minimize the risk of leaks and spills.
Waste Disposal:
-
All materials that come into contact with this compound, including gloves, gowns, needles, vials, and contaminated cleaning materials, are considered cytotoxic waste.
-
Dispose of all cytotoxic waste in clearly labeled, puncture-proof, and leak-proof containers designated for cytotoxic materials.
-
Follow institutional and local regulations for the final disposal of cytotoxic waste.
Spill Management:
-
In the event of a spill, immediately alert others in the area and secure the location.
-
Only personnel trained in hazardous spill response and wearing appropriate PPE should manage the cleanup.[4]
-
Use a commercially available chemotherapy spill kit, following the manufacturer's instructions.
-
For large spills, evacuate the area and contact the institution's environmental health and safety department.
Experimental Protocols
Protocol for Reconstitution of this compound Powder:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Prepare the work surface within the BSC by laying down a disposable plastic-backed absorbent pad.[2]
-
Assemble all necessary materials: this compound vial, appropriate solvent (e.g., DMSO, Ethanol), sterile luer-lock syringes and needles, sterile empty vials for aliquots, and cytotoxic waste disposal containers.
-
-
Reconstitution:
-
Carefully uncap the this compound vial.
-
Using a luer-lock syringe, slowly draw up the required volume of solvent.
-
Gently inject the solvent into the this compound vial, aiming the stream at the inside wall of the vial to avoid frothing.
-
Allow the vial to stand or gently swirl to dissolve the powder completely. Avoid vigorous shaking to prevent aerosol generation.
-
-
Aliquoting and Storage:
-
Once dissolved, use a new sterile luer-lock syringe to draw up the desired aliquot volumes.
-
Dispense the aliquots into appropriately labeled cryovials.
-
Store the aliquots at the recommended temperature, protected from light.
-
-
Cleanup:
-
Dispose of all used supplies, including the empty stock vial, syringes, needles, and absorbent pad, into the designated cytotoxic waste container.
-
Wipe down the interior surfaces of the BSC with an appropriate decontamination solution.
-
Doff PPE in the correct order, disposing of it in the cytotoxic waste container.
-
Wash hands thoroughly with soap and water.
-
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
